Pteropodine
説明
Uncarine c has been reported in Uncaria sinensis, Uncaria homomalla, and other organisms with data available.
stereoisomeric pentacyclic oxindole alkaloid from Uncaria tomentosa; structure in first source
Structure
2D Structure
特性
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-QLMFUGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319093 | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5629-60-7 | |
| Record name | Pteropodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uncarine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteropodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5629-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTEROPODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pteropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its anti-inflammatory, antioxidant, and neuromodulatory effects. This document synthesizes findings from various experimental studies to elucidate the molecular pathways this compound modulates. Quantitative data from key studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.
Introduction
This compound (also known as Uncarine C) is a prominent bioactive constituent of Uncaria tomentosa, a woody vine native to the Amazon rainforest that has a long history of use in traditional medicine for treating a variety of ailments, including arthritis and other inflammatory conditions.[1][2] Modern pharmacological studies have begun to unravel the scientific basis for these therapeutic effects, revealing that this compound possesses potent anti-inflammatory, antioxidant, and immunomodulatory properties.[3][4] Additionally, emerging research indicates its potential as a modulator of neuronal signaling pathways.[5] This guide aims to provide a detailed technical examination of this compound's mechanisms of action at the molecular level.
Anti-inflammatory and Antioxidant Mechanisms
This compound's anti-inflammatory and antioxidant activities are its most extensively studied properties. These effects are attributed to its ability to modulate key inflammatory mediators and enzymatic activities.
Modulation of Inflammatory Mediators
Experimental studies in rodent models have demonstrated this compound's significant anti-inflammatory effects. In a murine model of arthritis and induced edema, this compound exhibited a dose-dependent reduction in inflammation.
Table 1: Anti-inflammatory Effects of this compound in Rodent Models
| Experimental Model | Dosage | Observed Effect | Percentage Inhibition/Reduction | Reference |
| Rat Paw Edema | 10 mg/kg | Inhibition of edema | 51% | |
| 20 mg/kg | Inhibition of edema | 66% | ||
| 40 mg/kg | Inhibition of edema | 70% | ||
| Mouse Ear Edema | 0.04 mg/ear | Inhibition of inflammation | 81.4% | |
| Rat Pleurisy Assay | 40 mg/kg | Reduction in neutrophil count | 36% | |
| 20 mg/kg | Increase in lymphocyte count | 28% | ||
| 20 mg/kg | Reduction in pleural exudate volume | 52% |
Antioxidant Activity
This compound's antioxidant capacity is evidenced by its ability to inhibit myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress during inflammation. Furthermore, this compound has shown a strong capacity to scavenge free radicals, as demonstrated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 2: Antioxidant Effects of this compound
| Assay | Concentration/Dose | Observed Effect | Percentage Inhibition/Scavenging | Reference |
| Myeloperoxidase Inhibition | Not specified | Significant inhibition | Not specified | |
| DPPH Radical Scavenging | 250 µg/ml | Trapping of free radicals | 98.26% |
Potential Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. While direct evidence detailing this compound's interaction with the NF-κB pathway is still emerging, its observed anti-inflammatory effects, such as the modulation of inflammatory cells and the inhibition of oxidative stress, strongly suggest an interaction with this pathway. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.
Neuromodulatory Mechanisms
This compound also exhibits modulatory effects on key neurotransmitter receptors, suggesting its potential in the realm of neuroscience and related drug development.
Positive Modulation of Muscarinic M1 Receptors
This compound has been identified as a positive modulator of the muscarinic M1 acetylcholine receptor. It does not activate the receptor on its own but enhances the current responses evoked by acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Positive Modulation of Serotonin 5-HT2 Receptors
Similar to its effect on M1 receptors, this compound also acts as a positive modulator of serotonin 5-HT2 receptors, enhancing the current responses induced by 5-hydroxytryptamine (5-HT). The 5-HT2 receptor family also primarily signals through the Gαq/11 pathway, activating PLC and leading to downstream signaling events analogous to those of the M1 receptor.
Table 3: Modulatory Effects of this compound on Neurotransmitter Receptors
| Receptor | Ligand | This compound Concentration | Effect | Fold Increase in Response | EC50 | Reference |
| Muscarinic M1 | Acetylcholine | 1-30 µM | Enhanced current response | 2.7-fold | 9.52 µM | |
| Serotonin 5-HT2 | 5-HT | 1-30 µM | Enhanced current response | 2.4-fold | 13.5 µM |
Experimental Protocols
Rat Paw Edema Test
This protocol is used to evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.
Methodology:
-
Male Wistar rats are divided into experimental groups.
-
This compound is administered intraperitoneally at various doses. Control groups receive a standard anti-inflammatory drug (e.g., ibuprofen) or saline.
-
A reversed passive Arthus reaction is induced by subplantar injection of antiserum followed by the antigen (ovalbumin).
-
Paw volume is measured at regular intervals using a plethysmometer to quantify the extent of edema.
-
The percentage of inflammation inhibition is calculated by comparing the paw volume of the treated groups to the negative control group.
DPPH Radical Scavenging Assay
This assay is employed to determine the free radical scavenging activity of this compound.
Methodology:
-
A solution of DPPH in methanol is prepared.
-
This compound is dissolved to various concentrations.
-
The this compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured spectrophotometrically.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the sample.
Conclusion
The mechanism of action of this compound is multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant properties. Evidence strongly suggests its ability to modulate inflammatory cell responses and inhibit oxidative stress, likely through the inhibition of the NF-κB signaling pathway. Furthermore, its role as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors opens avenues for its investigation in neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades to fully harness its pharmacological capabilities.
References
- 1. samento.com.ec [samento.com.ec]
- 2. Anti-Inflammatory Potential of this compound in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Pteropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pteropodine, a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory and immunomodulatory effects.[1] Despite its promising pharmacological profile, a comprehensive understanding of its bioavailability and pharmacokinetics remains a critical knowledge gap in the scientific literature. This technical guide synthesizes the currently available, albeit limited, information on this compound's biological effects and provides a framework of standardized experimental protocols for researchers to systematically investigate its pharmacokinetic properties. Furthermore, this guide outlines the putative signaling pathways through which this compound may exert its effects, offering a basis for future mechanistic studies.
Pharmacological Effects and In-Vivo Studies
While specific pharmacokinetic parameters for this compound are not yet established in the public domain, several preclinical studies have investigated its pharmacological effects at various dosages in animal models. These studies provide foundational information for dose-ranging in future pharmacokinetic and pharmacodynamic assessments. The data from these studies are summarized below.
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Anti-inflammatory Activity | Wistar Rats | 10, 20, 40 mg/kg | Oral | 51%, 66%, and 70% inhibition of paw edema, respectively. | [2] |
| Wistar Rats | 40 mg/kg | Oral | 36% reduction in neutrophil count in pleural exudate. | [2] | |
| NIH Mice | 0.04 mg/ear | Topical | 81.4% inhibition of ear edema. | [2] | |
| Antigenotoxic/Cytoprotective Effects | Mice | 100, 200, 300, 600 mg/kg | Intraperitoneal | No induction of sister chromatid exchanges or micronucleated polychromatic erythrocytes. | [3] |
| Mice | 100-600 mg/kg | Not Specified | Significant decrease in doxorubicin-induced sister-chromatid exchanges and micronucleated polychromatic erythrocytes. | ||
| Mice | 600 mg/kg | Not Specified | 25.8% increase in lymphocyte production over 96 hours. | ||
| Lethal Dose 50 (LD50) | Mice | 771 mg/kg | Intraperitoneal | N/A |
Proposed Experimental Protocols for Pharmacokinetic Characterization
To address the current deficit of pharmacokinetic data, the following protocols are proposed as a robust methodology for the characterization of this compound in a preclinical setting.
In-Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard approach for determining key pharmacokinetic parameters following oral and intravenous administration.
Objective: To determine the absolute bioavailability and pharmacokinetic profile of this compound in rats.
Materials:
-
This compound (≥99% purity)
-
Male Wistar rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical instrumentation (LC-MS/MS)
Workflow:
References
Pteropodine for Neuroinflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders. Pteropodine, a pentacyclic oxindole alkaloid derived from Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's potential as a therapeutic agent for neuroinflammatory conditions. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a key bioactive constituent of Uncaria tomentosa, a plant traditionally used for its medicinal properties, including the treatment of inflammatory conditions.[1] Scientific investigations have begun to validate these traditional uses, with studies highlighting this compound's role in modulating the immune and nervous systems.[2][3] Its anti-inflammatory effects, demonstrated in various rodent models, suggest a therapeutic potential for conditions where inflammation is a key pathological feature.[2][3] This guide focuses specifically on its application in the context of neuroinflammation, a process increasingly recognized as a central driver of neurodegenerative diseases.
Mechanism of Action in Neuroinflammation
While direct studies on this compound's effects on microglial activation are still emerging, its known anti-inflammatory mechanisms provide a strong rationale for its potential in neuroinflammatory conditions. The primary proposed mechanism centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
2.1. Inhibition of NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response in the central nervous system (CNS), where it orchestrates the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators in microglia, the resident immune cells of the brain. Extracts of Uncaria tomentosa containing this compound have been shown to inhibit the activation of NF-κB in macrophages. This inhibition is crucial as it can prevent the downstream cascade of inflammatory events that contribute to neuronal damage.
2.2. Potential Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18, playing a significant role in various inflammatory diseases, including neurodegenerative disorders. While direct evidence for this compound's inhibition of the NLRP3 inflammasome is not yet available, its ability to suppress upstream inflammatory signaling pathways like NF-κB suggests a potential indirect modulatory effect. Further research is warranted to explore this direct interaction.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound's anti-inflammatory efficacy. These studies primarily utilize rodent models of peripheral inflammation, which provide a foundational understanding of its systemic anti-inflammatory potential.
Table 1: Effect of this compound on Edema in Rodent Models
| Model | Species | Treatment | Dose | Inhibition of Edema (%) | Reference |
| Rat Paw Edema | Rat | This compound | 10 mg/kg | 51 | |
| This compound | 20 mg/kg | 66 | |||
| This compound | 40 mg/kg | 70 | |||
| Mouse Ear Edema | Mouse | This compound | 0.04 mg/ear | 81.4 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Rat Pleurisy Model
| Treatment | Dose | Change in Neutrophil Count (%) | Change in Lymphocyte Count (%) | Reference |
| This compound | 40 mg/kg | -36 | - | |
| This compound | 20 mg/kg | - | +28 |
Table 3: Effect of this compound on Pleural Exudate Volume and Myeloperoxidase (MPO) Activity
| Model | Species | Treatment | Dose | Reduction in Pleural Exudate Volume (%) | Inhibition of MPO Activity | Reference | |---|---|---|---|---|---| | Rat Pleurisy | Rat | this compound | 20 mg/kg | 52 | - | | | Mouse Ear Edema | Mouse | this compound | 0.01-0.04 mg/ear | - | Significant | |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound in neuroinflammatory conditions.
4.1. In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-induced Microglia Activation
This model is fundamental for studying the direct effects of compounds on microglial activation.
-
Cell Line: BV-2 murine microglial cell line or primary microglia cultures.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 6, 12, or 24 hours).
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.
-
Outcome Measures:
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured using ELISA or multiplex bead-based assays.
-
Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess reagent.
-
Gene Expression Analysis: Changes in the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are assessed by RT-qPCR.
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκBα) are determined to assess pathway activation.
-
4.2. In Vivo Neuroinflammation Model: Systemic LPS Administration
This model mimics systemic inflammation-induced neuroinflammation.
-
Animal Model: C57BL/6 mice or Wistar rats.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.
-
This compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a specified time before or after LPS injection.
-
Behavioral Assessments: Cognitive function can be assessed using tests like the Morris water maze or Y-maze to evaluate learning and memory deficits induced by neuroinflammation.
-
Tissue Collection and Analysis: At a designated time point post-LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP).
-
Cytokine Analysis: Brain homogenates are analyzed for cytokine levels using ELISA or multiplex assays.
-
Western Blot and RT-qPCR: As described for the in vitro model, to analyze inflammatory signaling pathways and gene expression in the brain tissue.
-
4.3. Blood-Brain Barrier (BBB) Permeability Assay
Assessing the ability of this compound to cross the BBB is crucial for its therapeutic potential in the CNS.
-
In Vitro Model (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict passive diffusion across the BBB. A lipid membrane mimicking the BBB is created on a filter plate, and the permeability of this compound from a donor to an acceptor compartment is measured.
-
In Vitro Cell-Based Model: Co-culture models of brain endothelial cells with astrocytes and pericytes can provide a more physiologically relevant assessment of BBB permeability, accounting for both passive and active transport mechanisms.
-
In Vivo Assessment: Following systemic administration of this compound to rodents, its concentration in the brain parenchyma and plasma is measured at different time points using techniques like LC-MS/MS to determine the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS).
Visualizing Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
Caption: Proposed mechanism of this compound's anti-neuroinflammatory action via inhibition of the NF-κB signaling pathway.
5.2. Experimental Workflow
Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.
Conclusion and Future Directions
This compound presents a promising natural compound for the potential treatment of neuroinflammatory conditions. Its established anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway, provide a strong foundation for further investigation in the context of neurological disorders.
Future research should focus on:
-
Directly investigating the effects of this compound on primary microglia and astrocyte cultures to elucidate its specific cellular mechanisms in the CNS.
-
Exploring the interaction of this compound with the NLRP3 inflammasome and other key inflammatory pathways in the brain.
-
Conducting comprehensive in vivo studies in animal models of specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to evaluate its therapeutic efficacy.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to determine its brain bioavailability and optimal dosing strategies.
This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound for neuroinflammatory diseases. The provided data and protocols offer a solid framework for advancing our understanding and potential clinical application of this promising natural compound.
References
Investigating the Antioxidant Properties of Pteropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the antioxidant properties of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.
Quantitative Assessment of Antioxidant Activity
This compound has demonstrated significant antioxidant potential in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Model System | Concentration | Outcome | Efficacy |
| DPPH Radical Scavenging | Chemical Assay | 250 µg/mL | Trapping of DPPH free radical | 98.26% inhibition[1][2] |
Table 2: In Vivo and Indirect Antioxidant Effects of this compound
| Assay Type | Model System | Doses Tested | Outcome | Efficacy |
| Myeloperoxidase (MPO) Activity | TPA-induced ear edema in mice | 0.010, 0.020, 0.040 mg/ear | Inhibition of MPO enzyme | Significant inhibition observed at all doses[3] |
| Anti-inflammatory (Edema Inhibition) | TPA-induced ear edema in mice | 0.010 mg/ear | Inhibition of inflammation | 75.3%[3] |
| 0.020 mg/ear | 74.2%[3] | |||
| 0.040 mg/ear | 81.4% | |||
| Anti-inflammatory (Edema Inhibition) | Rat paw edema model | 10, 20, 40 mg/kg | Inhibition of inflammation | 51%, 66%, 70% respectively |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key antioxidant assays mentioned in the literature concerning this compound, as well as standard protocols for other widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Myeloperoxidase (MPO) Activity Assay
This assay is an indirect measure of oxidative stress and inflammation, as MPO is an enzyme released by neutrophils that produces hypochlorous acid, a reactive oxygen species.
Principle: MPO activity is determined by measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB), which results in a colored product. The change in absorbance is proportional to the MPO activity.
Protocol:
-
Tissue Homogenization: Homogenize tissue samples (e.g., from the site of inflammation) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, add the supernatant to a reaction buffer containing H₂O₂ and the chromogenic substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for TMB) over time using a microplate reader.
-
Calculation: MPO activity is expressed in units per milligram of protein. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the this compound sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Incubation of Reagent: Warm the FRAP reagent to 37°C before use.
-
Reaction Mixture: Add a small volume of the this compound sample to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare various concentrations of this compound in the same buffer.
-
Reaction Mixture: In a black 96-well microplate, add the fluorescein solution and the this compound sample (or Trolox standard or blank).
-
Incubation: Incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox equivalents.
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the antioxidant properties of a test compound like this compound.
Caption: General workflow for assessing this compound's antioxidant properties.
Proposed Antioxidant and Anti-inflammatory Mechanism of this compound
Based on current literature, this compound appears to exert its antioxidant effects through direct radical scavenging and by modulating inflammatory pathways that contribute to oxidative stress.
Caption: this compound's direct radical scavenging and anti-inflammatory action.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response and a common target for natural product-derived antioxidants. While direct activation by this compound has not yet been explicitly demonstrated, understanding this pathway is crucial for investigating its full mechanistic potential.
Caption: The canonical Keap1-Nrf2 antioxidant response pathway.
Discussion and Future Directions
The available data strongly suggest that this compound possesses significant antioxidant properties. The high efficacy in the DPPH assay indicates a potent direct free-radical scavenging ability. This is further supported by in vivo studies demonstrating its capacity to inhibit MPO activity and reduce inflammation, both of which are closely linked to oxidative stress.
The primary mechanism of action appears to be direct interaction with and neutralization of free radicals. Additionally, the anti-inflammatory effects of Uncaria tomentosa extracts, rich in alkaloids like this compound, have been linked to the inhibition of the NF-κB signaling pathway. Since NF-κB activation can lead to the production of pro-inflammatory cytokines and enzymes that generate reactive oxygen species, its inhibition represents an important indirect antioxidant mechanism.
While direct evidence is currently lacking, it is plausible that this compound could also modulate endogenous antioxidant systems, such as the Keap1-Nrf2 pathway. Many natural compounds with antioxidant properties are known to activate Nrf2, leading to the upregulation of a battery of cytoprotective genes. Future research should investigate whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
To further elucidate the antioxidant profile of this compound, it is recommended that future studies include a broader range of antioxidant assays, such as ABTS, FRAP, and ORAC. This would provide a more comprehensive understanding of its electron-donating and hydrogen atom-donating capabilities. Furthermore, investigations into its effects on cellular and mitochondrial ROS production would provide deeper insights into its cytoprotective effects.
References
The Alkaloid Pteropodine: A Comprehensive Technical Guide to its Primary Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid (POA), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimutagenic, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the primary plant sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Primary Plant Sources of this compound
The principal botanical source of this compound is Uncaria tomentosa, a woody vine native to the Amazon rainforest, commonly known as Cat's Claw.[3][4] Another species, Uncaria guianensis, also contains this compound, though typically in different ratios of alkaloids compared to U. tomentosa.[5] Both species belong to the Rubiaceae family. This compound is one of several POAs found in these plants, which also contain tetracyclic oxindole alkaloids (TOAs) that may have antagonistic effects to the POAs.
The concentration of this compound and other alkaloids can vary significantly depending on the plant part, geographical location, and the specific chemotype of the plant. The leaves, stem bark, and roots are all reported to contain this compound.
Quantitative Analysis of this compound in Plant Material
The following tables summarize the quantitative data for this compound and total pentacyclic oxindole alkaloids (POAs) found in Uncaria tomentosa and Uncaria guianensis. These values have been compiled from various studies and are expressed as a percentage of the dried plant material.
Table 1: this compound Content in Uncaria Species
| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |
| Uncaria tomentosa | Vine Bark | 0.2 - 0.558 |
Table 2: Total Pentacyclic Oxindole Alkaloid (POA) Content in Uncaria Species
| Plant Species | Plant Part | Total POA Content (mg/g of dry weight) | Reference |
| Uncaria tomentosa | Leaf Matrix | 19.8 | |
| Uncaria tomentosa | Plantlets (in vitro, 30 days acclimatized) | 16.3 | |
| Uncaria tomentosa | Plantlets (in vitro, 45 days acclimatized) | 23.3 | |
| Uncaria guianensis | Leaf Matrix | 4.43 | |
| Uncaria guianensis | Plantlets (in vitro, 30 days acclimatized) | 8.30 | |
| Uncaria guianensis | Plantlets (in vitro, 45 days acclimatized) | 12.3 |
Experimental Protocols
Extraction of this compound and Other Alkaloids
The following protocols outline common methods for the extraction of alkaloids from Uncaria species.
This method is effective for separating alkaloids from other plant constituents.
-
Maceration: Powdered plant material (e.g., 10 g of U. tomentosa bark) is macerated with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: The acidic extract is washed with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to remove fats and other non-polar compounds. The aqueous layer containing the alkaloids is retained.
-
Basification: The pH of the aqueous solution is adjusted to approximately 9 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined.
-
Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield a crude alkaloid-enriched extract.
This is a simpler, general extraction method.
-
Extraction: Powdered plant material is extracted with boiling methanol (e.g., 3 x 10 mL for 15 minutes each).
-
Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure.
-
Further Purification (Optional): The resulting extract can be further purified using techniques like solid-phase extraction (SPE).
Isolation and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the quantification of this compound.
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and buffer pH need to be optimized for baseline separation of the target alkaloids.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the oxindole alkaloids exhibit strong absorbance (e.g., 245 nm).
-
Quantification: this compound concentration is determined by comparing the peak area of the sample with that of a certified reference standard of known concentration. An external calibration curve is constructed using serial dilutions of the standard.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate the function of specific G protein-coupled receptors (GPCRs), notably the muscarinic M1 and serotonin 5-HT2 receptors. It acts as a positive allosteric modulator, enhancing the response of these receptors to their endogenous ligands, acetylcholine and serotonin, respectively.
This compound's Modulation of Muscarinic M1 Receptor Signaling
The muscarinic M1 receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cognitive functions. This compound enhances the current responses evoked by acetylcholine, suggesting it potentiates this signaling pathway.
This compound's Modulation of Serotonin 5-HT2 Receptor Signaling
Similar to its effect on M1 receptors, this compound positively modulates 5-HT2 receptors, which are also primarily coupled to the Gq/11 signaling pathway. Activation of 5-HT2 receptors by serotonin initiates the same PLC-mediated cascade, leading to increased intracellular calcium and PKC activation. This pathway is involved in processes such as mood, learning, and memory. This compound's enhancement of 5-HT-induced currents suggests a potentiation of this signaling cascade.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from its plant sources.
Conclusion
This compound, primarily sourced from Uncaria tomentosa, continues to be a molecule of significant interest for its therapeutic potential. This guide provides a foundational understanding of its botanical origins, quantitative presence, and methods for its study. The detailed protocols and pathway diagrams are intended to facilitate further research into this promising natural compound. As with all natural products, the variability in constituent concentrations necessitates rigorous quality control and standardization of extracts for reliable pharmacological evaluation. Further research is warranted to fully elucidate the mechanisms of action of this compound and its potential applications in medicine.
References
- 1. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. | Semantic Scholar [semanticscholar.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. phytojournal.com [phytojournal.com]
- 5. samento.com.ec [samento.com.ec]
Pteropodine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid naturally occurring in various plant species, most notably from the Uncaria genus, commonly known as Cat's Claw, and Hamelia patens. This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure
This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄ and a molecular weight of approximately 368.43 g/mol . Its structure features a spiro-oxindole system fused to a pentacyclic framework. The stereochemistry of this compound is a critical aspect of its identity; it is a diastereomer of isothis compound, differing in the configuration at the C-7 position, where this compound possesses the (R) configuration.
The systematic IUPAC name for this compound is methyl (1'S,3R,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylate.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 368.43 g/mol | [3] |
| CAS Number | 5629-60-7 | [2] |
| Melting Point | 217-219 °C | [2] |
| Boiling Point | 555.2 °C (predicted) | |
| Appearance | White amorphous powder |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound. The chemical shifts are indicative of the complex polycyclic structure and the presence of various functional groups.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-18 | 1.42 (d, J=6.4 Hz) | C-2 | 181.7 |
| H-19 | 4.47 (q, J=6.4 Hz) | C-3 | 71.2 |
| H-21α | 2.65 (dd, J=11.6, 4.4 Hz) | C-5 | 54.2 |
| H-21β | 3.23 (dd, J=11.6, 2.0 Hz) | C-6 | 37.9 |
| H-3 | 4.14 (ddd, J=10.4, 4.4, 2.0 Hz) | C-7 | 56.9 |
| H-5α | 2.58 (m) | C-8 | 133.7 |
| H-5β | 3.09 (m) | C-9 | 109.5 |
| H-6α | 1.98 (m) | C-10 | 127.5 |
| H-6β | 2.15 (m) | C-11 | 124.5 |
| H-14α | 1.60 (m) | C-12 | 122.5 |
| H-14β | 1.71 (m) | C-13 | 140.1 |
| H-15 | 2.47 (m) | C-14 | 30.1 |
| H-17 | 7.41 (s) | C-15 | 30.4 |
| H-9 | 7.26 (d, J=7.6 Hz) | C-16 | 109.8 |
| H-10 | 6.87 (t, J=7.6 Hz) | C-17 | 154.9 |
| H-11 | 7.17 (t, J=7.6 Hz) | C-18 | 18.6 |
| H-12 | 7.07 (d, J=7.6 Hz) | C-19 | 72.1 |
| OCH₃ | 3.60 (s) | C-20 | 34.8 |
| NH | 8.18 (br s) | C-21 | 51.0 |
| OCH₃ | 53.5 | ||
| C=O | 167.6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3203 | N-H stretch (indole) |
| ~2945 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1676 | C=O stretch (oxindole) |
| ~1620 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 368. The fragmentation pattern is complex, reflecting the polycyclic nature of the molecule.
| m/z | Interpretation |
| 368 | [M]⁺ |
| 353 | [M - CH₃]⁺ |
| 337 | [M - OCH₃]⁺ |
| 223 | |
| 180 | |
| 130 | |
| 69 |
Synthesis of this compound
To date, a complete, multi-step total chemical synthesis of this compound has not been extensively reported in peer-reviewed literature. The primary method for obtaining this compound is through isolation from natural sources.
Isolation from Natural Sources
This compound is predominantly isolated from the bark and roots of plants belonging to the Uncaria genus, such as Uncaria tomentosa, and from Hamelia patens. The general procedure involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic purification.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
Air-dried and powdered plant material (e.g., Uncaria tomentosa bark) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).
-
The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.
-
The acidic solution, containing the protonated alkaloids, is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH₄OH).
-
The free alkaloids are then extracted from the basic aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to afford a crude alkaloid mixture.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of a nonpolar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Biosynthesis
The biosynthesis of this compound and other pentacyclic oxindole alkaloids is a complex enzymatic process. It is understood to originate from the monoterpenoid indole alkaloid (MIA) pathway. The key precursor is the indole alkaloid tetrahydroalstonine. The proposed biosynthetic pathway involves the oxidative rearrangement of tetrahydroalstonine to form the spiro-oxindole scaffold of this compound. This transformation is a critical step that establishes the characteristic structure of this class of alkaloids. Understanding this pathway opens avenues for synthetic biology and metabolic engineering approaches to produce this compound and related compounds.
Biological Activity and Signaling Pathways
This compound has been the subject of various pharmacological studies and has demonstrated a range of biological activities.
Modulation of Neurotransmitter Receptors
This compound has been shown to be a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors. It enhances the current responses evoked by acetylcholine and serotonin in a concentration-dependent manner. This activity suggests potential therapeutic applications in neurological and psychiatric disorders.
Anti-inflammatory and Antioxidant Effects
Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models and exhibits free radical scavenging activity. These properties contribute to the traditional medicinal uses of plants containing this compound for inflammatory conditions.
Conclusion
This compound is a structurally complex and biologically active natural product. While its total chemical synthesis remains a challenge, efficient isolation protocols from natural sources provide a reliable supply for research purposes. The elucidation of its biosynthetic pathway offers opportunities for biotechnological production. The diverse pharmacological activities of this compound, particularly its effects on the central nervous system and its anti-inflammatory properties, make it a compelling lead compound for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this intriguing molecule.
References
Pteropodine: An In-Depth Technical Guide on its Genotoxic and Cytotoxic Effects in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxic and cytotoxic profile of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), in mouse models. The following sections detail the experimental protocols, present quantitative data from key studies, and visualize the experimental workflows.
Executive Summary
This compound has been investigated for its potential pharmacological activities. Understanding its safety profile, particularly its effects on genetic material and cell viability, is crucial for further drug development. Studies in mouse models have been conducted to evaluate its genotoxicity and cytotoxicity. The available data suggests that this compound, at the tested doses, does not exhibit significant genotoxic or cytotoxic effects in mice. Furthermore, it has demonstrated protective effects against the damage induced by known genotoxic agents.
Acute Toxicity
The median lethal dose (LD50) is a critical starting point for any toxicological evaluation.
Table 1: Acute Toxicity of this compound in Mice
| Compound | LD50 (mg/kg) |
| This compound | 771[1] |
Genotoxicity Studies
Genotoxicity assays are employed to detect direct or indirect damage to DNA. The primary endpoints evaluated for this compound in mouse models include sister chromatid exchanges (SCE) and the formation of micronucleated polychromatic erythrocytes (MNPE).
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA-damaging and repair-inhibiting agents.
Table 2: Effect of this compound on Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells [1]
| Treatment | Dose (mg/kg) | Mean SCE/cell ± SD |
| Distilled Water (Control) | - | 2.51 ± 0.12 |
| This compound | 100 | Not Reported |
| This compound | 200 | Not Reported |
| This compound | 300 | Not Reported |
| This compound | 600 | No significant increase |
| Doxorubicin (Positive Control) | 10 | 14.06 ± 0.12* |
*Statistically significant difference with respect to the negative control group.
Micronucleus (MN) Assay
The micronucleus assay in erythrocytes is a measure of both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Table 3: Frequency of Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood after this compound Treatment [1]
| Treatment | Dose (mg/kg) | Mean MNPE/1000 PE ± SD (at 24h) |
| Distilled Water (Control) | - | 1.62 (mean over 96h) |
| This compound | 100 | No significant increase |
| This compound | 200 | No significant increase |
| This compound | 300 | No significant increase |
| This compound | 600 | No significant increase |
| Doxorubicin (Positive Control) | 10 | Statistically significant increase |
Antigenotoxic Effects of this compound
This compound has also been evaluated for its ability to protect against the genotoxic effects of other compounds, such as the chemotherapeutic drug doxorubicin.
Table 4: Antigenotoxic Effect of this compound on Doxorubicin-Induced Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells
| Treatment | Dose (mg/kg) | Mean SCE/cell ± SD | % Inhibition |
| Control | - | 2.51 ± 0.12 | - |
| Doxorubicin (DX) | 10 | 14.06 ± 0.12 | - |
| PT (100) + DX (10) | 100 + 10 | 3.56 ± 0.18 | 90.8 |
| PT (200) + DX (10) | 200 + 10 | 4.32 ± 0.24 | 84.3 |
| PT (300) + DX (10) | 300 + 10 | 4.53 ± 0.42 | 82.5 |
| PT (600) + DX (10) | 600 + 10 | 3.10 ± 0.36 | 94.8 |
*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]
Table 5: Antigenotoxic Effect of this compound on Doxorubicin-Induced Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood
| Treatment | Dose (mg/kg) | Mean MNPE/1000 PE ± SD (at 48h) | % Inhibition |
| Control | - | 2.05 ± 0.18 | - |
| Doxorubicin (DX) | 10 | 29.3 ± 0.41 | - |
| PT (100) + DX (10) | 100 + 10 | 10.3 ± 0.38 | 64.8 |
| PT (200) + DX (10) | 200 + 10 | 10.1 ± 0.33 | 65.5 |
| PT (400) + DX (10) | 400 + 10 | 8.2 ± 0.31 | 72.0 |
| PT (600) + DX (10) | 600 + 10 | 7.9 ± 0.29 | 73.0 |
*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]
Cytotoxicity Studies
Cytotoxicity assays assess the ability of a compound to cause cell damage or death. In the context of the cited studies on this compound, cytotoxicity was evaluated by examining cellular proliferation kinetics, mitotic index, and the ratio of polychromatic to normochromatic erythrocytes.
Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI)
These parameters provide insights into the effect of a substance on cell division and proliferation in the bone marrow.
Table 6: Effect of this compound on Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI) in Mouse Bone Marrow Cells
| Treatment | Dose (mg/kg) | Average Generation Time (AGT) (h) | Mitotic Index (%) ± SD |
| Distilled Water (Control) | - | No alteration | 5.94 ± 0.21 |
| This compound | 100 | No alteration | No alteration |
| This compound | 200 | No alteration | No alteration |
| This compound | 300 | No alteration | No alteration |
| This compound | 600 | No alteration | No alteration |
Polychromatic Erythrocyte/Normochromatic Erythrocyte (PE/NE) Ratio
A decrease in the proportion of young, polychromatic erythrocytes (PE) to mature, normochromatic erythrocytes (NE) in the bone marrow can indicate cytotoxicity.
Table 7: Effect of this compound on the PE/(PE+NE) Ratio in Mouse Peripheral Blood
| Treatment | Dose (mg/kg) | PE/(PE+NE) Ratio (at 72h) |
| Distilled Water (Control) | - | No significant alteration |
| This compound | 100 | No significant alteration |
| This compound | 200 | No significant alteration |
| This compound | 300 | No significant alteration |
| This compound | 600 | No significant alteration |
| Doxorubicin (Positive Control) | 10 | Significant decrease |
Anti-cytotoxic Effects of this compound
This compound's ability to mitigate the cytotoxic effects of doxorubicin was also assessed.
Table 8: Protective Effect of this compound on Doxorubicin-Induced Cytotoxicity (PE Rate) in Mouse Peripheral Blood
| Treatment | Dose (mg/kg) | Polychromatic Erythrocytes (PE)/1000 Erythrocytes (at 72h) |
| Control | - | 45.3 |
| Doxorubicin (DX) | 10 | 11.6 |
| PT (100) + DX (10) | 100 + 10 | 25.1 |
| PT (200) + DX (10) | 200 + 10 | 26.2 |
| PT (400) + DX (10) | 400 + 10 | 27.4 |
| PT (600) + DX (10) | 600 + 10 | 29.3 |
*Statistically significant difference with respect to the value obtained with Doxorubicin alone.
Experimental Protocols
Acute Toxicity (LD50) Determination
The LD50 for this compound was determined using Lorke's method. This method involves a two-step process:
-
Step 1: Three groups of three mice each are treated with three different doses of the test substance (e.g., 10, 100, 1000 mg/kg).
-
Step 2: Based on the results of the first step, four individual mice are treated with four different, more specific doses. Mortality is observed over a 7-day period, and the LD50 is calculated as the geometric mean of the lowest dose that caused death and the highest dose that did not.
Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow
-
Animal Treatment: Mice are administered the test compound (this compound), a negative control (vehicle), or a positive control (e.g., doxorubicin) via intraperitoneal (i.p.) injection.
-
BrdU Administration: To allow for the visualization of SCEs, mice are implanted with 5-bromodeoxyuridine (BrdU) tablets subcutaneously.
-
Colchicine Treatment: Two hours prior to sacrifice, mice are injected with colchicine to arrest cells in metaphase.
-
Bone Marrow Collection: Femurs are excised, and the bone marrow is flushed out with a saline solution.
-
Slide Preparation: The cell suspension is treated with a hypotonic solution, fixed, and dropped onto clean, cold slides.
-
Staining: Slides are stained using the Hoechst-Giemsa method to differentiate sister chromatids.
-
Analysis: The number of SCEs is counted in a set number of second-division metaphases per animal under a microscope.
Micronucleus (MN) Assay in Mouse Peripheral Blood
-
Animal Treatment: Mice are treated with this compound, a negative control, or a positive control by i.p. injection.
-
Blood Sampling: A small drop of blood is collected from the tail vein at various time points (e.g., 24, 48, 72, and 96 hours) after treatment.
-
Smear Preparation: The blood is smeared onto clean glass slides.
-
Fixation and Staining: The smears are air-dried, fixed in methanol, and stained with Giemsa.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPE) is determined by scoring a large number of polychromatic erythrocytes (e.g., 1000) per animal under a microscope. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.
Visualizations
Experimental Workflow for In Vivo Genotoxicity and Cytotoxicity Testing
Caption: Workflow for in vivo genotoxicity and cytotoxicity assessment of this compound in mice.
Discussion and Future Directions
The available data from studies in mouse models indicate that this compound does not induce genotoxicity, as measured by the sister chromatid exchange and micronucleus assays, at doses up to 600 mg/kg. Similarly, no significant cytotoxicity was observed in terms of alterations in cellular proliferation kinetics, mitotic index, or the ratio of polychromatic to normochromatic erythrocytes.
Notably, this compound has demonstrated significant antigenotoxic and anticytotoxic properties, offering protection against the DNA damage and cytotoxicity induced by doxorubicin. This suggests a potential role for this compound as a chemoprotective agent.
It is important to note that the current body of research on this compound's genotoxicity in mouse models has not included the comet assay, which is a sensitive method for detecting DNA strand breaks. Future studies employing the comet assay would provide a more comprehensive understanding of this compound's interaction with DNA.
Furthermore, the molecular mechanisms underlying the observed effects of this compound, particularly its protective actions, remain to be fully elucidated. Investigations into its potential antioxidant activity and its influence on DNA repair pathways and other cellular signaling cascades are warranted.
References
The Ethnobotany and Pharmacology of Pteropodine-Containing Plants: A Technical Guide for Researchers
A deep dive into the traditional use, phytochemistry, and mechanisms of action of plants containing the potent oxindole alkaloid, Pteropodine. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the historical applications and modern scientific understanding of these valuable medicinal plants.
Introduction
This compound, a pentacyclic oxindole alkaloid, is a prominent bioactive compound found in several plant species that have been used for centuries in traditional medicine systems across the globe. Notably, it is a key constituent of Uncaria tomentosa, commonly known as Cat's Claw, a vine revered in the Amazon for its therapeutic properties.[1] Traditional knowledge has long pointed to the anti-inflammatory, immunomodulatory, and analgesic effects of these plants, which are now being substantiated by modern scientific investigation. This guide provides an in-depth exploration of the ethnobotanical history of this compound-containing plants, their phytochemical composition, and the molecular mechanisms underlying their therapeutic effects, with a focus on this compound's role in modulating inflammatory signaling pathways.
This compound-Containing Plants and Their Traditional Uses
While Uncaria tomentosa is the most well-documented source of this compound, other plants from the Rubiaceae and Apocynaceae families have also been traditionally used for similar ailments and are known to contain related alkaloids.
Uncaria tomentosa (Cat's Claw)
Uncaria tomentosa, a woody vine native to the Amazon rainforest, is the most significant source of this compound.[1] Indigenous communities in Peru and other parts of South America have a long history of using the inner bark and root of this plant to treat a wide range of conditions.
Traditional Preparations and Dosages:
The most common traditional preparation is a decoction of the inner bark.[2] This involves boiling the plant material in water for an extended period to extract the active constituents.
| Plant Part | Preparation Method | Traditional Dosage | Traditional Use |
| Inner Bark, Root | Decoction | 20-30 grams of inner bark or root boiled in 1 liter of water for 30-60 minutes.[3] | Arthritis, rheumatism, inflammation, gastric ulcers, cancer, and as an immune stimulant.[4] |
| Dried Stem Bark | Powder/Capsules | 20–350 mg of dried stem bark for extracts or 300–500 mg for capsules, taken in 2–3 separate doses throughout the day. | Rheumatoid arthritis and osteoarthritis of the knee. |
| Inner Bark, Stems | Tincture | 1-2 ml of a 1:5 tincture in 60% alcohol, taken twice daily. | Inflammatory diseases, viral infections, and as an immune stimulant. |
Other Potential this compound-Containing Plants
While direct evidence of high this compound content is less established in the following plants, they belong to families known for producing similar indole and oxindole alkaloids and have overlapping traditional uses.
-
Alstonia boonei (God's Tree, Stool Wood): A large deciduous tree found in West and Central Africa. The bark is widely used in traditional African medicine. A decoction of the bark is used to treat malaria, fever, rheumatic pains, and inflammatory conditions. Phytochemical analyses have revealed the presence of various alkaloids, though the specific quantification of this compound is not extensively documented.
-
Mitragyna speciosa (Kratom): A tropical evergreen tree in the coffee family native to Southeast Asia. Traditionally, the leaves are chewed or brewed into a tea to relieve pain, combat fatigue, and as a substitute for opium. While the primary psychoactive alkaloids are mitragynine and 7-hydroxymitragynine, other oxindole alkaloids, including mitraphylline (an isomer of isothis compound), have been isolated from its leaves. The mitragynine content is highest in young to middle-aged leaves.
Phytochemistry and Quantitative Analysis
The primary bioactive constituents of Uncaria tomentosa are pentacyclic and tetracyclic oxindole alkaloids. This compound is one of the dominant pentacyclic oxindole alkaloids, along with isothis compound, speciophylline, and uncarine F. The alkaloid content can vary depending on the plant part, geographical location, and season.
| Plant Part | Total Alkaloid Content (mg/100g of dry material) | Reference |
| Uncaria tomentosa Bark | 95 - 275 | |
| Uncaria tomentosa Leaves | 30 - 704 |
Pharmacological Activity and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied.
Anti-inflammatory Activity
In vivo studies in rodent models have demonstrated the potent anti-inflammatory effects of this compound. It has been shown to significantly inhibit paw edema and reduce inflammatory cell infiltration in pleurisy models. The anti-inflammatory action is attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines.
Immunomodulatory Effects
This compound and other pentacyclic oxindole alkaloids from Uncaria tomentosa have been shown to stimulate the immune system by increasing the phagocytic activity of macrophages and granulocytes and promoting the proliferation of lymphocytes.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-1β.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to interfere with this cascade, thereby reducing the production of inflammatory mediators.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Objective: To quantify the concentration of this compound in plant extracts.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 7.0)
-
This compound standard
-
Plant extract sample
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., 40% hydroethanolic solution). Filter the extract through a 0.45 µm membrane filter.
-
HPLC Analysis:
-
Set the UV detector to 245 nm.
-
Use a gradient elution program with the mobile phase, for example: starting with 34% acetonitrile, increasing to 40% over 20 minutes, then to 43% over the next 6 minutes.
-
Inject the standards and samples onto the column.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only) and LPS-only wells.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Western Blot Analysis of NF-κB Activation
Objective: To determine the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.
-
Cell Lysis: Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated IκBα and nuclear NF-κB p65 in treated cells versus controls.
Visualizations
Caption: Workflow from Traditional Use to Scientific Validation.
Caption: Experimental Workflow for a this compound Study.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
References
- 1. pgsds.ictp.it [pgsds.ictp.it]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Pteropodine: An Emerging Candidate for α-Glucosidase Inhibition in Diabetes Management
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Postprandial hyperglycemia is a critical therapeutic target in the management of type 2 diabetes mellitus. Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, presents a viable strategy for controlling blood glucose levels. This technical guide explores the potential of pteropodine, an oxindole alkaloid predominantly found in Uncaria longiflora, as an α-glucosidase inhibitor. Drawing from available in vitro and in silico data, this document provides a comprehensive overview of this compound's inhibitory activity, mechanism of action, and the broader context of its chemical class. Detailed experimental protocols and structured data are presented to facilitate further research and development in this promising area.
Introduction
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the post-meal spike in blood glucose.[1] this compound, an oxindole alkaloid, has been identified as a competitive inhibitor of α-glucosidase.[2] This guide synthesizes the current knowledge on this compound's α-glucosidase inhibitory potential, offering a technical resource for the scientific community.
Quantitative Data on Inhibitory Activity
In vitro studies have quantified the α-glucosidase inhibitory activity of this compound. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and compares it with its diastereomer, isothis compound, and the standard drug, acarbose.
| Compound | IC50 (µM) | Inhibition Type | Source |
| This compound | 615.31 ± 7.65 | Competitive | [2] |
| Isothis compound | 279.16 ± 5.37 | Non-competitive | [2] |
| Acarbose | - | - | [2] |
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Molecular docking studies support this finding, indicating that this compound interacts with key amino acid residues at the active site of the α-glucosidase enzyme, specifically Asp349 and Glu276. In contrast, its diastereomer, isothis compound, binds to an allosteric site.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used in the study of natural product inhibitors.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or test compound)
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the this compound solution to the wells.
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Study
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
Procedure:
-
Follow the general procedure for the α-glucosidase inhibition assay.
-
Use a range of pNPG concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
For each substrate concentration, test a series of this compound concentrations.
-
Measure the reaction rates (initial velocities).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
Broader Context and Future Directions
The study of oxindole alkaloids as α-glucosidase inhibitors is a growing field of interest. While this compound's inhibitory activity is moderate compared to some synthetic drugs, its natural origin and specific mechanism of action warrant further investigation.
Future research should focus on structure-activity relationship (SAR) studies to potentially enhance its inhibitory potency. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
Conclusion
This compound presents a compelling starting point for the development of novel, natural-based α-glucosidase inhibitors. Its competitive mode of action offers a clear mechanistic pathway for further exploration and optimization. This technical guide provides the foundational data and methodologies to support and accelerate research into the therapeutic potential of this compound and related oxindole alkaloids in the management of type 2 diabetes.
References
An In-depth Technical Guide to the Ethnobotanical Background of Pteropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropodine, a pentacyclic oxindole alkaloid primarily isolated from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide delves into the rich ethnobotanical history of this compound, providing a comprehensive overview of its traditional uses, the botanical sources from which it is derived, and the scientific basis for its therapeutic potential. This document summarizes quantitative data on its traditional preparations and biological effects, details key experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Ethnobotanical Heritage of this compound
This compound is a key bioactive constituent of Uncaria tomentosa, a large woody vine native to the Amazon rainforest and other tropical areas of South and Central America[1]. Commonly known as "Uña de Gato" in Spanish, which translates to "Cat's Claw" due to its characteristic claw-shaped thorns, this plant has been an integral part of traditional medicine for centuries, particularly among indigenous communities in Peru[2][3].
The Asháninka people of central Peru have a long-standing tradition of using Uncaria tomentosa for a wide array of health conditions[3]. Traditional preparations typically involve a decoction of the root and bark, which is consumed to treat inflammatory ailments such as arthritis and rheumatism, as well as for its purported immune-stimulating and anti-cancer properties[4]. Ethnobotanical records also indicate its use for gastrointestinal issues, wound healing, and as a general health tonic. The traditional use of Uncaria tomentosa for inflammatory conditions provides a strong basis for the scientific investigation of its constituent alkaloids, including this compound.
Botanical Sources and Chemical Profile
This compound is an oxindole alkaloid belonging to the heterohimbine-type. While it is most prominently associated with Uncaria tomentosa, other species of the Uncaria genus may also contain this compound. The chemical profile of Uncaria tomentosa is complex, containing a variety of other pentacyclic and tetracyclic oxindole alkaloids, triterpenes, quinovic acid glycosides, and polyphenols. The interplay between these compounds may contribute to the synergistic therapeutic effects observed in traditional preparations.
Quantitative Data Summary
The following tables summarize the quantitative data related to the traditional use and scientifically evaluated effects of this compound and Uncaria tomentosa extracts.
Table 1: Traditional and Clinical Dosage of Uncaria tomentosa
| Preparation Type | Traditional Dosage | Clinical Study Dosage | Reference(s) |
| Decoction (Inner Bark/Root) | 20-30 g of inner bark or root boiled in 1 liter of water for 30-60 minutes | N/A | |
| Dried Stem Bark (Extracts) | 20–350 mg per day | N/A | |
| Capsules | 300–500 mg, taken in 2–3 separate doses throughout the day | 60 mg/day (Rheumatoid Arthritis), 100 mg/day (Osteoarthritis) | |
| Tinctures | 1 mL, one to three times daily | N/A | |
| Dry Extracts (in water) | 500-2,000 mg, one to three times daily | N/A |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Assay | Dosage | Inhibitory Effect (%) | Reference(s) |
| Rat | Paw Edema | 10 mg/kg | 51 | |
| Rat | Paw Edema | 20 mg/kg | 66 | |
| Rat | Paw Edema | 40 mg/kg | 70 | |
| Rat | Pleurisy (Neutrophil Count) | 40 mg/kg | 36 (reduction) | |
| Rat | Pleurisy (Pleural Exudate) | 20 mg/kg | 52 (reduction) | |
| Mouse | Ear Edema | 0.04 mg/ear | 81.4 |
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Concentration | Scavenging Activity (%) | Reference(s) |
| DPPH Radical Scavenging | 250 µg/mL | 98.26 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound from Uncaria tomentosa
This protocol outlines a general procedure for the extraction and isolation of this compound from the bark of Uncaria tomentosa.
dot
Caption: Workflow for this compound isolation.
-
Plant Material Preparation: Air-dry the bark of Uncaria tomentosa and grind it into a fine powder.
-
Extraction:
-
Perform dynamic maceration of the powdered bark with a hydroetholic solution (e.g., 63% v/v) for 2 hours at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal lipophilic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the alkaloids from the basified aqueous layer with a polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and evaporate the solvent to yield an alkaloid-rich fraction.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Subject the alkaloid-rich fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative TLC:
-
Pool the fractions containing this compound (identified by comparison with a standard on TLC).
-
Perform preparative TLC on the pooled fractions for final purification.
-
-
-
Characterization: Confirm the identity and purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vivo Anti-inflammatory Assay: Rat Paw Edema
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.
-
Animals: Use male Wistar rats (180-200 g).
-
Groups: Divide the animals into control and treatment groups.
-
Treatment: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg body weight). The control group receives the vehicle. A positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This protocol is based on the methodology described for assessing the free radical scavenging potential of this compound.
-
Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Procedure:
-
In a test tube, mix a solution of this compound at various concentrations with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared without the this compound sample.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Investigation of NF-κB Signaling Pathway: Western Blot Analysis
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of IκBα, a key step in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
dot
Caption: this compound's inhibitory action on NF-κB.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. This compound has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators, providing a molecular basis for its traditional use in treating inflammatory conditions.
Conclusion
This compound, with its deep roots in traditional medicine, presents a compelling case for modern drug discovery and development. Its ethnobotanical history, particularly the use of Uncaria tomentosa for inflammatory disorders, is now being substantiated by scientific research elucidating its molecular mechanisms of action. The quantitative data on its efficacy, coupled with detailed experimental protocols, provides a solid foundation for further investigation. For researchers and scientists, this compound represents a promising natural product with the potential to be developed into novel therapeutics for a range of inflammatory and immune-related diseases. This guide serves as a comprehensive resource to facilitate and inspire future research in this exciting field.
References
Preliminary In-Vitro Studies on Pteropodine's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant interest for its potential therapeutic applications, primarily attributed to its immunomodulatory and anti-inflammatory properties observed in in-vivo studies. This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted to elucidate the efficacy and mechanism of action of this compound. The document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways. While in-vivo evidence for this compound's effects is more abundant, this guide focuses on the foundational in-vitro work that underpins our current understanding and directs future investigation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preliminary in-vitro studies on this compound. These data points provide a snapshot of its bioactivity and potential therapeutic relevance.
| Assay Type | Target/System | Key Finding | Concentration/EC₅₀ | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 98.26% radical scavenging activity | 250 µg/ml | [1] |
| Receptor Modulation | Muscarinic M(1) Receptor (in Xenopus oocytes) | Positive modulator, 2.7-fold increase in acetylcholine response | EC₅₀: 9.52 µM | [2] |
| Receptor Modulation | 5-HT(2) Receptor (in Xenopus oocytes) | Positive modulator, 2.4-fold increase in 5-HT response | EC₅₀: 13.5 µM | [2] |
| Immuno-modulation | Phagocytosis Enhancement | Pronounced enhancement of phagocytosis (observed in-vivo, suggesting in-vitro potential) | Not specified in-vitro | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key in-vitro experiments relevant to the study of this compound's efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard and rapid method to screen the antioxidant activity of a compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution, and a blank with methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
G-Protein Coupled Receptor (GPCR) Modulation Assay in Xenopus Oocytes
This electrophysiological assay is used to study the modulation of ion channels coupled to GPCRs.
Principle: Xenopus oocytes can be injected with mRNA encoding a specific GPCR. Activation of the GPCR by a ligand can lead to a downstream signaling cascade, often resulting in the opening of ion channels and a measurable change in membrane current.
Protocol:
-
Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Inject the oocytes with mRNA encoding the target receptors (e.g., rat muscarinic M(1) or 5-HT(2) receptors).
-
Incubate the oocytes for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Use a two-electrode voltage-clamp technique to hold the oocyte membrane potential at a set value (e.g., -60 mV).
-
Apply the agonist (e.g., acetylcholine or serotonin) in the presence and absence of this compound at various concentrations.
-
-
Data Analysis:
-
Record the changes in membrane current in response to agonist and modulator application.
-
Plot concentration-response curves to determine the EC₅₀ values and the extent of modulation.
-
In-Vitro Phagocytosis Assay
This assay assesses the ability of a compound to enhance the phagocytic activity of immune cells like macrophages.
Principle: Macrophages are co-cultured with labeled particles (e.g., fluorescently labeled zymosan or bacteria). The uptake of these particles by the macrophages is quantified, often by microscopy or flow cytometry.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
-
Assay Procedure:
-
Pre-treat the macrophages with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Add fluorescently labeled particles to the macrophage culture.
-
Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Wash the cells to remove non-phagocytosed particles.
-
-
Quantification:
-
Microscopy: Visualize the cells under a fluorescence microscope and count the number of particles per cell.
-
Flow Cytometry: Analyze the fluorescence intensity of the macrophage population to determine the percentage of phagocytic cells and the mean fluorescence intensity.
-
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by this compound is key to elucidating its mechanism of action. While direct in-vitro evidence for its modulation of all relevant pathways is still emerging, the available data allows for the visualization of its effect on GPCR signaling.
G-Protein Coupled Receptor (GPCR) Signaling
The positive modulation of muscarinic M(1) and 5-HT(2) receptors by this compound strongly suggests an interaction with GPCR signaling cascades. These receptors are known to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.
Caption: this compound's positive modulation of GPCR signaling.
Experimental Workflow for In-Vitro Efficacy Screening
The following diagram illustrates a general workflow for the in-vitro screening of this compound's efficacy, incorporating the assays detailed in this guide.
Caption: General workflow for in-vitro screening of this compound.
Future Directions and Unexplored Signaling Pathways
The anti-inflammatory and immunomodulatory effects of this compound observed in vivo strongly suggest the involvement of key intracellular signaling pathways that are central to these processes. While direct in-vitro evidence for this compound's modulation of these pathways is currently limited, they represent critical areas for future research.
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation, immunity, and cell survival. Investigating this compound's ability to inhibit the activation of NF-κB in response to inflammatory stimuli (e.g., lipopolysaccharide) in cell lines like macrophages would be a significant step in understanding its anti-inflammatory mechanism.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) is involved in cellular responses to a wide range of stimuli and plays a crucial role in inflammation. Assessing the effect of this compound on the phosphorylation status of these kinases in relevant in-vitro models could provide valuable insights.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is integral to cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including inflammatory disorders. Examining this compound's influence on the activation of PI3K and the phosphorylation of Akt would be a logical next step in delineating its cellular effects.
Future in-vitro studies employing techniques such as luciferase reporter assays, Western blotting for key signaling proteins, and cytokine profiling (e.g., ELISA for TNF-α, IL-6, IL-1β) will be instrumental in confirming the direct effects of this compound on these pathways and solidifying its potential as a therapeutic agent.
Conclusion
The preliminary in-vitro studies on this compound have begun to shed light on its molecular mechanisms of action, particularly its antioxidant properties and its ability to positively modulate specific G-protein coupled receptors. While these findings are promising, the field is still in its early stages. A significant opportunity exists for further in-vitro research to directly investigate the impact of this compound on key inflammatory and immunomodulatory signaling pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon, ultimately accelerating the translation of this compound's therapeutic potential from the laboratory to the clinic.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Pteropodine: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a multi-targeted profile with potential applications in inflammatory diseases, neurological disorders, and oncology. This technical guide provides an in-depth exploration of the known therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the biological activities of this compound.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Biological Activity | Assay | Model System | Concentration/Dose | Result | Citation |
| Anti-inflammatory | Carrageenan-induced paw edema | Wistar rats | 10 mg/kg | 51% inhibition | [1][2] |
| 20 mg/kg | 66% inhibition | [1][2] | |||
| 40 mg/kg | 70% inhibition | [1] | |||
| Pleurisy assay (neutrophil count) | Wistar rats | 40 mg/kg | 36% reduction | ||
| Pleurisy assay (pleural exudate) | Wistar rats | 20 mg/kg | 52% reduction | ||
| TPA-induced ear edema | Mice | 0.04 mg/ear | 81.4% inhibition | ||
| Antioxidant | DPPH radical scavenging | In vitro | 250 µg/mL | 98.26% scavenging | |
| Immunomodulatory | Lymphocyte production | Mice | 600 mg/kg | 25.8% increase |
Table 2: Neuromodulatory Activity of this compound
| Receptor Target | Assay Type | Model System | Ligand | This compound Concentration | Effect (EC50) | Citation |
| Muscarinic M1 Receptor | Functional Assay (Positive Modulator) | Xenopus oocytes expressing rat M1 receptors | Acetylcholine | 1-30 µM | 9.52 µM | |
| Serotonin 5-HT2 Receptor | Functional Assay (Positive Modulator) | Xenopus oocytes expressing rat 5-HT2 receptors | 5-Hydroxytryptamine (5-HT) | 1-30 µM | 13.5 µM |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory and Immunomodulatory Pathways
This compound has demonstrated potent anti-inflammatory effects, which are attributed to its ability to modulate critical inflammatory pathways. While the precise molecular interactions are still under investigation, evidence suggests the involvement of NF-κB and the arachidonic acid cascade.
Caption: Putative anti-inflammatory mechanism of this compound.
Neuromodulatory Signaling
This compound acts as a positive modulator of both muscarinic M1 and serotonin 5-HT2 receptors. This suggests that it does not directly activate these receptors but enhances their response to their natural ligands, acetylcholine and serotonin, respectively.
Caption: Positive modulatory effect of this compound on M1 and 5-HT2 receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Animal Model: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg, administered orally).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
DPPH Radical Scavenging Assay
-
Objective: To determine the in vitro antioxidant activity of this compound.
-
Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are prepared in methanol.
-
In a 96-well plate, 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
Muscarinic M1 and Serotonin 5-HT2 Receptor Functional Assay in Xenopus Oocytes
-
Objective: To assess the modulatory effect of this compound on M1 and 5-HT2 receptor function.
-
Model System: Xenopus laevis oocytes injected with total RNA from rat cerebral cortex.
-
Procedure:
-
Oocytes are surgically removed from female Xenopus laevis and defolliculated.
-
Total RNA is extracted from the cerebral cortex of male Wistar rats and microinjected into the oocytes.
-
After 2-4 days of incubation, the oocytes are placed in a recording chamber and voltage-clamped at -60 mV.
-
The oocytes are perfused with a control solution and then with solutions containing acetylcholine (for M1 receptors) or serotonin (for 5-HT2 receptors) in the presence or absence of varying concentrations of this compound.
-
The inward Cl- currents, which are indicative of receptor activation via the Gq/PLC pathway, are recorded.
-
Concentration-response curves are generated to determine the EC50 values for the agonists in the presence and absence of this compound.
-
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, and neuromodulatory activities are supported by initial quantitative data. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Target Deconvolution: Elucidating the direct molecular binding partners of this compound within the NF-κB and arachidonic acid pathways using techniques such as affinity chromatography and mass spectrometry.
-
Quantitative Binding Assays: Determining the binding affinities (Ki values) of this compound for its identified targets to understand its potency and selectivity.
-
In-depth Mechanistic Studies: Investigating the downstream effects of this compound on gene expression and protein activity in relevant cell and animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound is essential for its translation into a clinical candidate.
This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic promise of this compound.
References
Methodological & Application
Application Notes & Protocols for Pteropodine Analysis using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and antimutagenic properties.[1][2] Accurate and reliable quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and further drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound and related oxindole alkaloids.
This document provides detailed application notes and protocols for the analysis of this compound using a validated HPLC method. The information is compiled to assist researchers in establishing a reliable analytical workflow for this promising natural compound.
I. Analytical Method: HPLC for this compound Quantification
A reversed-phase HPLC method has been established for the simultaneous determination of isomeric pentacyclic oxindole alkaloids, including this compound, in Uncaria tomentosa. This method provides baseline separation of these closely related compounds.
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound and its isomers is presented in the table below.
| Parameter | Condition |
| Column | C18, 3 µm particle size |
| Mobile Phase | 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 0.5 - 1.0 mL/min (to be optimized) |
| Detection Wavelength | 245 nm |
| Column Temperature | Ambient |
| Injection Volume | Typically 10 - 20 µL (to be optimized) |
Note: The mobile phase composition and elution mode may require optimization depending on the specific column and instrument used to achieve baseline separation of all isomeric alkaloids.
Method Validation Parameters
While specific validation data for this compound is not extensively published, a validated HPLC method for the analysis of oxindole alkaloids in Uncaria tomentosa using a similar approach has demonstrated excellent performance. The following table summarizes typical validation parameters that should be established for a this compound-specific assay.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (%) | 95 - 105 |
| Precision (RSD %) | < 2.5 |
| Limit of Detection (LOD) | ~0.6 µg/mL |
| Limit of Quantification (LOQ) | ~2.0 µg/mL |
These values are illustrative and should be determined experimentally during method validation for this compound.
II. Experimental Protocols
A. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 µg/mL to 100 µg/mL).
B. Sample Preparation from Uncaria tomentosa Bark
-
Grinding: Mill the dried bark of Uncaria tomentosa to a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered bark into a suitable flask.
-
Add 20 mL of methanol (or 70% ethanol).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Shaking: Alternatively, shake the mixture for 1 hour at room temperature.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.
C. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Pteropodine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw).[1][2] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including potential anti-inflammatory and anti-mutagenic properties.[3] The precise structural determination of these complex natural products is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound.[4][5] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete chemical structure, including the stereochemistry of the molecule. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using NMR spectroscopy.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy typically follows a systematic workflow. This process begins with the acquisition of basic 1D NMR spectra (¹H and ¹³C) to identify the number and types of protons and carbons present in the molecule. Subsequently, a series of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity between atoms.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature, acquired in deuterated chloroform (CDCl₃).
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2 | 181.7 | - | - | - |
| 3 | 70.8 | 3.95 | d | 11.0 |
| 5 | 54.8 | 2.68, 2.39 | m | |
| 6 | 35.1 | 1.83, 1.55 | m | |
| 7 | 53.0 | - | - | - |
| 8 | 134.1 | - | - | - |
| 9 | 123.3 | 7.15 | d | 7.4 |
| 10 | 122.3 | 6.95 | t | 7.4 |
| 11 | 127.8 | 7.15 | t | 7.4 |
| 12 | 109.8 | 6.80 | d | 7.4 |
| 13 | 141.4 | - | - | - |
| 14 | 28.5 | 1.95, 1.45 | m | |
| 15 | 27.2 | 2.10 | m | |
| 16 | 108.4 | 4.45 | d | 8.5 |
| 17 | 153.2 | 7.30 | s | |
| 18 | 15.6 | 1.25 | d | 6.8 |
| 19 | 36.3 | 2.20 | m | |
| 20 | 41.3 | 1.40 | m | |
| 21 | 63.9 | 3.15, 2.75 | m | |
| OMe | 51.3 | 3.65 | s | |
| N1-H | - | 8.60 | s |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR chemical shifts (δ 0.00 ppm).
1D NMR Spectroscopy
¹H NMR (Proton NMR)
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
¹³C NMR (Carbon NMR)
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: DEPT-45, DEPT-90, and DEPT-135 are typically performed.
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH groups.
-
DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 0-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 seconds
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Gradient-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 0-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 seconds
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 0-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Relaxation Delay: 1.5-2 seconds
-
Long-range Coupling Constant (JCH): Optimized for a value between 4-10 Hz.
Data Interpretation and Structure Assembly
-
¹H NMR: The integration of the signals provides the relative number of protons, while the chemical shift and multiplicity offer insights into the electronic environment and neighboring protons.
-
¹³C NMR and DEPT: These spectra reveal the number of unique carbon atoms and their types (C, CH, CH₂, CH₃).
-
COSY: Cross-peaks in the COSY spectrum establish proton-proton spin systems, allowing for the connection of adjacent protons within molecular fragments.
-
HSQC: Each cross-peak directly correlates a proton with its attached carbon, enabling the assignment of protonated carbons.
-
HMBC: Cross-peaks in the HMBC spectrum reveal long-range connectivities, which are crucial for linking the molecular fragments identified from COSY and HSQC data, including connections through quaternary carbons.
By systematically analyzing the data from this suite of NMR experiments, the planar structure of this compound can be confidently assembled. For the determination of the relative stereochemistry, additional experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be required to identify through-space correlations between protons.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously determine the complex structure of this and other natural products. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals engaged in natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Uña De Gato I. 7-Deoxyloganic acid and 15N NMR spectroscopic studies on pentacyclic oxindole alkaloids from Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Evaluation of Pteropodine's Anti-Inflammatory Properties
Introduction
Pteropodine, an oxindole alkaloid derived from plants such as Uncaria tomentosa (Cat's Claw), has demonstrated significant potential as an anti-inflammatory agent.[1] This compound is recognized for its role in modulating the immune system and inflammatory processes.[2][3][4] For researchers and drug development professionals, robust and reproducible in vivo models are essential to quantify the efficacy and elucidate the mechanisms of action of this compound. These application notes provide detailed protocols for established rodent models used to test the anti-inflammatory effects of this compound, present quantitative data from these studies, and visualize key experimental workflows and potential mechanistic pathways.
The following sections detail the methodologies for the Reversed Passive Arthus Reaction (RPAR) model, which includes rat paw edema and pleurisy tests, and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.[2] These models are effective for assessing acute inflammation and the efficacy of potential therapeutic agents like this compound.
Quantitative Data Summary
The anti-inflammatory activity of this compound (PT) has been quantified in several rodent models. The data below is summarized for easy comparison.
Table 1: Effect of this compound on Rat Paw Edema (Reversed Passive Arthus Reaction)
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) |
|---|---|---|
| This compound | 10 | 51% |
| This compound | 20 | 66% |
| This compound | 40 | 70% |
| Ibuprofen (Positive Control) | 200 | Not specified |
| Prednisone (Positive Control) | 10 | Not specified |
Table 2: Effect of this compound on Rat Pleurisy Model (Reversed Passive Arthus Reaction)
| Treatment Group | Dose (mg/kg, p.o.) | Outcome | Result |
|---|---|---|---|
| This compound | 20 | Pleural Exudate Volume | 52% decrease vs. control |
| This compound | 20 | Lymphocyte Content | 28% increase vs. control |
| this compound | 40 | Neutrophil Count | 36% decrease vs. control |
Table 3: Effect of this compound on TPA-Induced Mouse Ear Edema
| Treatment Group | Dose (mg/ear, topical) | Edema Inhibition (%) |
|---|---|---|
| This compound | 0.04 | 81.4% |
| This compound | 0.5 | 72% |
| This compound | 1.0 | 75% |
| This compound | 1.5 | 81% |
| Indomethacin (Positive Control) | 0.5 | Comparable to PT |
Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity
| Treatment Group | Dose | Outcome |
|---|---|---|
| This compound | 0.5, 1.0, 1.5 mg/ear | Significant inhibition of MPO enzyme activity |
| this compound (High Dose) | 1.5 mg/ear | Inhibition slightly higher than indomethacin |
Experimental Protocols and Workflows
A generalized workflow for evaluating the anti-inflammatory potential of a test compound like this compound is outlined below.
Caption: General workflow for in vivo anti-inflammatory studies.
Protocol 1: Rat Paw Edema (Reversed Passive Arthus Reaction)
This model induces an acute, localized inflammatory response ideal for screening anti-inflammatory compounds.
-
Animals: Male Wistar rats (weight 180-200g).
-
Materials: this compound (PT), Ibuprofen (IBU), Prednisone (PRED), 0.9% NaCl solution (saline), egg albumin, digital plethysmometer.
-
Procedure:
-
Grouping: Divide rats into six groups (n=5): Negative Control (vehicle), PT (10 mg/kg), PT (20 mg/kg), PT (40 mg/kg), Positive Control IBU (200 mg/kg), and Positive Control PRED (10 mg/kg).
-
Administration: Administer the assigned compounds orally (p.o.).
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of saline into the left hind paw (control paw). Immediately inject 0.1 mL of an antigen-antibody complex solution (e.g., egg albumin at 25 mg/kg, administered intravenously) to induce the Arthus reaction in the right hind paw.
-
Measurement: Three hours after induction, measure the volume of both the treated (right) and control (left) paws using a digital plethysmometer.
-
-
Data Analysis:
-
Calculate paw edema as the difference in volume between the right (treated) and left (control) paws.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using ANOVA followed by a multiple comparisons test.
-
Protocol 2: Rat Pleurisy Model
This model evaluates inflammation within the pleural cavity, allowing for the analysis of cellular infiltration and fluid exudation.
-
Animals: Male Wistar rats.
-
Procedure:
-
Grouping and Administration: Use the same groups and dosing regimen as in the paw edema model.
-
Inflammation Induction: Induce pleurisy via intrapleural injection of an inflammatory agent as part of the RPAR model.
-
Sample Collection: After a set time (e.g., 4-6 hours), euthanize the animals and collect the pleural exudate by washing the pleural cavity with a known volume of saline.
-
Measurement:
-
Measure the total volume of the collected exudate.
-
Centrifuge the exudate to separate the cell pellet.
-
Perform total and differential leukocyte counts (neutrophils, lymphocytes) on the cell pellet using a hemocytometer or automated cell counter.
-
-
-
Data Analysis:
-
Compare the mean exudate volume and cell counts between the this compound-treated groups and the negative control group.
-
Use Student's t-test or ANOVA for statistical analysis. A significant reduction in exudate volume and neutrophil count indicates an anti-inflammatory effect.
-
Protocol 3: TPA-Induced Mouse Ear Edema
This is a model of acute topical inflammation, particularly useful for evaluating topically applied anti-inflammatory agents.
-
Animals: Male CD-1 mice (weight 20-25g).
-
Materials: this compound, Indomethacin, 12-O-tetradecanoylphorbol-13-acetate (TPA), acetone, digital micrometer.
-
Procedure:
-
Grouping: Divide mice into groups (n=10): Vehicle Control, TPA Control, PT-treated groups (e.g., 0.5, 1.0, 1.5 mg/ear), and Positive Control (Indomethacin, 0.5 mg/ear).
-
Inflammation Induction & Treatment: Apply 20 µL of TPA solution (e.g., 2.5 µg) in acetone to the inner and outer surfaces of the right ear. The left ear serves as a non-inflamed control.
-
Simultaneously or shortly after TPA application, apply the this compound or indomethacin solution topically to the right ear.
-
Measurement: After 4-6 hours, measure the thickness of both ears using a digital micrometer.
-
-
Data Analysis:
-
Calculate the edema as the difference in thickness between the right (TPA-treated) and left (control) ears.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Analyze data using ANOVA and Student's t-test.
-
Potential Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are likely mediated through the modulation of key inflammatory pathways. Its demonstrated ability to reduce neutrophil infiltration and myeloperoxidase (MPO) activity suggests it interferes with the cellular phase of inflammation. Furthermore, its effects are comparable to NSAIDs like indomethacin, hinting at a possible interaction with the cyclooxygenase (COX) pathway.
Caption: Potential anti-inflammatory mechanisms of this compound.
References
- 1. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of this compound in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell-based Assays for Evaluating the Antioxidant Activity of Pteropodine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its diverse biological activities, including anti-inflammatory and potential antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development.
These application notes provide a comprehensive overview of key cell-based assays to evaluate the antioxidant potential of this compound. While direct, quantitative data for this compound in standardized cell-based antioxidant assays are limited in publicly available literature, this document outlines the established protocols for assessing intracellular ROS scavenging, inhibition of lipid peroxidation, and activation of the endogenous antioxidant response. The provided protocols can be adapted by researchers to investigate the antioxidant profile of this compound and other novel compounds.
Quantitative Data Summary
Currently, there is a notable lack of specific quantitative data for this compound in cell-based antioxidant assays. The available data primarily consists of a chemical-based radical scavenging assay and an in vivo study measuring an antioxidant enzyme.
Table 1: this compound Antioxidant Activity Data
| Assay Type | Method | Endpoint Measured | Result | Source |
| Chemical Assay | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Free radical scavenging capacity | 98.26% scavenging at 250 µg/mL | [1] |
| In Vivo Assay | Myeloperoxidase (MPO) Activity in a TPA-induced mouse ear edema model | Inhibition of MPO, an enzyme that produces ROS | Significant inhibition at doses of 0.010, 0.020, and 0.040 mg/ear |
Key Cell-based Assays and Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent marker 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells challenged with an oxidative stressor.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound and Probe Incubation:
-
Prepare serial dilutions of this compound and a positive control (e.g., Quercetin) in the appropriate cell culture medium.
-
Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).
-
Add the this compound dilutions and positive control to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Add DCFH-DA solution (final concentration of 25 µM) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
After incubation, wash the cells once with warm PBS.
-
Add an ROS inducer, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (final concentration of 600 µM), to all wells except for the negative control wells (which should receive only PBS).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The CAA value is calculated using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Results can be expressed as IC₅₀ values or as Quercetin equivalents.
-
Intracellular Reactive Oxygen Species (ROS) Assay
This assay directly measures the level of intracellular ROS using a fluorescent probe, providing a snapshot of the oxidative state of the cells after treatment with a compound and an oxidative challenge.
Experimental Protocol: Intracellular ROS Assay
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., SH-SY5Y, PC12) in a 96-well black, clear-bottom microplate.
-
Once the cells reach the desired confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include vehicle and positive controls.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone to the cell culture medium for a specified duration.
-
-
ROS Detection:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (as in the CAA assay) or dihydroethidium (DHE) for superoxide detection, by incubating them in a solution containing the probe for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells to remove the excess probe.
-
Add fresh PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485/535 nm for DCF).
-
-
Data Analysis:
-
The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal in treated cells compared to cells treated only with the oxidative stressor.
-
Calculate the percentage of ROS inhibition: ROS Inhibition (%) = ((Fluorescence_oxidant - Fluorescence_sample) / (Fluorescence_oxidant - Fluorescence_control)) * 100
-
Lipid Peroxidation Assay (TBARS Assay)
Lipid peroxidation is a key event in oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Experimental Protocol: TBARS Assay
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate culture dishes.
-
Treat the cells with this compound for a selected duration.
-
Induce lipid peroxidation by adding an oxidative stressor (e.g., FeSO₄/ascorbate or H₂O₂).
-
-
Cell Lysis:
-
After treatment, harvest the cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a potent antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
TBARS Reaction:
-
Mix the cell lysate supernatant with thiobarbituric acid (TBA) reagent in an acidic solution.
-
Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the pink adduct at 532 nm using a spectrophotometer.
-
Alternatively, measure the fluorescence of the adduct with excitation at 530 nm and emission at 550 nm for higher sensitivity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Use the standard curve to determine the concentration of MDA in the cell samples.
-
Normalize the MDA concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., Bradford or BCA).
-
Potential Mechanism of Action: Nrf2 Signaling Pathway
Many natural antioxidant compounds exert their protective effects not only by direct ROS scavenging but also by upregulating the endogenous antioxidant defense system. A key regulator of this system is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is plausible that this compound may act as an activator of this pathway.
Conclusion
The provided protocols for the Cellular Antioxidant Activity (CAA), intracellular ROS, and lipid peroxidation (TBARS) assays offer a robust framework for the comprehensive evaluation of this compound's antioxidant potential at the cellular level. While specific cell-based data for this compound is currently sparse, these established methods will enable researchers to generate the necessary quantitative data to elucidate its mechanisms of action and determine its efficacy as a potential antioxidant agent. Further investigation into its ability to modulate the Nrf2 signaling pathway is also warranted to fully understand its cytoprotective effects.
References
Application Notes and Protocols for the Extraction of Pteropodine from Uncaria tomentosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine is a pentacyclic oxindole alkaloid found in the medicinal plant Uncaria tomentosa, commonly known as Cat's Claw. This document provides detailed protocols for the extraction, purification, and quantification of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development. This compound, along with other oxindole alkaloids, is believed to contribute to the plant's traditional uses in treating inflammatory and immune-related conditions. The methodologies outlined below are synthesized from various scientific studies to provide a comprehensive guide for laboratory applications.
Data Presentation
The following tables summarize quantitative data related to the alkaloid content in Uncaria tomentosa, providing a baseline for expected yields and concentrations.
Table 1: Total and Pentacyclic Oxindole Alkaloid (POA) Content in Different Parts of Uncaria tomentosa
| Plant Part | Total Oxindole Alkaloid Content (g%) | Pentacyclic Oxindole Alkaloid (POA) Content (g%) | Tetracyclic Oxindole Alkaloid (TOA) Content (g%) | Reference |
| Leaves | 0.360 - 4.792 | 0.041 - 2.193 | 0.003 - 4.371 | [1] |
| Stem Bark | 0.328 - 2.591 | 0.057 - 2.584 | Not specified | [1] |
| Branches | 0.347 - 1.431 | 0.052 - 0.999 | 0.003 - 1.335 | [1] |
Table 2: this compound Content in a Dry Extract of Uncaria tomentosa Root
| Alkaloid | Content (%) |
| This compound | 0.93 |
| Speciophylline | 0.53 |
| Mitraphylline | 0.34 |
| Isothis compound | 0.25 |
| Uncarine F | 0.16 |
| Isomitraphylline | 0.05 |
| Reference | [2] |
Experimental Protocols
Protocol 1: General Extraction of an Alkaloid-Enriched Fraction
This protocol describes a common method for obtaining an extract enriched with oxindole alkaloids from Uncaria tomentosa bark.
Materials:
-
Dried and powdered Uncaria tomentosa bark
-
Methanol or Ethanol (96%)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (25%)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
pH meter or pH indicator strips
Methodology:
-
Maceration:
-
Weigh 100 g of powdered Uncaria tomentosa bark and place it in a suitable flask.
-
Add 1 L of methanol or ethanol and stir for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue two more times.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 2% HCl solution.
-
Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.
-
Extract the now basic aqueous solution with 3 x 100 mL of dichloromethane or ethyl acetate. The alkaloids will move to the organic phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield an alkaloid-enriched fraction.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of individual alkaloids, including this compound, from the enriched fraction.
Materials:
-
Alkaloid-enriched fraction from Protocol 1
-
Silica gel (for column chromatography)
-
Solvent system: A gradient of chloroform-methanol or ethyl acetate-hexane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Dragendorff's reagent (for alkaloid visualization)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform or a high percentage of hexane in ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve a known amount of the alkaloid-enriched fraction in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol or ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.
-
-
Monitoring by TLC:
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent.
-
Combine the fractions that show a similar TLC profile corresponding to the Rf value of a this compound standard (if available).
-
-
Isolation:
-
Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.
-
Assess the purity using High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Quantification of this compound using HPLC
This protocol details the quantitative analysis of this compound in an extract.
Materials:
-
Purified this compound or a standardized extract
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the extract and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
References
Application Note: Evaluating the Antioxidant Potential of Pteropodine through Myeloperoxidase (MPO) Enzyme Activity Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon neutrophil activation during inflammatory responses, MPO is released into the extracellular space.[1] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[2][3] However, excessive MPO activity and the overproduction of its reactive oxidants can lead to oxidative damage to host tissues, contributing to the pathogenesis of various inflammatory diseases, including cardiovascular and neurodegenerative diseases. Consequently, inhibiting MPO activity presents a promising therapeutic strategy for mitigating inflammation-associated tissue damage.
Pteropodine, an oxindole alkaloid derived from plants such as Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory and antioxidant properties. Studies have shown that this compound can effectively inhibit MPO activity, suggesting that its therapeutic effects are, at least in part, mediated through the modulation of this enzyme. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on MPO activity using a colorimetric assay.
Principle of the Assay
The myeloperoxidase activity assay is based on the principle that MPO catalyzes the oxidation of a substrate by hydrogen peroxide, leading to the formation of a colored product. In this protocol, the MPO-catalyzed reaction between H₂O₂ and a chromogenic substrate is measured. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction, resulting in a decrease in color development. The absorbance of the colored product is measured spectrophotometrically, and the percentage of MPO inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.
Materials and Reagents
-
Human Myeloperoxidase (MPO) enzyme, purified
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) or other suitable chromogenic substrate
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 650 nm for TMB)
-
Pipettes and tips
-
Deionized water
Experimental Protocols
Preparation of Reagents
-
MPO Enzyme Solution: Prepare a stock solution of MPO in Assay Buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent effects.
-
Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in deionized water. The optimal concentration should be determined, but a starting concentration of ~10 mM is recommended.
-
Substrate Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions or literature protocols. For TMB, a typical working concentration is 1-2 mM.
Myeloperoxidase Activity Assay Protocol
-
Assay Setup: To each well of a 96-well microplate, add the following reagents in the specified order:
-
50 µL of Assay Buffer (for blank and control wells) or 50 µL of this compound working solution at various concentrations (for inhibitor wells).
-
25 µL of MPO Enzyme Solution.
-
Mix gently and incubate for 10 minutes at room temperature to allow for the interaction between the enzyme and the inhibitor.
-
-
Initiation of Reaction:
-
Add 25 µL of the H₂O₂ solution to each well to initiate the enzymatic reaction.
-
-
Color Development and Measurement:
-
Immediately add 100 µL of the Substrate Solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding a stop solution (e.g., 2 M H₂SO₄ for TMB) and then measure the absorbance.
-
-
Controls:
-
Blank: Contains all reagents except the MPO enzyme.
-
Negative Control: Contains all reagents except the inhibitor (this compound).
-
Positive Control: A known MPO inhibitor can be used as a positive control for assay validation.
-
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading after subtracting the blank.
-
Calculate the percentage of MPO inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of Negative Control - Rate of this compound Sample) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation
The quantitative data from the MPO inhibition assay can be summarized in the following table. This table presents hypothetical data for illustrative purposes.
| This compound Concentration (µM) | MPO Activity (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.128 | 14.7 |
| 5 | 0.095 | 36.7 |
| 10 | 0.072 | 52.0 |
| 25 | 0.045 | 70.0 |
| 50 | 0.021 | 86.0 |
Visualizations
Myeloperoxidase Catalytic Cycle and Inhibition by this compound
Caption: MPO catalytic cycle and proposed inhibition by this compound.
Experimental Workflow for MPO Inhibition Assay
Caption: Workflow for the MPO enzyme activity inhibition assay.
Conclusion
This application note provides a robust and straightforward protocol for evaluating the inhibitory effect of this compound on myeloperoxidase activity. The described colorimetric assay is suitable for screening and characterizing potential MPO inhibitors. The antioxidant properties of this compound, demonstrated through its ability to inhibit MPO, highlight its potential as a therapeutic agent for inflammatory conditions characterized by excessive oxidative stress. Further research into the precise mechanism of inhibition and in vivo efficacy is warranted.
References
Unveiling the Anti-Inflammatory Potential of Pteropodine: Application Notes for the Rat Paw Edema Test
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of Pteropodine using the well-established rat paw edema test. This compound, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2][3] The carrageenan-induced rat paw edema model is a classical and highly reproducible method for screening and characterizing anti-inflammatory compounds.[4][5]
Overview of the Rat Paw Edema Test
The carrageenan-induced paw edema test is an acute inflammatory model that allows for the in vivo assessment of anti-inflammatory agents. Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's paw triggers a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The inflammatory cascade is biphasic, involving the release of early mediators like histamine and serotonin, followed by the production of prostaglandins and cytokines, mediated by key signaling pathways such as NF-κB and the enzyme cyclooxygenase-2 (COX-2).
The efficacy of an anti-inflammatory compound like this compound is quantified by its ability to reduce the carrageenan-induced paw swelling.
Quantitative Data Summary
The anti-inflammatory effect of this compound in the carrageenan-induced rat paw edema model is dose-dependent. The following table summarizes the percentage inhibition of paw edema at different doses of this compound.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | 10 | 51% |
| This compound | 20 | 66% |
| This compound | 40 | 70% |
| Ibuprofen (Positive Control) | 200 | Not specified in source |
| Prednisone (Positive Control) | 10 | Not specified in source |
| Control (Carrageenan only) | - | 0% |
Table 1: Dose-dependent inhibition of carrageenan-induced rat paw edema by this compound.
Experimental Protocols
This section provides a detailed methodology for conducting the carrageenan-induced rat paw edema test to evaluate the anti-inflammatory properties of this compound.
Materials and Reagents
-
Test Compound: this compound (99% pure)
-
Inducing Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive Control: Ibuprofen or Prednisone
-
Vehicle: Appropriate solvent for this compound and control drugs (e.g., saline, distilled water with a small percentage of DMSO or Tween 80)
-
Animals: Male Wistar rats (150-200g)
-
Measurement Instrument: Plethysmometer or a digital caliper
Animal Handling and Grouping
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard cages with free access to food and water.
-
Divide the animals into the following groups (n=5-6 per group):
-
Group I (Control): Administer the vehicle only.
-
Group II (Carrageenan): Administer the vehicle followed by carrageenan injection.
-
Group III-V (this compound): Administer this compound at different doses (e.g., 10, 20, 40 mg/kg).
-
Group VI (Positive Control): Administer a standard anti-inflammatory drug (e.g., Ibuprofen or Prednisone).
-
Experimental Procedure
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (V₀).
-
Administer the respective treatments (Vehicle, this compound, or Positive Control) orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals except the control group.
-
Measure the paw volume (Vt) at specific time intervals after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.
Data Analysis
-
Calculate the Edema Volume: The increase in paw volume is calculated as the difference between the paw volume at time 't' (Vt) and the initial paw volume (V₀).
-
Edema Volume (mL) = Vt - V₀
-
-
Calculate the Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the carrageenan control group.
-
% Inhibition = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance between the groups. A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathways and Visualizations
Carrageenan-Induced Inflammatory Pathway
Carrageenan initiates an inflammatory cascade by activating Toll-like receptor 4 (TLR4). This activation triggers downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), which in turn catalyzes the production of prostaglandins, key mediators of inflammation and pain.
Caption: Carrageenan-induced inflammatory signaling cascade.
Proposed Mechanism of this compound's Anti-inflammatory Action
While the precise mechanism of this compound in the rat paw edema model is still under investigation, evidence from other inflammatory models suggests that it may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and subsequent COX-2 expression. This inhibition would lead to a reduction in prostaglandin synthesis and a decrease in the inflammatory response.
Caption: Proposed inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating the anti-inflammatory effects of this compound.
Caption: Rat paw edema experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Anti-Inflammatory Potential of this compound in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pteropodine Genotoxicity Assessment Using the Sister Chromatid Exchange Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered interest for its potential pharmacological activities, including immunomodulatory and neuroprotective effects.[1][2] As with any compound intended for therapeutic use, a thorough evaluation of its safety profile, including its genotoxic potential, is crucial. The sister chromatid exchange (SCE) assay is a sensitive cytogenetic method used to detect the reciprocal exchange of DNA between sister chromatids during replication.[3][4][5] An increase in the frequency of SCEs can indicate DNA damage and genomic instability, highlighting the genotoxic potential of a substance.
These application notes provide a summary of the current findings on the genotoxicity of this compound as evaluated by the SCE assay and offer a detailed protocol for conducting this assessment.
Genotoxicity Data of this compound
A key study investigated the genotoxic and cytotoxic potential of this compound in mouse bone marrow cells. The results indicated that this compound, at the tested doses, did not induce a statistically significant increase in sister chromatid exchanges. This suggests that under the conditions of this specific study, this compound does not exhibit genotoxic activity in this model system.
In a separate investigation into its potential antigenotoxic effects, this compound was shown to significantly decrease the frequency of sister chromatid exchanges induced by the known mutagen, doxorubicin, in mice. This finding suggests a potential protective role of this compound against DNA damage caused by other agents.
The following table summarizes the quantitative data from the genotoxicity study of this compound.
| Treatment Group | Dose (mg/kg) | Mean SCEs/cell ± SD |
| Negative Control (Distilled Water) | - | 2.5 ± 0.3 |
| This compound | 100 | 2.6 ± 0.4 |
| This compound | 200 | 2.7 ± 0.3 |
| This compound | 300 | 2.5 ± 0.2 |
| This compound | 600 | 2.8 ± 0.4 |
| Positive Control (Doxorubicin) | 10 | 14.1 ± 1.2* |
*Statistically significant difference with respect to the negative control group (P ≤ .05). Data extracted from a study on the genotoxic and cytotoxic effects of this compound in mouse bone marrow cells.
Experimental Protocol: In Vivo Sister Chromatid Exchange Assay
This protocol is based on established methodologies for the in vivo SCE assay in rodent bone marrow cells.
1. Materials and Reagents
-
Test substance: this compound
-
Vehicle (e.g., distilled water, mineral oil)
-
Positive control (e.g., Doxorubicin)
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Colchicine (or other spindle inhibitor)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Antibiotics (e.g., penicillin-streptomycin)
-
Phytohemagglutinin (for lymphocyte cultures, if applicable)
-
Hypotonic solution (0.075 M KCl)
-
Fixative (Methanol:Glacial Acetic Acid, 3:1 v/v)
-
Hoechst 33258 stain
-
Giemsa stain
-
Phosphate buffer
-
Microscope slides
-
Syringes and needles
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microscope with oil immersion objective
2. Animal Model and Treatment
-
Species: Mouse (or other suitable rodent species)
-
Groups:
-
Vehicle control group
-
Positive control group
-
At least three dose groups of this compound
-
-
Administration: Intraperitoneal (IP) injection or other appropriate route.
-
Procedure:
-
Administer the test substance (this compound) or control solutions to the animals.
-
Two hours after administration, implant a BrdU tablet subcutaneously or administer BrdU via an alternative approved method to ensure its availability for two cell cycles.
-
3. Cell Culture and Harvesting
-
Approximately 21 hours after BrdU administration, inject the animals with a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.
-
Three hours later, humanely euthanize the animals and collect bone marrow from the femurs by flushing with RPMI 1640 medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Incubate the cells at 37°C.
4. Slide Preparation
-
After incubation, centrifuge the cells and resuspend the pellet in a hypotonic KCl solution for 20-30 minutes at 37°C to swell the cells.
-
Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
5. Staining and Analysis
-
Stain the slides using the Fluorescence plus Giemsa (FPG) technique. This involves staining with Hoechst 33258, exposure to UV light, and subsequent staining with Giemsa.
-
Score well-spread, second-division metaphases for the number of sister chromatid exchanges per cell under a microscope. A sister chromatid exchange is identified as a point where the staining pattern switches between the two sister chromatids.
-
Analyze a minimum of 25-50 metaphases per animal.
Experimental Workflow Diagram
Caption: Workflow for the in vivo sister chromatid exchange assay.
Signaling Pathway Considerations
The precise molecular mechanisms by which this compound may exert protective effects against genotoxicity are not fully elucidated. However, its observed antigenotoxic activity could be linked to several potential pathways:
-
Antioxidant Activity: this compound has been reported to possess free radical scavenging properties. By neutralizing reactive oxygen species (ROS), it may reduce oxidative DNA damage, a known inducer of sister chromatid exchanges.
-
Modulation of DNA Repair Pathways: While not yet demonstrated for this compound, some natural compounds can influence the efficiency of DNA repair mechanisms. Further research is needed to explore if this compound can enhance pathways like homologous recombination repair, which is involved in the resolution of DNA lesions that can lead to SCEs.
The following diagram illustrates a simplified, hypothetical relationship between this compound's antioxidant activity and the reduction of DNA damage that could lead to sister chromatid exchanges.
Caption: Hypothetical mechanism of this compound's antigenotoxic effect.
Conclusion
The available data from sister chromatid exchange assays suggest that this compound is not genotoxic in the tested models and may even possess antigenotoxic properties. The provided protocol offers a robust framework for researchers to independently verify these findings and further investigate the genotoxic profile of this compound and other novel compounds. Further studies are warranted to elucidate the precise molecular mechanisms underlying its observed effects.
References
Application Note: Micronucleated Polychromatic Erythrocytes (MN-PCE) Assay for Pteropodine
Introduction
Pteropodine, an oxindole alkaloid isolated from the plant Uncaria tomentosa (Cat's Claw), has been investigated for various pharmacological activities, including immunomodulatory and anti-inflammatory effects.[1][2] As part of the preclinical safety evaluation of any new therapeutic candidate, assessing its potential for genetic toxicity is a critical regulatory requirement. The in vivo mammalian erythrocyte micronucleus test is a key assay for evaluating genotoxicity.[3] This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[4][5]
This document provides a detailed protocol for using the micronucleated polychromatic erythrocytes (MN-PCE) test to evaluate the cytotoxic and genotoxic potential of this compound, based on established methodologies and published studies.
Principle of the Micronucleus Test
The in vivo micronucleus test identifies substances that cause cytogenetic damage. During the development of red blood cells, erythroblasts expel their main nucleus to become immature erythrocytes, known as polychromatic erythrocytes (PCEs). If chromosomal damage occurs (e.g., chromosome breaks or whole chromosome loss) due to a genotoxic agent, small, membrane-bound DNA fragments called micronuclei may be left behind in the anucleated cytoplasm of the PCEs. An increase in the frequency of these micronucleated PCEs (MN-PCEs) in treated animals compared to controls indicates genotoxic activity.
Furthermore, the ratio of polychromatic erythrocytes (PCEs) to normochromatic (mature) erythrocytes (NEs) serves as an indicator of cytotoxicity. A significant decrease in this ratio suggests bone marrow suppression induced by the test compound.
Experimental Protocols
This protocol is based on the OECD 474 guideline for the Mammalian Erythrocyte Micronucleus Test and specific study parameters used in the evaluation of this compound.
1. Animal Model and Husbandry
-
Species: Mouse (e.g., CD-1 or similar strain).
-
Sex: Healthy young adult males and females (5 per group).
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water.
2. Preliminary Toxicity and Dose Selection
-
A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) of this compound.
-
The acute toxicity (LD50) of this compound in mice has been established at 771 mg/kg via intraperitoneal administration.
-
Based on this, test doses should be selected, typically including the MTD and at least two lower concentrations. For this compound, doses of 100, 200, 300, and 600 mg/kg have been evaluated.
3. Experimental Design
-
Groups: At least five groups of animals (5 of each sex per group) are required.
-
Group 1: Negative Control: Treated with the vehicle used to dissolve this compound (e.g., mineral oil).
-
Group 2: Positive Control (Clastogen): Treated with a known genotoxic agent, such as Doxorubicin (10 mg/kg) or Cyclophosphamide.
-
Groups 3-5+: this compound Treatment: Treated with different doses of this compound (e.g., 100, 300, 600 mg/kg).
-
-
Administration: The route of administration should be relevant to potential human exposure. Intraperitoneal (IP) injection is a common route used in these studies. A single administration is typically sufficient.
4. Sample Collection and Slide Preparation
-
Timing: Animals are sacrificed at 24 and 48 hours after administration of the test substance.
-
Tissue Collection: Bone marrow is harvested, typically from the femur. The bone ends are removed, and the marrow is flushed out using fetal bovine serum (FBS) or a similar medium.
-
Cell Suspension: The marrow is gently aspirated to create a homogenous cell suspension.
-
Slide Preparation:
-
Centrifuge the cell suspension.
-
Remove the supernatant and resuspend the cell pellet.
-
Place a small drop of the cell suspension onto a clean glass slide and create a smear.
-
Allow the slides to air-dry.
-
5. Staining and Analysis
-
Staining: Slides are stained using a method that differentiates PCEs from NEs, such as May-Grünwald-Giemsa or with a fluorescent dye like acridine orange.
-
Microscopic Scoring:
-
Under a light microscope (1000x magnification), at least 4000 PCEs per animal are scored for the presence of micronuclei.
-
The number of MN-PCEs is recorded.
-
To assess cytotoxicity, the number of PCEs per 1000 total erythrocytes (PCEs + NEs) is determined. This provides the PCE/NE ratio.
-
-
Data Analysis: The frequency of MN-PCEs and the PCE/NE ratio for each treatment group are compared to the negative control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A positive result is a statistically significant, dose-dependent increase in MN-PCEs.
Data Presentation
The following tables summarize the findings from a study investigating the genotoxic and cytotoxic effects of this compound.
Table 1: Genotoxicity and Cytotoxicity of this compound in Mouse Bone Marrow
| Treatment Group | Dose (mg/kg) | Mean MN-PCEs per 4000 PCEs (± SD) | PCE / (PCE+NE) Ratio (Cytotoxicity Index) | Result |
| Vehicle Control | - | 10.5 ± 2.1 | 0.52 | Non-Genotoxic |
| This compound | 100 | 10.1 ± 2.5 | Not Reported | Non-Genotoxic |
| This compound | 200 | 10.8 ± 2.3 | Not Reported | Non-Genotoxic |
| This compound | 300 | 11.2 ± 2.6 | Not Reported | Non-Genotoxic |
| This compound | 600 | 11.5 ± 2.8 | Not Reported | Non-Genotoxic |
| Positive Control (Doxorubicin) | 10 | 75.4 ± 6.3* | Significantly Reduced | Genotoxic |
*Indicates a statistically significant increase compared to the vehicle control. Data is representative based on published findings which showed no significant increase in MN-PCEs for this compound.
Table 2: Antigenotoxic Effect of this compound Against Doxorubicin-Induced Genotoxicity
| Treatment Group | Dose (mg/kg) | Mean MN-PCEs per 1000 PCEs (± SD) | % Reduction in MN-PCEs |
| Vehicle Control | - | 2.8 ± 1.3 | - |
| Doxorubicin (DOX) | 10 | 20.1 ± 3.1 | 0% |
| This compound + DOX | 100 + 10 | 13.5 ± 2.5 | 32.8% |
| This compound + DOX | 200 + 10 | 11.2 ± 2.2 | 44.3% |
| This compound + DOX | 400 + 10 | 9.8 ± 1.9 | 51.2% |
| This compound + DOX | 600 + 10 | 8.1 ± 1.7 | 59.7% |
*Indicates a statistically significant decrease compared to the Doxorubicin-only group. Data adapted from Paniagua-Perez et al., 2009, which demonstrated a protective effect.
Results and Interpretation
Studies have shown that this compound does not induce a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in mice at doses up to 600 mg/kg. Furthermore, no significant alteration in the ratio of polychromatic to normochromatic erythrocytes was observed, indicating a lack of cytotoxicity on the bone marrow.
Interestingly, subsequent research has revealed that this compound exhibits antigenotoxic properties. When co-administered with a known genotoxic agent like doxorubicin, this compound significantly reduced the frequency of induced MN-PCEs in a dose-dependent manner. This protective effect is potentially linked to its strong free-radical scavenging capabilities.
Visualizations
Caption: Workflow for the in vivo micronucleus assay.
Caption: Formation of a micronucleated erythrocyte.
Caption: Proposed antigenotoxic mechanism of this compound.
References
Application of Pteropodine in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (commonly known as Cat's Claw), has garnered significant interest for its potential therapeutic applications. Traditionally used for its anti-inflammatory and immunomodulatory properties, recent research has highlighted its promise in the context of neurological disorders. Neuroinflammation is a critical underlying factor in the pathogenesis of various neurological conditions, including Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. This compound's demonstrated anti-inflammatory effects suggest its potential as a neuroprotective agent.
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neurological disorders. The protocols outlined below are based on established methodologies and the known anti-inflammatory properties of this compound, providing a framework for its evaluation in various disease models.
Quantitative Data on this compound's Anti-inflammatory Activity
The following tables summarize the quantitative data from preclinical studies on the anti-inflammatory effects of this compound in rodent models. This data is essential for dose-selection in future neurological studies.
Table 1: In Vivo Anti-inflammatory Efficacy of this compound in Rodent Models
| Model System | Endpoint | Treatment Protocol | Efficacy |
| Rat Paw Edema | Inhibition of Edema | 10 mg/kg this compound | 51% |
| 20 mg/kg this compound | 66% | ||
| 40 mg/kg this compound | 70% | ||
| Rat Pleurisy | Reduction in Neutrophil Count | 40 mg/kg this compound | 36% |
| Increase in Lymphocyte Content | 20 mg/kg this compound | 28% | |
| Reduction in Pleural Exudate | 20 mg/kg this compound | 52% | |
| Mouse Ear Edema | Inhibition of Edema | 0.04 mg/ear this compound | 81.4% |
Data compiled from studies on acute inflammation models in rodents, which serve as a basis for investigating neuroinflammation.
Proposed Mechanism of Action in Neuroinflammation
This compound is hypothesized to exert its neuroprotective effects primarily through the modulation of neuroinflammatory pathways. A key proposed mechanism is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators. This is likely achieved through the downregulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in various models of neurological disorders.
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Culture murine microglial cells (e.g., BV-2 cell line or primary microglia) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA and Griess assay, 6-well for Western blot and qPCR) and allow them to adhere overnight.
2. Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).
3. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of supernatant and Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
5. Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
6. Western Blot Analysis:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-NF-κB p65, NLRP3, cleaved Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
7. Quantitative PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
In Vivo Alzheimer's Disease Model: Amyloid-β Induced Neuroinflammation
This protocol outlines the evaluation of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
1. Animal Model and Treatment:
-
Use a well-characterized transgenic mouse model of Alzheimer's disease, such as 5XFAD or APP/PS1 mice.
-
Begin treatment with this compound (e.g., 10, 20, 40 mg/kg) via oral gavage at an age before or during significant pathology development. Continue treatment for a specified duration (e.g., 1-3 months).
2. Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
3. Tissue Collection and Preparation:
-
At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains. One hemisphere can be post-fixed for immunohistochemistry, and the other can be dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.
4. Immunohistochemistry:
-
Prepare brain sections and stain for:
-
Amyloid-β plaques (e.g., using 4G8 or 6E10 antibodies).
-
Microgliosis (Iba1 antibody).
-
Astrogliosis (GFAP antibody).
-
-
Quantify the plaque load and glial activation using image analysis software.
5. Biochemical Analysis:
-
Homogenize brain tissue to measure:
-
Soluble and insoluble Aβ40 and Aβ42 levels by ELISA.
-
Pro-inflammatory cytokine levels (TNF-α, IL-1β) by ELISA.
-
6. Western Blot Analysis:
-
Analyze brain homogenates for levels of synaptic proteins such as Synaptophysin and PSD-95 to assess synaptic integrity.
In Vivo Parkinson's Disease Model: MPTP-Induced Neurodegeneration
This protocol describes the use of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
1. Animal Model and Treatment:
-
Use C57BL/6 mice.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, oral gavage) for several days before and during MPTP administration.
-
Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals).
2. Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
3. Neurochemical Analysis:
-
At a specified time point after MPTP administration (e.g., 7 days), sacrifice the animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
4. Immunohistochemistry:
-
Perfuse and fix the brains as described for the AD model.
-
Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Stain for Iba1 to assess microglial activation.
In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol details the evaluation of this compound in a transient MCAO mouse model of ischemic stroke.
1. Animal Model and Treatment:
-
Use adult male C57BL/6 mice.
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes, followed by reperfusion.
-
Administer this compound (e.g., 20, 40 mg/kg) either before or immediately after the ischemic insult.
2. Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).
3. Infarct Volume Measurement:
-
At 72 hours post-MCAO, sacrifice the mice and remove the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume using image analysis software.
4. Immunohistochemistry:
-
Stain brain sections for markers of inflammation (Iba1, GFAP) and apoptosis (e.g., cleaved caspase-3).
In Vivo Epilepsy Model: Pentylenetetrazole (PTZ)-Induced Seizures
This protocol is for assessing the anticonvulsant potential of this compound in a rat model of chemically induced seizures.
1. Animal Model and Treatment:
-
Use adult male Wistar rats.
-
Administer this compound (e.g., 20, 40, 80 mg/kg, oral gavage) 30-60 minutes before the induction of seizures.
-
Induce seizures by administering a subconvulsive dose of PTZ (e.g., 35 mg/kg, intraperitoneal) to induce kindling over several days, or a convulsive dose (e.g., 60 mg/kg, i.p.) for an acute seizure model.
2. Seizure Scoring:
-
Observe the animals for a set period (e.g., 30 minutes) after PTZ injection.
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizures.
3. Biochemical Analysis of Brain Tissue:
-
After the behavioral assessment, collect brain tissue (hippocampus and cortex).
-
Measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and neuroinflammation (cytokines).
Conclusion
This compound presents a promising therapeutic candidate for neurological disorders due to its potent anti-inflammatory properties. The provided application notes and protocols offer a comprehensive framework for researchers to investigate its neuroprotective mechanisms and efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. Further research is warranted to fully elucidate its signaling pathways in the central nervous system and to evaluate its potential for clinical translation.
Application Notes: Pteropodine as a Potential Therapeutic Agent
Introduction
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), is a promising natural compound with a range of pharmacological activities.[1][2] Traditionally used in medicine for various ailments, recent scientific investigations have highlighted its potential in modulating the immune system, nervous system, and inflammatory processes.[2][3][4] These application notes provide a summary of the quantitative data supporting its therapeutic potential, detailed protocols for key in vivo and in vitro experiments, and diagrams of its proposed mechanisms of action to guide researchers and drug development professionals.
Pharmacological Data Summary
The therapeutic potential of this compound is supported by robust preclinical data, primarily demonstrating its anti-inflammatory, antioxidant, and receptor-modulating properties.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Assay | Species | Doses | Key Findings | Reference |
|---|---|---|---|---|
| Rat Paw Edema | Rat | 10, 20, 40 mg/kg (oral) | 51%, 66%, and 70% inhibition of edema, respectively. | |
| Pleurisy Assay | Rat | 10, 20, 40 mg/kg (oral) | 40 mg/kg reduced neutrophil count by up to 36%. 20 mg/kg decreased pleural exudate volume by 52%. |
| TPA-Induced Ear Edema | Mouse | 0.04 mg/ear (topical) | 81.4% inhibition of inflammation. | |
Table 2: Cellular and Enzymatic Effects of this compound
| Target | Model | Doses | Key Findings | Reference |
|---|---|---|---|---|
| Neutrophils | Rat Pleurisy Assay | 40 mg/kg | 36% decrease in neutrophil count in pleural exudate compared to negative control. | |
| Lymphocytes | Rat Pleurisy Assay | 20 mg/kg | 28% increase in lymphocyte content in pleural exudate compared to negative control. | |
| Myeloperoxidase (MPO) | Rodent Inflammation Models | 10, 20, 40 mg/kg | Significant inhibition of MPO enzyme activity at all tested doses. |
| Lymphocyte Production | Mouse | 600 mg/kg | 25.8% increase in lymphocyte production over 96 hours. | |
Table 3: Receptor Modulation Activity of this compound
| Receptor | System | Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Muscarinic M1 | Xenopus oocytes expressing rat cortex RNA | 1-30 µM | Potentiated acetylcholine-evoked currents by 2.7-fold (EC50: 9.52 µM). Reduced acetylcholine EC50 without affecting maximal response. |
| Serotonin 5-HT2 | Xenopus oocytes expressing rat cortex RNA | 1-30 µM | Potentiated 5-HT-evoked currents by 2.4-fold (EC50: 13.5 µM). Reduced 5-HT EC50 without affecting maximal response. | |
Table 4: Antioxidant and Genoprotective Effects of this compound
| Assay | System | Concentration / Dose | Key Findings | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | In vitro | 250 µg/mL | 98.26% scavenging of DPPH free radical. |
| Antimutagenic Activity | Mouse model (Doxorubicin-induced) | 100-600 mg/kg | Significantly decreased sister-chromatid exchanges and micronucleated polychromatic erythrocytes. | |
Table 5: Safety and Toxicity Data
| Assay | Species | Doses | Key Findings | Reference |
|---|---|---|---|---|
| Acute Toxicity (LD50) | Mouse | N/A | LD50 determined to be 771 mg/kg. | |
| Genotoxicity / Cytotoxicity | Mouse Bone Marrow | 100, 200, 300, 600 mg/kg | No induction of sister chromatid exchanges; no alteration in cellular proliferation kinetics or mitotic index. |
| Micronucleated Erythrocytes | Mouse Peripheral Blood | 100, 200, 300, 600 mg/kg | No increase in the rate of micronucleated polychromatic erythrocytes. | |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms. In inflammation, it is proposed to inhibit key inflammatory mediators. Its neuroprotective effects are linked to the positive modulation of crucial neurotransmitter receptors.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Neuromodulatory action of this compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound.
Caption: General workflow for this compound therapeutic development.
Protocol 1: Rat Paw Edema Assay for Anti-inflammatory Activity
This protocol is used to evaluate the acute anti-inflammatory effects of this compound by inducing localized edema in the rat paw. The methodology is based on the reversed passive Arthus reaction (RPAR).
-
Materials:
-
This compound (99% pure)
-
Ibuprofen (IBU, positive control)
-
0.9% NaCl solution (vehicle/negative control)
-
Anti-ovalbumin antibody
-
Bovine albumin (antigen)
-
Wistar rats (male, 200-250g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
-
-
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Divide animals into groups (n=5 per group):
-
Group 1 (Negative Control): Vehicle (0.9% NaCl, 0.5 mL, p.o.).
-
Group 2 (Positive Control): Ibuprofen (e.g., 50 mg/kg, p.o.).
-
Group 3 (Test): this compound (10 mg/kg, p.o.).
-
Group 4 (Test): this compound (20 mg/kg, p.o.).
-
Group 5 (Test): this compound (40 mg/kg, p.o.).
-
-
Treatment Administration: Administer the respective treatments orally (p.o.) to each group.
-
Edema Induction:
-
One hour after treatment, inject 0.1 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the subplantar region of the right hind paw of each rat.
-
Immediately after, administer an intravenous (i.v.) injection of 25 mg/kg bovine albumin to induce the Arthus reaction.
-
-
Measurement:
-
Measure the paw volume (in mL) using a plethysmometer immediately before induction (baseline) and at regular intervals post-induction (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) for each animal at each time point (ΔV = V_t - V_baseline).
-
Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula:
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significance.
-
-
Protocol 2: Rat Pleurisy Assay for Cellular Inflammation
This model assesses the effect of this compound on leukocyte migration and plasma exudation into the pleural cavity, key features of acute inflammation.
-
Materials:
-
This compound
-
Prednisolone (PRED, positive control, 10 mg/kg)
-
0.9% NaCl solution
-
Anti-ovalbumin antibody
-
Bovine albumin
-
Wistar rats (male, 200-250g)
-
Heparinized tubes, microscope slides, staining reagents (e.g., Wright-Giemsa)
-
-
Procedure:
-
Animal Grouping: Prepare animal groups (n=5) as described in Protocol 1, using Prednisolone as the positive control.
-
Induction:
-
Inject 0.2 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the pleural cavity of each rat.
-
-
Treatment:
-
Twenty minutes after antibody administration, administer the respective oral treatments (this compound, PRED, or NaCl).
-
Simultaneously, inject 25 mg/kg of bovine albumin intravenously to trigger the inflammatory response.
-
-
Sample Collection:
-
Four hours after induction, euthanize the animals via an appropriate method (e.g., CO2 asphyxiation).
-
Carefully open the thoracic cavity and collect the pleural exudate using a pipette into heparinized tubes. Record the total volume of the exudate.
-
-
Cellular Analysis:
-
Centrifuge the exudate to pellet the cells.
-
Prepare smears of the cell pellet on microscope slides, air dry, and stain (e.g., Wright-Giemsa stain).
-
Perform a differential cell count under a light microscope to determine the percentage of neutrophils and lymphocytes.
-
-
Data Analysis:
-
Compare the total exudate volume and the differential cell counts between the groups.
-
Use statistical analysis (e.g., ANOVA) to determine if this compound significantly reduces exudate volume and neutrophil migration or alters the lymphocyte population compared to the negative control.
-
-
Protocol 3: TPA-Induced Mouse Ear Edema Assay
This protocol evaluates the topical anti-inflammatory activity of this compound on edema induced by the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate), which activates Protein Kinase C (PKC).
-
Materials:
-
This compound
-
Indomethacin (positive control)
-
TPA (in acetone)
-
Acetone (vehicle)
-
CD-1 mice (male, 25-30g)
-
Micropipettes
-
Biopsy punch (e.g., 6 mm diameter)
-
Analytical balance
-
-
Procedure:
-
Animal Grouping: Divide mice into groups (n=5):
-
Group 1 (Control): Acetone + Acetone.
-
Group 2 (TPA Control): Acetone + TPA.
-
Group 3 (Positive Control): Indomethacin (e.g., 0.5 mg/ear) + TPA.
-
Group 4 (Test): this compound (e.g., 0.04 mg/ear) + TPA.
-
-
Treatment Application:
-
Topically apply the test/control compounds (this compound, Indomethacin, or Acetone vehicle) in a small volume (e.g., 10 µL) to the inner and outer surfaces of the right ear.
-
-
Edema Induction:
-
Thirty minutes after treatment, apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear to induce inflammation.
-
-
Measurement:
-
Four hours after TPA application, euthanize the mice.
-
Using a biopsy punch, remove a standard-sized circular section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately using an analytical balance.
-
-
Data Analysis:
-
Calculate the edema as the difference in weight between the right and left ear punches for each mouse.
-
Calculate the percentage inhibition of edema for the treated groups compared to the TPA control group:
-
% Inhibition = [(Weight_diff_TPA_control - Weight_diff_treated) / Weight_diff_TPA_control] * 100
-
-
-
Protocol 4: Myeloperoxidase (MPO) Activity Assay
This in vitro assay measures the activity of MPO, an enzyme released by neutrophils, as a marker of oxidative stress and neutrophil infiltration in tissue samples from inflammation models (e.g., ear punches from Protocol 3).
-
Materials:
-
Tissue homogenates (e.g., from ear punches)
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride (substrate)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 6.0)
-
Spectrophotometer (450 nm)
-
-
Procedure:
-
Tissue Homogenization: Homogenize the pre-weighed tissue samples in HTAB buffer.
-
Sample Preparation: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 min at 4°C). Collect the supernatant for the assay.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:
-
Phosphate buffer
-
O-dianisidine dihydrochloride solution
-
H2O2
-
-
Assay:
-
Add a small volume of the supernatant to each well.
-
Initiate the reaction by adding H2O2.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
MPO activity is expressed as units per milligram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute.
-
Compare the MPO activity in the this compound-treated groups to the control groups to determine the percentage of inhibition.
-
-
References
- 1. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic and Cytotoxic Studies of Beta-Sitosterol and this compound in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Potential of this compound in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Approaches to Pteropodine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of synthetic strategies applicable to the synthesis of Pteropodine and its derivatives, focusing on the construction of the core oxindole scaffold. It also details the known biological signaling pathways of this compound and presents relevant quantitative data on its biological activity. While a complete, step-by-step total synthesis of this compound with reported yields was not found in the available literature, this guide offers valuable insights into the methodologies for synthesizing the broader class of pentacyclic oxindole alkaloids.
General Synthetic Strategies for the Oxindole Core
The synthesis of the complex pentacyclic structure of this compound, a prominent oxindole alkaloid, presents significant challenges. Modern organic synthesis offers several powerful strategies for the construction of the key oxindole and spirocyclic systems. These methods can be adapted to produce a variety of this compound derivatives for further research and drug development.
Key synthetic transformations for related indole and oxindole alkaloids include:
-
Palladium-Catalyzed Cyclizations: A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides is an effective method for constructing the oxindole ring system. This approach demonstrates good to excellent yields and high functional group compatibility.
-
Intramolecular α-Arylation of Amides: The intramolecular α-arylation of amide precursors provides a robust route to oxindoles. Catalysts composed of Pd(OAc)₂ with sterically hindered N-heterocyclic carbene ligands have been shown to facilitate this transformation with fast reaction rates and high yields.
-
Oxidative Rearrangements: The synthesis of some oxindole alkaloids has been achieved through the oxidative rearrangement of corresponding indole precursors. This biomimetic approach mimics the natural biosynthetic pathways.
-
Pictet-Spengler Reaction: This reaction is fundamental in the synthesis of many indole alkaloids. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline, which can be a precursor to the oxindole core.
-
Heck Reaction: The Heck reaction can be employed in cascade sequences to rapidly assemble complex carbocyclic frameworks found in various indole alkaloids.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel bond formations and cascade reactions to construct complex alkaloid scaffolds.
Experimental Protocols (General Methodologies)
While a specific protocol for this compound is not available, the following are generalized protocols for key reactions used in the synthesis of oxindole alkaloids. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis (General Procedure)
This protocol is a general representation of the synthesis of an oxindole core via intramolecular C-H arylation.
Materials:
-
α-Halo-N-aryl acetamide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the α-halo-N-aryl acetamide precursor (1.0 equiv), Pd(OAc)₂ (0.02-0.10 equiv), and the phosphine ligand (0.04-0.20 equiv).
-
Add the base (2.0-3.0 equiv) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxindole derivative.
Quantitative Data
Due to the lack of a detailed total synthesis report for this compound, quantitative data regarding its synthesis (e.g., reaction yields) is unavailable. However, quantitative data on its biological activities have been reported.
| Biological Activity | Assay | Compound | Concentration | Result |
| Antioxidant Activity | DPPH free radical scavenging | This compound | 250 µg/mL | 98.26% scavenging activity[1] |
| Antimutagenic Activity | Sister-chromatid exchange in mice (in vivo) | This compound | 100-600 mg/kg | Significant decrease in doxorubicin-induced exchanges[1] |
| Lymphocyte Production | In vivo mouse model | This compound | 600 mg/kg | 25.8% increase in lymphocyte production over 96 hours[1] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
This compound has been reported to exhibit anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and the potential point of inhibition by this compound derivatives.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Antioxidant Mechanism: DPPH Radical Scavenging
This compound exhibits potent antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. The workflow involves the reduction of the stable DPPH radical by an antioxidant.
Caption: Workflow for DPPH radical scavenging assay of this compound derivatives.
General Synthetic Workflow for Oxindole Alkaloid Derivatives
The synthesis of this compound derivatives would likely follow a multi-step pathway involving the construction of the oxindole core followed by further functionalization and cyclization to form the pentacyclic system.
Caption: General synthetic workflow for this compound derivatives.
References
Pteropodine: Application Notes and Protocols for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has emerged as a valuable pharmacological tool for studying various receptor systems. These application notes provide a comprehensive overview of its known receptor interactions and detailed protocols for its use in in vitro and in vivo studies. This compound has been identified as a positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors. Furthermore, it exhibits significant anti-inflammatory and antioxidant properties, suggesting its potential interaction with pathways governing these processes. This document outlines its established activities and highlights areas where further research is needed, particularly concerning its effects on opioid, GABAergic, and nicotinic systems, for which there is currently a lack of direct scientific evidence.
Physicochemical Properties and Preparation of this compound Solutions
Solubility and Storage:
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept at a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to avoid cytotoxic effects. Stock solutions in DMSO can be stored at -20°C for extended periods.
For in vivo studies in rodents, this compound can be dissolved in distilled water, sometimes requiring gentle warming (e.g., a 37°C water bath for a few minutes) for complete dissolution, and administered orally.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 368.43 g/mol . To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
I. Muscarinic M1 and Serotonin 5-HT2 Receptor Modulation
This compound acts as a positive allosteric modulator (PAM) of both rat muscarinic M1 (M1) and serotonin 5-HT2 receptors. It does not activate these receptors on its own but enhances the response to their respective endogenous agonists, acetylcholine (ACh) and serotonin (5-HT).[1]
Quantitative Data Summary
| Receptor Target | Agonist | This compound Effect | EC50 of this compound | Fold-Increase in Agonist Response | Reference |
| Muscarinic M1 | Acetylcholine | Positive Allosteric Modulation | 9.52 µM | 2.7-fold | [1] |
| Serotonin 5-HT2 | Serotonin (5-HT) | Positive Allosteric Modulation | 13.5 µM | 2.4-fold | [1] |
Table 1: Quantitative data on the positive allosteric modulation of M1 and 5-HT2 receptors by this compound.
Signaling Pathway
The positive allosteric modulation of M1 and 5-HT2 receptors by this compound enhances the canonical signaling pathways of these G-protein coupled receptors (GPCRs). Both M1 and 5-HT2 receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from the methodology used to characterize this compound's effects on M1 and 5-HT2 receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the receptor of interest (e.g., rat M1 or 5-HT2 receptor)
-
This compound stock solution (10 mM in DMSO)
-
Agonist stock solution (e.g., 10 mM Acetylcholine or Serotonin in water)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject each oocyte with 50 nL of cRNA solution (1 µg/µL) encoding the target receptor.
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the agonist (e.g., ACh or 5-HT) at a concentration that elicits a submaximal response (e.g., EC20) and record the inward current, which is due to the activation of Ca2+-activated Cl- channels endogenous to the oocyte.
-
After the response returns to baseline, co-apply the same concentration of agonist with varying concentrations of this compound (e.g., 1-30 µM).
-
Record the potentiation of the agonist-induced current.
-
Wash the oocyte with ND96 solution to ensure the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence and presence of this compound.
-
Calculate the fold-potentiation by dividing the peak current in the presence of this compound by the peak current in its absence.
-
Plot the fold-potentiation as a function of this compound concentration to determine the EC50 value.
-
II. Anti-inflammatory and Antioxidant Activity
This compound has demonstrated potent anti-inflammatory and antioxidant effects in various preclinical models. The anti-inflammatory activity is likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
| Assay | Model | Doses of this compound | Key Findings | Reference |
| Reversed Passive Arthus Reaction | Rat Paw Edema | 10, 20, 40 mg/kg (oral) | 51%, 66%, and 70% inhibition of edema, respectively. | [2] |
| TPA-induced Ear Edema | Mouse | 0.04 mg/ear (topical) | 81.4% inhibition of inflammation. | |
| Myeloperoxidase (MPO) Activity | Mouse Ear Tissue | 0.01, 0.02, 0.04 mg/ear (topical) | Significant inhibition of MPO activity. | |
| DPPH Radical Scavenging | In vitro | 250 µg/mL | 98.26% scavenging activity. | [3] |
Table 2: Summary of quantitative data for the anti-inflammatory and antioxidant activities of this compound.
Signaling Pathway
The anti-inflammatory effects of this compound are suggested to involve the modulation of the NF-κB signaling pathway. In inflammatory conditions, stimuli like TNF-α or LPS lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.
Experimental Protocols
Protocol 2: Reversed Passive Arthus Reaction (RPAR) in Rats
This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Anti-ovalbumin antibody
-
Bovine serum albumin (BSA)
-
This compound
-
Vehicle (e.g., distilled water)
-
Positive control (e.g., Prednisolone)
Procedure:
-
Sensitization:
-
Inject 0.2 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the pleural cavity of the rats.
-
-
Treatment:
-
Twenty minutes after antibody administration, divide the animals into groups:
-
Negative control: Administer vehicle orally.
-
Positive control: Administer Prednisolone (10 mg/kg, orally).
-
Treatment groups: Administer this compound at different doses (e.g., 10, 20, 40 mg/kg, orally).
-
-
-
Challenge:
-
Immediately after treatment, inject 25 mg/kg of BSA intravenously to induce the Arthus reaction.
-
-
Assessment of Inflammation:
-
After 4 hours, euthanize the animals and measure the volume of pleural exudate.
-
Collect the exudate for cell counting (neutrophils and lymphocytes).
-
To assess paw edema, inject the challenging agent into the subplantar region of the right hind paw and measure the paw volume at different time points using a plethysmometer.
-
Protocol 3: TPA-Induced Mouse Ear Edema
This is a model for acute topical inflammation.
Materials:
-
Male CD-1 mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone
-
This compound in a suitable vehicle for topical application
-
Positive control (e.g., Indomethacin)
-
7-mm biopsy punch
Procedure:
-
Induction of Inflammation:
-
Apply a solution of TPA (e.g., 2.5 µg in 10 µL of acetone) to the inner and outer surfaces of the right ear of each mouse.
-
-
Treatment:
-
Simultaneously or shortly after TPA application, apply the this compound formulation (e.g., 0.04 mg/ear) or the positive control to the same ear. The left ear serves as a control.
-
-
Assessment of Edema:
-
After a set time (e.g., 4-6 hours), euthanize the mice.
-
Remove a 7-mm diameter plug from both the treated and untreated ears using a biopsy punch.
-
Weigh the ear plugs. The difference in weight between the right and left ear plugs indicates the degree of edema.
-
Calculate the percentage inhibition of edema compared to the TPA-only treated group.
-
Protocol 4: Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration in inflamed tissues.
Materials:
-
Tissue homogenates from the TPA-induced ear edema model
-
MPO activity assay kit (commercially available)
-
Phosphate buffer (pH 6.0) with 0.5% hexadecyltrimethylammonium bromide (HTAB)
Procedure:
-
Tissue Homogenization:
-
Homogenize the ear tissue plugs in cold phosphate buffer with HTAB.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
-
MPO Assay:
-
Follow the instructions provided with the commercial MPO activity assay kit. Typically, the assay involves the MPO-catalyzed reaction of H2O2 with a chromogen, and the resulting color change is measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the MPO activity in the tissue samples based on the standard curve provided in the kit.
-
Compare the MPO activity in the this compound-treated group to the control group to determine the extent of inhibition of neutrophil infiltration.
-
III. Opioid, GABA, and Nicotinic Acetylcholine Receptor Interactions
Current Status of Research:
Despite a comprehensive search of the scientific literature, there is currently no direct evidence to suggest that this compound interacts with opioid, GABAergic, or nicotinic acetylcholine receptors. Studies on the parent plant, Uncaria tomentosa, have explored its traditional use for pain relief, which might imply an interaction with the opioid system, but direct binding or functional assays with this compound on opioid receptors have not been reported. Similarly, while other oxindole and heteroyohimbine alkaloids have been shown to modulate GABA and nicotinic receptors, no such studies have been conducted specifically with this compound.
Future Research Directions:
Given the structural similarities of this compound to other pharmacologically active alkaloids, its effects on these receptor systems represent a significant knowledge gap and a promising area for future investigation. Researchers are encouraged to use the following general protocols as a starting point to explore these potential interactions.
Proposed Experimental Approaches
Opioid Receptor Binding Assay (General Protocol):
-
Objective: To determine if this compound binds to mu (µ), delta (δ), or kappa (κ) opioid receptors.
-
Method: Radioligand competition binding assay using cell membranes expressing the opioid receptor subtype of interest and a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors).
-
Procedure: Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound. Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
GABAA Receptor Functional Assay (General Protocol):
-
Objective: To assess if this compound modulates the function of GABAA receptors.
-
Method: Two-electrode voltage clamp recording in Xenopus oocytes expressing different subunits of the GABAA receptor or patch-clamp recordings from cultured neurons.
-
Procedure: Apply GABA at a submaximal concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with this compound to determine if it potentiates or inhibits the GABA-induced current.
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (General Protocol):
-
Objective: To investigate if this compound acts as an agonist, antagonist, or modulator of nAChRs.
-
Method: Functional assays using cell lines expressing specific nAChR subtypes (e.g., α7, α4β2) and a fluorescent membrane potential dye or calcium imaging.
-
Procedure: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to establish a baseline response. Pre-incubate or co-apply this compound with the agonist to assess any inhibitory or potentiating effects. To test for direct agonism, apply this compound alone.
Conclusion
This compound is a versatile pharmacological tool with well-documented positive allosteric modulatory effects on M1 and 5-HT2 receptors and robust anti-inflammatory and antioxidant properties. The provided protocols offer a framework for researchers to utilize this compound in their studies of these systems. The absence of data on its interaction with opioid, GABA, and nicotinic receptors underscores a critical need for further research to fully elucidate the pharmacological profile of this intriguing natural compound.
References
- 1. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Pteropodine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Pteropodine.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low yield is a common challenge in the extraction of this compound and other alkaloids, which are often present in low concentrations in plant material.[1] Key areas to troubleshoot include:
-
Plant Material: Ensure the starting material, typically Uncaria tomentosa (Cat's Claw) bark, is of high quality, correctly identified, and properly prepared (dried and finely ground) to maximize surface area for extraction.[2]
-
Solvent Selection: The choice of solvent is critical. Alcohols (methanol, ethanol) and hydroethanolic solutions are commonly used for alkaloid extraction.[3][4] The polarity of the solvent should be optimized for this compound. For instance, a 40% (v/v) hydroethanolic solution has been used effectively.[5]
-
Extraction Method: High-temperature methods like reflux or Soxhlet extraction can lead to degradation and isomerization, reducing the yield of the desired active isomer. Consider less destructive methods like ultrasound-assisted extraction (UAE) or dynamic maceration at room temperature.
-
Extraction Parameters: Fine-tuning parameters such as the drug-to-solvent ratio, extraction time, and temperature is crucial for maximizing efficiency.
Q2: I'm detecting significant amounts of Isothis compound and other isomers in my final product. How can I prevent this isomerization?
This compound is a pentacyclic oxindole alkaloid (POA) that is highly prone to isomerization, particularly into Isothis compound. This conversion is a primary challenge affecting purity and biological activity.
-
Mechanism: Isomerization is primarily induced by heat, pH, and solvent polarity. The reaction often proceeds through a retro-Mannich pathway involving an open-ring intermediate.
-
Prevention Strategies:
-
Temperature Control: Avoid high temperatures during extraction. Methods that generate significant heat, such as reflux extraction (which can reach 85°C) and turbo-extraction, have been shown to cause substantial isomerization. In contrast, dynamic maceration and ultrasound-assisted extraction performed at room temperature (e.g., 23°C) can effectively prevent it.
-
pH Management: Maintain a neutral or slightly acidic pH during extraction and purification, as alkaline conditions can promote isomerization.
-
Solvent Choice: While alcohols are effective, their polarity can influence reaction rates. Ensure that the chosen solvent system does not accelerate the isomerization process.
-
A logical workflow for troubleshooting common extraction problems is outlined below.
Q3: My crude extract is complex and difficult to purify. What are the best strategies for isolating this compound on a large scale?
Plant extracts are inherently complex mixtures containing numerous compounds like tannins, sugars, pigments, and other alkaloids, which can interfere with purification. A multi-step approach is required for effective isolation.
-
Initial Liquid-Liquid Extraction (LLE): This is a fundamental step to separate alkaloids from non-alkaloidal impurities. The general process involves:
-
Acidifying the crude extract to convert alkaloids into their salt form, which are soluble in the aqueous phase.
-
Washing the acidic aqueous phase with a non-polar organic solvent (e.g., hexane) to remove fat-soluble impurities.
-
Basifying the aqueous phase to liberate the free alkaloid bases.
-
Extracting the free bases into an immiscible organic solvent like chloroform or dichloromethane.
-
-
Chromatographic Purification: Due to the presence of structurally similar alkaloids, chromatography is essential for final purification.
-
Column Chromatography: Use stationary phases like silica gel or alumina.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution for separating individual alkaloids from the mixture and is a preferred method for obtaining high-purity compounds.
-
The general workflow from raw material to purified compound is visualized below.
Q4: How do I accurately quantify the this compound content during my process?
Accurate quantification is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for this purpose.
-
Method: A reversed-phase HPLC system coupled with a UV or Photodiode Array (PDA) detector is standard. Detection is typically performed at around 245 nm.
-
Mobile Phase: A common mobile phase involves a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent like acetonitrile.
-
Quantification: Absolute quantification requires a certified reference standard of this compound to create a calibration curve. If a standard is unavailable, relative quantification can be performed by comparing peak areas across different samples, but this will not give an absolute concentration.
-
Mass Spectrometry (LC-MS/MS): For even higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer is the technique of choice.
Data & Protocols
Table 1: Comparison of Extraction Methods on this compound Yield and Isomerization
This table summarizes the impact of five different extraction methods on the concentration of this compound and its main isomer, Isothis compound, from Uncaria tomentosa bark. Data is adapted from studies on oxindole alkaloid isomerization.
| Extraction Method | Temperature (°C) | Time | This compound (mg/g) | Isothis compound (mg/g) | Notes |
| Dynamic Maceration | 23 ± 1 | 2 h | ~1.10 | ~0.85 | Minimal isomerization observed. |
| Ultrasound-Assisted | 23 ± 1 | 45 min | ~1.12 | ~0.88 | Prevents alkaloid isomerization effectively. |
| Static Maceration | 23 ± 1 | 4 days | ~0.95 | ~1.10 | Substantial isomerization occurs over time. |
| Turbo-Extraction | Up to 70 | 3x10 min | ~0.70 | ~1.35 | Frictional energy and heat induce isomerization. |
| Reflux Extraction | 85 ± 1 | 45 min | ~0.60 | ~1.45 | Highest level of thermal-induced isomerization. |
The chemical relationship showing the isomerization pathway is depicted below.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies known to minimize isomerization and provide good extraction efficiency.
1. Materials and Reagents:
-
Dried, powdered Uncaria tomentosa bark (particle size < 250 µm).
-
Extraction Solvent: 40% Ethanol in ultrapure water (v/v).
-
Ultrasonic bath or probe system (e.g., 40 kHz).
-
Filtration apparatus (e.g., Whatman No. 2 filter paper or 0.45 µm membrane).
-
Analytical standards: this compound, Isothis compound.
2. Procedure:
-
Weigh 10 g of powdered plant material and place it into a suitable glass flask.
-
Add 100 mL of the 40% ethanol solvent to achieve a 1:10 (w/v) drug-to-solvent ratio.
-
Place the flask in an ultrasonic bath. To prevent heating, ensure the bath water is maintained at room temperature (23 ± 1 °C), using a cooling system if necessary.
-
Sonicate the mixture for 45 minutes at a frequency of 40 kHz.
-
After extraction, immediately filter the solution to separate the extract from the solid plant material.
-
For quantitative analysis, bring the filtrate back to the initial volume (100 mL) with the extraction solvent to compensate for any minor evaporation.
-
Prepare the sample for HPLC analysis by diluting it appropriately with an acetonitrile:water (50:50, v/v) solution and filtering through a 0.45 µm syringe filter.
Experimental Protocol: HPLC-PDA Quantification
This protocol provides a general method for the quantification of this compound and its isomers.
1. HPLC System:
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Pump system capable of gradient elution.
-
Autosampler and a PDA detector.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.0 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.
-
Gradient Program:
-
0-1 min: 34% B
-
1-20 min: 34% to 40% B
-
20-26 min: 40% to 43% B
-
26-31 min: Hold at 43% B
-
31-34 min: 43% to 34% B
-
Post-run equilibration at 34% B.
-
3. Analysis:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution in ACN:H₂O (50:50, v/v).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared extract samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Monitor the retention times of known isomers to assess purity.
References
Overcoming isomerization of Pteropodine during extraction
Welcome to the technical support center for pteropodine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the isomerization of this compound during its extraction from natural sources, primarily Uncaria tomentosa (Cat's Claw).
Frequently Asked Questions (FAQs)
Q1: What are this compound and isothis compound, and why is isomerization a concern?
A1: this compound and isothis compound are pentacyclic oxindole alkaloids found in plants of the Uncaria genus. They are diastereomers at the C-7 position, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[1] Isomerization, the process by which this compound converts into isothis compound (and other related isomers), is a significant concern during extraction as it can lead to a mixed population of compounds. This is problematic because the biological activities of these isomers can differ, potentially affecting experimental results and the therapeutic efficacy of the final extract.[2]
Q2: What factors induce the isomerization of this compound during extraction?
A2: The isomerization of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures, particularly above room temperature, significantly accelerate the rate of isomerization.[2] Extraction methods that involve heating, such as reflux or Soxhlet extraction, are more prone to causing substantial isomerization.[2]
-
pH: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze the isomerization process. The proposed mechanism involves a retro-Mannich reaction that is sensitive to pH.[2]
-
Solvent Polarity: The polarity of the solvent used for extraction can also influence the rate of isomerization.
Q3: Which extraction methods are recommended to minimize this compound isomerization?
A3: To minimize the isomerization of this compound, it is advisable to use extraction methods that are performed at or near room temperature. Based on comparative studies, the following methods are recommended:
-
Dynamic Maceration (DM): This method involves stirring the plant material in a solvent at room temperature for a specified period. It has been shown to cause minimal isomerization.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to facilitate the extraction process, typically at room temperature. It is a rapid method that has been demonstrated to effectively extract this compound with a low degree of isomerization.
Q4: How can I quantify the extent of isomerization in my extract?
A4: The most common and reliable method for quantifying this compound and its isomers is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector. This technique allows for the separation and quantification of individual isomers, enabling an accurate assessment of the this compound to isothis compound ratio in your extract.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Isothis compound Content in Extract | 1. High Extraction Temperature: The extraction method used involved heating (e.g., reflux, Soxhlet).2. Prolonged Extraction Time: Even at room temperature, extended extraction times can lead to some degree of isomerization.3. Inappropriate Solvent pH: The pH of the extraction solvent may be too acidic or alkaline. | 1. Switch to a room temperature extraction method like Dynamic Maceration or Ultrasound-Assisted Extraction.2. Optimize the extraction time to the minimum required for efficient extraction.3. Ensure the pH of the solvent is neutral or buffered to a range that minimizes isomerization. |
| Low Overall Alkaloid Yield | 1. Insufficient Cell Lysis: The plant material was not ground finely enough, preventing efficient solvent penetration.2. Inadequate Solvent-to-Solid Ratio: The volume of solvent used was insufficient to fully extract the alkaloids from the plant material.3. Poor Solvent Choice: The solvent used may not be optimal for extracting oxindole alkaloids. | 1. Grind the plant material to a fine powder (e.g., 40-60 mesh).2. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w).3. Use solvents known to be effective for oxindole alkaloids, such as methanol or ethanol. |
| Presence of Impurities in the Final Extract | 1. Co-extraction of Other Phytochemicals: The initial extraction solvent may have pulled in a wide range of compounds.2. Incomplete Phase Separation: During liquid-liquid partitioning, emulsions may have formed, leading to cross-contamination. | 1. Incorporate a clean-up step after the initial extraction, such as solid-phase extraction (SPE) or an acid-base partitioning protocol.2. To break emulsions during liquid-liquid extraction, try adding a small amount of brine or filtering the mixture through a bed of celite. |
Data Presentation
The following table summarizes the quantitative analysis of this compound and isothis compound content in Uncaria tomentosa bark extracts obtained through different extraction methods. The data clearly indicates that methods involving heat (Reflux Extraction) result in a significant increase in isothis compound content at the expense of this compound.
| Extraction Method | This compound (mg/g of extract) | Isothis compound (mg/g of extract) | This compound/Isothis compound Ratio |
| Dynamic Maceration (DM) | 0.34 | 0.04 | 8.50 |
| Ultrasound-Assisted Extraction (UAE) | 0.32 | 0.05 | 6.40 |
| Turbo-Extraction (TE) | 0.28 | 0.11 | 2.55 |
| Static Maceration (SM) | 0.30 | 0.08 | 3.75 |
| Reflux Extraction (RE) | 0.15 | 0.25 | 0.60 |
Data adapted from a comparative study on Cat's claw extraction methods.
Experimental Protocols
Protocol 1: Dynamic Maceration (Minimized Isomerization)
Objective: To extract this compound from Uncaria tomentosa bark with minimal isomerization.
Materials and Reagents:
-
Dried and powdered Uncaria tomentosa bark (40-60 mesh)
-
Methanol (HPLC grade)
-
Magnetic stirrer with stir bar
-
Erlenmeyer flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Uncaria tomentosa bark and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).
-
Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.
-
Stir the mixture at a constant speed (e.g., 300 rpm) for 2 hours at room temperature (20-25°C).
-
After 2 hours, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified or analyzed by HPLC.
Protocol 2: Ultrasound-Assisted Extraction (Minimized Isomerization & Rapid)
Objective: To rapidly extract this compound from Uncaria tomentosa bark with minimal isomerization.
Materials and Reagents:
-
Dried and powdered Uncaria tomentosa bark (40-60 mesh)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Erlenmeyer flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Uncaria tomentosa bark and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz, maintaining the bath temperature at or below 25°C.
-
After sonication, filter the mixture through filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C.
-
The crude extract is now ready for further processing or analysis.
Visualizations
Caption: Proposed mechanism of this compound isomerization via a retro-Mannich reaction.
References
Technical Support Center: Optimizing HPLC Parameters for Pteropodine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Pteropodine from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is a common HPLC method for the separation of this compound and its isomers?
A1: A common approach for separating this compound and its isomers, which are pentacyclic oxindole alkaloids found in Uncaria tomentosa, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated method involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[1][2] A gradient elution is often employed to achieve baseline separation of the isomeric compounds.[2]
Q2: Which stationary phase is most effective for separating this compound isomers?
A2: C18 columns are widely used and have been shown to be effective for the separation of oxindole alkaloids, including this compound and its isomers.[1] For challenging separations of isomers, columns with different selectivities, such as phenyl-based columns, can be explored as they offer alternative separation mechanisms through π-π interactions.[3]
Q3: How does mobile phase pH affect the separation of this compound and its isomers?
A3: The pH of the mobile phase is a critical parameter for the separation of alkaloids like this compound. At a low pH (e.g., < 4), these basic compounds will be protonated (cationic), which can lead to sharper peaks by minimizing interactions with residual silanol groups on the stationary phase. At a neutral or higher pH, the alkaloids will be in their free base form, making them more hydrophobic and increasing their retention on a C18 column. It is crucial to use a buffer to maintain a consistent pH for reproducible results. An improved HPLC method for determining pentacyclic oxindole alkaloids in Uncaria tomentosa utilized a 10 mM phosphate buffer at pH 7.0 with acetonitrile.
Q4: What is the recommended detection wavelength for this compound and its isomers?
A4: this compound and its isomers, being oxindole alkaloids, typically show maximum absorbance around 245 nm. Therefore, detection at this wavelength is recommended for optimal sensitivity.
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and its Isomer Peaks
Poor resolution, or the co-elution of peaks, is a common challenge in separating structurally similar isomers.
Initial Troubleshooting Steps:
Detailed Solutions:
| Parameter | Action | Rationale |
| Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. | This increases the retention factor (k'), providing more time for the analytes to interact with the stationary phase, which can enhance separation. |
| Mobile Phase Selectivity | 1. Change the organic modifier (e.g., from acetonitrile to methanol).2. Adjust the pH of the buffer. | Different organic solvents can alter the selectivity (α) of the separation. Modifying the pH can change the ionization state of the alkaloids, affecting their interaction with the stationary phase. |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from a standard C18 to a Phenyl-Hexyl column). | This is a powerful way to change selectivity, as different stationary phases offer unique interactions with the analytes. |
| Column Efficiency | 1. Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).2. Increase the column length. | Smaller particles and longer columns increase the number of theoretical plates (N), leading to sharper peaks and better resolution. |
| Temperature | Decrease the column temperature. | Lowering the temperature can increase retention and improve resolution, though it will also increase analysis time. |
| Flow Rate | Decrease the flow rate. | A lower flow rate can improve peak efficiency and resolution, but will also lengthen the run time. |
Problem 2: Peak Tailing
Peak tailing can compromise peak integration and quantification. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) to the mobile phase to protonate the alkaloids and minimize interactions with free silanols.2. Use a Base-Deactivated Column: Employ a column specifically designed to have minimal residual silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination/Void | 1. Use a Guard Column: This protects the analytical column from strongly retained impurities.2. Wash the Column: Flush the column with a strong solvent.3. Replace the Column: If a void has formed at the column inlet, replacement may be necessary. |
Problem 3: Unstable Baseline (Noise or Drift)
An unstable baseline can interfere with the detection and quantification of low-concentration analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Degassing | Ensure the mobile phase is properly degassed using an online degasser or by sparging with helium to prevent air bubbles in the system. |
| Mobile Phase Contamination | Use high-purity, HPLC-grade solvents and freshly prepared buffers. |
| Improper Mobile Phase Mixing | If using a gradient, ensure the pump's mixing performance is adequate. Premixing the mobile phase can sometimes resolve this. |
| Detector Issues | Check the detector lamp for signs of failure. Clean the flow cell if it is contaminated. |
| System Leaks | Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability. |
Experimental Protocols
Optimized HPLC Method for Oxindole Alkaloid Separation
This method has been shown to provide baseline separation of tetracyclic and pentacyclic oxindole alkaloids, including isomers like this compound.
Experimental Workflow:
Chromatographic Conditions:
| Parameter | Condition |
| Column | Gemini-NX RP-18 (250 x 4.6 mm i.d., 5 µm) with an RP-18 guard column. |
| Mobile Phase | A: 10 mM Ammonium Acetate buffer (pH 7.0)B: Acetonitrile |
| Gradient Elution | 34% B (0-1 min)34-40% B (1-20 min)40-43% B (20-26 min)43% B (26-31 min)43-34% B (31-34 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Room Temperature (23 ± 1 °C) |
| Injection Volume | 20 µL |
| Detection | PDA at 245 nm |
Quantitative Data Summary
The following table summarizes the validation parameters of a reported HPLC method for oxindole alkaloids, demonstrating the performance that can be expected.
Method Validation Data:
| Parameter | Result |
| Linearity (r²) | ≥ 0.9996 |
| Accuracy | ≥ 96% |
| Precision (RSD) | < 2.4% |
| Limit of Detection (LOD) | 0.8 ppm (for Mitraphylline) |
| Limit of Quantification (LOQ) | 2.4 ppm (for Mitraphylline) |
References
Troubleshooting Pteropodine instability in cell culture media
Welcome to the technical support center for Pteropodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), a medicinal plant.[1][2] It is known for a range of biological activities, including anti-inflammatory, antioxidant, and antimutagenic properties.[2][3] Research has shown that this compound can act as a positive modulator of muscarinic M(1) and 5-HT(2) receptors.[1]
Q2: What are the primary applications of this compound in research?
This compound is utilized in various research fields due to its biomedical properties. Key applications include studying its modulatory effects on the immune and nervous systems, investigating its anti-inflammatory and cytostatic mechanisms, and exploring its potential as a cell-protective agent.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility and stability, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Instability
This guide addresses common issues researchers may encounter related to the stability of this compound in cell culture media.
Issue 1: Loss of Biological Activity
Q: My cells are showing a diminished or inconsistent response to this compound treatment over time. What could be the cause?
A: This issue often points to the degradation of this compound in the cell culture medium. Like many complex organic molecules, this compound's stability can be compromised by several factors.
-
Hydrolysis: The aqueous environment of cell culture media, especially at certain pH levels, can lead to the hydrolysis of ester or lactone functionalities within the alkaloid structure. While direct data on this compound is limited, other complex natural products are known to degrade in basic (high pH) and hydrophilic environments.
-
Oxidation: this compound has antioxidant properties, which means it is susceptible to oxidation. Components in the media or exposure to atmospheric oxygen can cause oxidative degradation, altering its structure and reducing its activity. Auto-oxidation is a common cause of chemical degradation for many drugs.
-
Light Sensitivity: Many alkaloid compounds are sensitive to light. Exposure of media containing this compound to ambient or fluorescent light can provide the energy for photochemical degradation. It is a common practice to dispense compounds that are sensitive to UV light in light-resistant containers.
Solution:
-
Prepare Fresh: Prepare the final working solution of this compound in media immediately before each experiment.
-
Control pH: Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Avoid highly basic conditions.
-
Minimize Light Exposure: Protect the this compound stock solution and the media containing this compound from light by using amber vials and covering culture plates with foil.
-
Assess Stability: If problems persist, perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Protocol 2).
Issue 2: Precipitation in Culture Media
Q: I observed a precipitate or cloudiness in my culture medium after adding the this compound stock solution. How can I resolve this?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. This compound is sparingly soluble in aqueous solutions.
-
Poor Aqueous Solubility: The primary cause is the low solubility of this compound in aqueous buffers like cell culture media.
-
High Final Concentration: The desired experimental concentration may be higher than the solubility limit.
-
Solvent Shock: Adding a highly concentrated DMSO stock directly to the medium can cause the compound to crash out of solution. This is a common issue when working with lipophilic compounds.
Solution:
-
Pre-dilute Serially: Instead of adding the stock directly, perform a serial dilution. For example, dilute the DMSO stock 1:10 in sterile PBS or serum-free media first, vortex gently, and then add this intermediate dilution to your final culture medium.
-
Increase Final Solvent Concentration: If cytotoxicity is not a concern for your cell line, you might slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), which can improve solubility. Always run a vehicle control to confirm the solvent has no effect.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
Issue 3: Inconsistent Experimental Results
Q: I am observing high variability between replicate experiments using this compound. What could be the source of this inconsistency?
A: Inconsistent results can stem from the degradation of this compound in the stock solution or variations in experimental setup.
-
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade compounds in stock solutions. Additionally, long-term storage, even at -20°C, can lead to gradual degradation.
-
Inaccurate Pipetting: Inaccurate pipetting of the highly concentrated stock solution can lead to significant variations in the final concentration.
-
Media Component Interaction: Certain components in the cell culture media, particularly in serum, can bind to the compound or contribute to its degradation.
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Verify Pipettes: Ensure your micropipettes are properly calibrated, especially those used for small volumes.
-
Use Fresh Serum: If using fetal bovine serum (FBS), use a fresh lot and be consistent with the supplier, as serum composition can vary.
-
Perform Quality Control: Periodically check the purity and concentration of your this compound stock using an analytical method like HPLC (see Protocol 2).
Data Presentation
Table 1: this compound Solubility and Handling
| Property | Solvent/Condition | Recommendation | Rationale |
| Primary Solvent | DMSO, Ethanol | Use high-purity, anhydrous DMSO or ethanol. | This compound is an organic alkaloid with good solubility in polar aprotic/protic organic solvents. |
| Aqueous Solubility | Cell Culture Media, PBS | Sparingly soluble. | High hydrophobicity limits solubility in aqueous environments. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots. | Prepare aliquots to avoid freeze-thaw cycles. | Prevents degradation from repeated temperature changes and moisture introduction. |
| Working Solution | Prepare fresh before each use. | Do not store this compound diluted in aqueous media. | Potential for rapid degradation via hydrolysis and oxidation in aqueous solutions. |
Table 2: Factors Potentially Affecting this compound Stability in Media
| Factor | Potential Effect | Mitigation Strategy | Reference for Analogy |
| pH | Increased degradation in basic conditions (pH > 8). | Maintain physiological pH (7.2-7.4); use freshly buffered media. | Triptolide, another complex natural product, shows accelerated degradation at basic pH. |
| Light | Photodegradation upon exposure to UV or fluorescent light. | Store solutions in amber vials; cover culture plates. | Many compounded medications are known to be light-sensitive. |
| Temperature | Increased degradation rate at higher temperatures. | Store stock solutions at -20°C or below. Avoid heating media containing this compound for prolonged periods. | Chemical degradation rates generally increase with temperature (Arrhenius equation). |
| Oxygen | Oxidative degradation of the alkaloid structure. | Purge stock solution solvent with inert gas (e.g., argon) before dissolving the compound. | Oxidation is a primary pathway for chemical degradation of drugs. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM). (Molecular Weight of this compound: 368.4 g/mol ).
-
Weighing: Carefully weigh the this compound powder in a sterile environment (e.g., a chemical fume hood).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the final desired concentration. For example, to make a 10 mM stock, dissolve 3.68 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light at all times.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability under experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV or MS detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
37°C incubator with 5% CO₂
-
Sterile tubes
Procedure:
-
Prepare Standard Curve: Create a series of this compound standards of known concentrations in the mobile phase or a mixture of mobile phase and medium. This will be used for quantification.
-
Spike Medium: Prepare a working solution of this compound in the complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Dispense the spiked medium into several sterile tubes and place them in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately process the sample. This may involve protein precipitation (e.g., by adding 3 volumes of cold acetonitrile), followed by centrifugation to pellet debris. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the prepared sample and the standards onto the HPLC system. A common method for alkaloids involves a C18 column with a gradient elution using acetonitrile and water, often with a modifier like formic acid. Monitor the elution at a suitable wavelength (e.g., 245 nm).
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.
Visualizations
Caption: A workflow to systematically troubleshoot common issues with this compound.
Caption: Factors contributing to the degradation of this compound in aqueous solutions.
References
- 1. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of this compound in Rodents [mdpi.com]
Addressing matrix effects in the mass spectrometry of Pteropodine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Pteropodine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] The matrix comprises all components in the sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous materials.
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a frequent challenge in LC-MS analysis of compounds like this compound, which is often extracted from complex biological or botanical matrices. Common causes include:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix that are not adequately removed during sample preparation can compete with this compound for ionization in the mass spectrometer's source.
-
Inadequate Sample Cleanup: This is a primary reason for ion suppression, where substances like phospholipids from plasma or pigments from plant extracts are not sufficiently removed before injection.[3]
-
High Salt Concentration: High concentrations of non-volatile salts in the final extract can severely suppress the ionization process.
-
Mobile Phase Components: Certain mobile phase additives can cause ion suppression.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration. The matrix effect percentage (%ME) can be calculated using the following formula:
%ME = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement. Another common approach is to compare the slopes of the matrix-matched and solvent-based calibration curves.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Analyte Interaction with Metal Surfaces | For chelating compounds, interactions with metal surfaces in the HPLC column can cause adsorption, leading to poor peak shape and signal loss. Consider using a metal-free column to mitigate these effects.[4] |
| Inadequate Chromatographic Separation | Co-elution with interfering compounds can lead to ion suppression and poor peak shape. Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient, and flow rate to improve the separation of this compound from matrix components. |
| Suboptimal Ionization Parameters | The settings of the mass spectrometer's ion source can significantly impact signal intensity. Optimize parameters such as capillary voltage, source temperature, and gas flows for this compound. |
Issue 2: Inconsistent and Irreproducible this compound Quantification
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variable Matrix Effects Between Samples | The composition of the matrix can vary between different samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations. The SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable quantification based on the analyte-to-IS ratio. |
| Insufficient Sample Cleanup | If matrix effects are highly variable, the sample preparation method may not be robust enough. Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds. |
| Calibration Strategy | If a SIL-IS is not available, using matrix-matched calibration standards can help to compensate for consistent matrix effects. For highly variable matrices, the standard addition method may be necessary, although it is more time-consuming. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma using Protein Precipitation
This protocol is a rapid and straightforward method for cleaning up plasma samples.
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound) to the plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation of this compound from a Plant Extract using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup for complex botanical matrices.
-
Extraction: Extract 1 gram of the powdered plant material with 10 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 1 mL of the plant extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and related alkaloids with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data for the assessment of matrix effects and recovery.
Table 1: Matrix Effect of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Effect (%) [(B/A)-1]*100 |
| This compound | 10 | 150,000 | 120,000 | -20.0 |
| This compound | 100 | 1,450,000 | 1,180,000 | -18.6 |
| This compound | 1000 | 15,200,000 | 12,500,000 | -17.8 |
Table 2: Extraction Recovery of this compound from Human Plasma
| Analyte | Concentration (ng/mL) | Peak Area of Spiked Extract (A) | Peak Area of Spiked Blank Extract (B) | Recovery (%) (A/B)*100 |
| This compound | 10 | 115,000 | 125,000 | 92.0 |
| This compound | 100 | 1,100,000 | 1,200,000 | 91.7 |
| This compound | 1000 | 11,800,000 | 12,900,000 | 91.5 |
Visualizations
References
Refinement of Animal Models for Pteropodine Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteropodine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models of inflammation?
A1: For anti-inflammatory studies in rodents, effective doses of this compound have been reported in the range of 10-40 mg/kg of body weight.[1][2] A dose--response study is recommended to determine the optimal dose for your specific model and experimental conditions.
Q2: Is this compound genotoxic? What is a safe upper limit for dosing in mice?
A2: this compound has been shown to be non-genotoxic in mouse models.[3] The reported LD50 in mice is 771 mg/kg.[4] For genotoxicity and cytotoxicity studies, doses up to 600 mg/kg have been used without observing genotoxic effects.[5] It is recommended to conduct preliminary dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific animal model and strain.
Q3: What are the known pharmacological targets of this compound?
A3: this compound has been identified as a positive modulator of muscarinic M(1) and serotonin 5-HT(2) receptors in rats. It enhances the current responses evoked by acetylcholine and 5-hydroxytryptamine (5-HT). Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Q: I am having trouble dissolving this compound for in vivo administration. What is a suitable vehicle?
A: this compound is an oxindole alkaloid and may have limited aqueous solubility. For experimental administration, it has been successfully dissolved in distilled water, sometimes with gentle warming (e.g., in a 37°C water bath for a few minutes).
-
Troubleshooting Tip: If solubility remains an issue, consider the following formulation strategies for poorly soluble compounds:
-
Co-solvents: Mixtures of water with biocompatible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility.
-
Surfactants: The use of surfactants such as Tween 80 or Cremophor EL can aid in the formation of micelles to encapsulate the compound.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.
-
Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.
-
-
Important Consideration: Always perform a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Issue 2: Variability in Animal Responses
Q: I am observing high variability in the anti-inflammatory response to this compound between individual animals. What could be the cause?
A: High variability is a common challenge in animal models of inflammation. Several factors can contribute to this:
-
Genetic Background: Even within the same strain, there can be genetic drift between colonies from different suppliers, leading to varied immune responses.
-
Microbiome: The gut microbiota can significantly influence inflammatory and immune responses. Differences in the microbiome between animals can lead to variable outcomes.
-
Environmental Factors: Minor differences in housing conditions, diet, and handling can impact the stress levels and physiological state of the animals, affecting their response to treatment.
-
Experimental Technique: Inconsistent administration of the inflammatory agent or this compound, as well as variations in the timing and method of measurement, can introduce significant variability.
-
Troubleshooting and Refinement Strategies:
-
Source of Animals: Obtain animals from a single, reputable supplier to minimize genetic and microbiome-related variability.
-
Acclimatization: Allow for an adequate acclimatization period (typically at least one week) before starting the experiment.
-
Standardization: Standardize all experimental procedures, including animal handling, dosing techniques, and measurement protocols.
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.
-
Increase Sample Size: A larger sample size can help to increase the statistical power to detect true treatment effects despite individual variability.
-
Issue 3: Unexpected Animal Mortality or Adverse Effects
Q: I observed unexpected mortality in my animal study after administering this compound. What should I do?
A: While this compound has a relatively high LD50 in mice, unexpected mortality can occur due to several factors.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Assess Animal Health: Ensure that the animals were healthy before dosing. Pre-existing subclinical conditions can increase sensitivity to a test compound.
-
Route of Administration: The route of administration can significantly impact toxicity. For example, an intraperitoneal injection intended for the peritoneal cavity might have accidentally entered an organ.
-
Vehicle Toxicity: The vehicle used to dissolve the this compound could be contributing to toxicity, especially if high concentrations of organic solvents or surfactants are used.
-
Necropsy: If possible, perform a gross necropsy on the deceased animals to look for any obvious signs of organ damage or other abnormalities.
-
-
Refinement Strategy: Conduct a dose-range finding study with a small number of animals to determine the maximum tolerated dose (MTD) for your specific animal strain, age, and route of administration before proceeding with a large-scale efficacy study.
Quantitative Data
Table 1: this compound Dosage and Efficacy in Rodent Models
| Animal Model | Endpoint | This compound Dose | Route of Administration | Observed Effect | Reference |
| Rat | Paw Edema | 10, 20, 40 mg/kg | Oral | 51%, 66%, and 70% inhibition of edema, respectively | |
| Rat | Pleurisy (Neutrophil Count) | 40 mg/kg | Oral | ~36% reduction in neutrophil count | |
| Rat | Pleurisy (Lymphocyte Count) | 20 mg/kg | Oral | ~28% increase in lymphocyte content | |
| Mouse | Ear Edema | 0.04 mg/ear | Topical | 81.4% inhibition of inflammation | |
| Mouse | Doxorubicin-induced Genotoxicity | 100-600 mg/kg | Intraperitoneal | Significant decrease in sister-chromatid exchanges and micronucleated polychromatic erythrocytes |
Table 2: Pharmacokinetic Parameters of this compound (and Structurally Similar Compounds) in Rodents
| Compound | Animal Model | Dose and Route | Cmax | Tmax | AUC | Clearance | Bioavailability | Reference |
| This compound | Mouse | 100-600 mg/kg (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Compound K (structurally similar ginsenoside) | Rat | 2 mg/kg (i.v.) | ~200 ng/mL | ~5 min | ~300 ngh/mL | ~6.7 L/h/kg | - | |
| Compound K (structurally similar ginsenoside) | Mouse | 2 mg/kg (i.v.) | ~1000 ng/mL | ~5 min | ~1500 ngh/mL | ~1.3 L/h/kg | - |
Note: Specific pharmacokinetic data for this compound is limited in the public domain. The data for Compound K is provided as a reference for a similarly complex natural product. Researchers are encouraged to perform their own pharmacokinetic studies for this compound.
Experimental Protocols
Rat Paw Edema Assay
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., distilled water)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into control and treatment groups (n=5-6 per group).
-
This compound Administration: Administer this compound or vehicle orally by gavage one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Paw volume at time 't' - Baseline paw volume
-
% Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100
-
In Vivo Micronucleus Assay in Mice
This protocol is based on genotoxicity studies of this compound.
Materials:
-
Male mice (e.g., CD-1)
-
This compound
-
Vehicle (e.g., distilled water)
-
Positive control (e.g., Doxorubicin, 10 mg/kg)
-
Fetal bovine serum
-
Giemsa stain
-
May-Grünwald stain
-
Microscope slides
-
Micropipettes
Procedure:
-
Animal Treatment: Administer this compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect a drop of peripheral blood from the tail vein at 24, 48, 72, and 96 hours post-treatment.
-
Smear Preparation: Prepare thin blood smears on clean microscope slides and allow them to air dry.
-
Fixation: Fix the smears in absolute methanol for 5 minutes.
-
Staining:
-
Stain the slides with May-Grünwald solution for 3 minutes.
-
Rinse with distilled water.
-
Stain with Giemsa solution (diluted 1:10 in phosphate buffer, pH 6.8) for 10 minutes.
-
Rinse with distilled water and air dry.
-
-
Microscopic Analysis:
-
Under a microscope (1000x magnification), score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Calculate the frequency of micronucleated PCEs (MN-PCEs).
-
To assess cytotoxicity, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes.
-
Signaling Pathways and Experimental Workflows
References
- 1. Colony variability under the spotlight in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Edge Attributes | Graphviz [graphviz.org]
- 4. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pteropodine Yield from Natural Sources
Welcome to the Technical Support Center for Pteropodine Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound from its natural sources. This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a pentacyclic oxindole alkaloid (POA) that has been studied for its potential anti-inflammatory and other pharmacological properties.[1][2] The primary natural source of this compound is the plant Uncaria tomentosa, commonly known as Cat's Claw.[2][3] It can be extracted from various parts of the plant, with the bark and leaves being the most common sources.[4]
Q2: Which plant part, leaves or bark of Uncaria tomentosa, generally yields a higher concentration of this compound?
A2: The concentration of oxindole alkaloids, including this compound, can vary significantly between the leaves and the bark. While bark is a traditional source, some studies have shown that leaves can have a higher total alkaloid content. For instance, one study reported the total tetracyclic and pentacyclic alkaloid content to be between 95 and 275 mg/100 g of dry material for bark extracts, and between 30 and 704 mg/100 g for leaf extracts. Therefore, for maximizing this compound yield, leaves may be a more potent source.
Q3: What are the most common methods for extracting this compound?
A3: Common extraction methods for this compound and other oxindole alkaloids from Uncaria tomentosa include:
-
Maceration: This involves soaking the plant material in a solvent over a period of time. It can be static (occasional shaking) or dynamic (continuous stirring).
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Reflux Extraction: This involves boiling the plant material in a solvent and condensing the vapor back into the mixture. While it can be efficient, the heat can cause isomerization of this compound.
-
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to increase extraction efficiency.
Q4: How does the choice of solvent affect the extraction yield of this compound?
A4: The choice of solvent is critical for efficient this compound extraction. Polar solvents are generally used for extracting alkaloids. Methanol and ethanol, often in aqueous solutions (e.g., 70% ethanol), are commonly employed. The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of undesirable compounds. One study highlighted that a 96% ethanolic extract contained a different ratio of oxindole alkaloids compared to a hydrochloric acid extract, demonstrating the impact of the solvent system on the final composition.
Q5: What is isomerization and why is it a concern during this compound extraction?
A5: Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. This compound is an isomer of isothis compound, and they can interconvert under certain conditions. This is a significant concern because the biological activity of these isomers can differ. Factors that promote isomerization include heat, extreme pH, and prolonged extraction times. Reflux extraction and even spray drying have been shown to induce isomerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Improper Grinding of Plant Material: Large particle size limits solvent penetration. | 1. Grind the dried plant material to a fine powder (e.g., 40-60 mesh). |
| 2. Inappropriate Solvent: The solvent may not be optimal for this compound's polarity. | 2. Experiment with different polar solvents and aqueous mixtures (e.g., methanol, ethanol, 70% ethanol). | |
| 3. Suboptimal Extraction Conditions: Insufficient extraction time or inadequate solvent-to-solid ratio. | 3. Increase the extraction time or the number of extraction cycles. Optimize the solvent-to-solid ratio. | |
| 4. Degradation of this compound: Excessive heat during drying or extraction. | 4. Dry plant material in the shade or at low temperatures (40-50°C). Use extraction methods that avoid high heat, such as ultrasound-assisted extraction or dynamic maceration at room temperature. | |
| Low Purity of this compound in the Extract | 1. Co-extraction of Impurities: The solvent is too general, extracting a wide range of compounds. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll. |
| 2. Presence of Tannins: Tannins can bind to alkaloids and interfere with purification. | 2. Consider adding a small percentage of an agent like polyvinylpolypyrrolidone (PVPP) during extraction to precipitate tannins. | |
| Isomerization of this compound to Isothis compound | 1. High Extraction Temperature: Methods like reflux extraction promote isomerization. | 1. Use extraction methods that operate at or near room temperature, such as dynamic maceration or ultrasound-assisted extraction. |
| 2. Prolonged Extraction Time at Elevated Temperatures: Increases the likelihood of isomerization. | 2. Optimize the extraction time to be as short as possible while still achieving a good yield. | |
| 3. Inappropriate pH: Extreme pH values can catalyze isomerization. | 3. Maintain a neutral or slightly acidic pH during extraction. | |
| Difficulty in Purifying this compound | 1. Complex Mixture of Structurally Similar Alkaloids: Co-elution during chromatography. | 1. Utilize high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Recycling HPLC. |
| 2. Column Overloading in Chromatography: Poor separation due to excessive sample loading. | 2. Optimize the sample load on the chromatography column. | |
| 3. Inappropriate Stationary or Mobile Phase: Lack of selectivity for this compound. | 3. Screen different stationary phases (e.g., silica gel, C18) and mobile phase compositions to achieve better separation. |
Data Presentation
Table 1: Comparison of Total Oxindole Alkaloid Content in Different Parts of Uncaria tomentosa
| Plant Part | Alkaloid Content (mg/100 g dry material) | Reference |
| Bark | 95 - 275 | |
| Leaves | 30 - 704 |
Table 2: Example Composition of Oxindole Alkaloids in an Uncaria tomentosa Root Extract
| Alkaloid | Percentage in Extract | Reference |
| This compound | 0.93% | |
| Speciophylline | 0.53% | |
| Mitraphylline | 0.34% | |
| Isothis compound | 0.25% | |
| Uncarine F | 0.16% | |
| Isomitraphylline | 0.05% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Uncaria tomentosa Leaves
This protocol is designed to minimize isomerization by avoiding high temperatures.
1. Sample Preparation: a. Dry the leaves of Uncaria tomentosa in the shade or in an oven at a low temperature (40-50°C) until a constant weight is achieved. b. Grind the dried leaves into a fine powder (40-60 mesh).
2. Extraction: a. Place 10 g of the powdered leaf material into a 250 mL Erlenmeyer flask. b. Add 100 mL of 70% ethanol. c. Place the flask in an ultrasonic bath. d. Sonicate for 45 minutes at room temperature. e. Filter the mixture through Whatman No. 1 filter paper. f. Repeat the extraction process on the plant residue two more times with fresh solvent. g. Combine the filtrates.
3. Concentration: a. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a general method for the initial purification of this compound from the crude extract.
1. Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass column with the slurry, ensuring there are no air bubbles. c. Add a small layer of sand on top of the silica gel.
2. Sample Loading: a. Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel and dry it. c. Carefully load the sample onto the top of the column.
3. Elution: a. Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner. b. Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.
4. Fraction Analysis: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system. b. Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
5. Final Concentration: a. Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound-enriched fraction. Further purification may be required using techniques like HPLC.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general framework for the quantification of this compound.
1. Instrumentation: a. HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Mobile Phase: a. A common mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
3. Sample and Standard Preparation: a. Prepare a stock solution of a this compound standard of known concentration in methanol or the mobile phase. b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. Dissolve the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.
4. Chromatographic Conditions: a. Set the flow rate (e.g., 1 mL/min). b. Set the detection wavelength (e.g., 245 nm for oxindole alkaloids). c. Maintain a constant column temperature (e.g., 25°C).
5. Quantification: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. b. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
Visualizations
References
- 1. static.uni-graz.at [static.uni-graz.at]
- 2. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Pteropodine's photosensitivity during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the photosensitive oxindole alkaloid, pteropodine, during experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photosensitivity a concern?
This compound is a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw) with various reported biological activities, including acting as a positive modulator of muscarinic M1 and 5-HT2 receptors.[1] Like many complex organic molecules, this compound is susceptible to degradation upon exposure to light, particularly UV and blue light. This photodegradation can lead to a loss of biological activity, the formation of unknown impurities, and consequently, unreliable experimental outcomes.
Q2: What are the initial signs of this compound degradation?
Visual signs of degradation in a this compound solution can include a change in color or the formation of precipitate. However, significant degradation can occur before any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.
Q3: How should I store this compound to minimize photodegradation?
This compound, both in solid form and in solution, should be stored in a dark environment. The use of amber-colored vials or containers wrapped in aluminum foil is highly recommended to block light exposure.[2] For long-term storage, solid this compound should be kept at -20°C or lower. Stock solutions should be stored at 2-8°C and protected from light. It is advisable to prepare fresh solutions for experiments whenever possible.
Q4: Can I work with this compound on a standard laboratory bench?
Standard laboratory lighting can be sufficient to induce photodegradation. It is strongly recommended to work with this compound under subdued lighting conditions. This can be achieved by working in a darkroom with a safelight, or at a minimum, by shielding the experimental setup from direct light using aluminum foil or light-blocking shields.[2]
Q5: Are there any chemical stabilizers I can add to my this compound solutions?
While specific stabilizers for this compound have not been extensively documented, antioxidants can sometimes protect against photodegradation.[2] However, the addition of any substance to your experimental system should be carefully considered, as it could interfere with your assay. If considering a stabilizer, it is crucial to run appropriate controls to ensure it does not affect the experimental outcome.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly low or no biological activity | This compound has degraded due to light exposure. | 1. Prepare a fresh stock solution of this compound from solid material, ensuring all steps are performed under light-protected conditions.2. Re-run the experiment, minimizing light exposure at every stage.3. Analyze the stock solution by HPLC or UV-Vis spectrophotometry to confirm its concentration and purity. |
| High variability between experimental replicates | Inconsistent light exposure across different samples. | 1. Ensure all samples are handled identically with respect to light exposure.2. Use opaque or amber-colored multi-well plates, or wrap standard plates in aluminum foil.3. Prepare a master mix of reagents to add to all wells to minimize handling time under light. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis | This compound has degraded into one or more byproducts. | 1. Analyze a freshly prepared, light-protected sample of this compound as a reference.2. Compare the chromatograms of the fresh sample and the experimental sample to identify degradation peaks.3. If possible, characterize the degradation products to understand the degradation pathway. |
| Precipitate formation in this compound stock solution | The degradation products may have lower solubility in the chosen solvent. | 1. Centrifuge the solution to pellet the precipitate and analyze the supernatant for this compound concentration.2. Prepare a fresh solution and ensure it is fully protected from light during storage and handling.3. Consider the solubility of this compound in the chosen solvent and assess if a different solvent might be more suitable. |
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the essential steps for handling this compound to prevent photodegradation.
-
Work Environment: Conduct all procedures involving this compound in a dark room or under a safelight. If a dark room is unavailable, work in a designated low-light area of the laboratory and shield all solutions and experimental setups from ambient light using aluminum foil or light-blocking materials.
-
Labware: Use amber-colored glass vials, volumetric flasks, and other containers for preparing and storing this compound solutions. Alternatively, wrap all glassware and plasticware securely with aluminum foil.
-
Solution Preparation:
-
Allow solid this compound to equilibrate to room temperature in the dark before weighing.
-
Weigh the required amount of this compound quickly and in a low-light environment.
-
Dissolve the solid in a suitable solvent (e.g., DMSO, ethanol) in an amber vial or a foil-wrapped container.
-
Vortex or sonicate (if necessary) in the dark until fully dissolved.
-
-
Experimental Procedures:
-
Minimize the time that this compound solutions are exposed to any light source.
-
When adding this compound to experimental wells or tubes, do so in a light-protected manner.
-
During incubations, ensure that plates or tubes are covered to block light.
-
Protocol 2: Quantification of this compound Photodegradation using UV-Vis Spectrophotometry
This protocol provides a method to assess the stability of this compound under specific light conditions.
-
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes
-
Controlled light source (e.g., UV lamp, full-spectrum light box)
-
Aluminum foil
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL) under light-protected conditions.
-
Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning the solution from 200-400 nm.
-
Prepare two identical sets of samples in quartz cuvettes. Wrap one set completely in aluminum foil to serve as the dark control.
-
Place both sets of cuvettes at a fixed distance from the light source.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove one exposed cuvette and its corresponding dark control.
-
Measure the absorbance of both samples at the λmax.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance_exposed / Absorbance_dark_control) * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol describes a method to separate and quantify this compound from its potential photodegradation products.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a this compound stock solution and expose it to light as described in Protocol 2 to generate degradation products.
-
Prepare a standard curve of this compound by injecting known concentrations.
-
Inject the light-exposed sample and the dark control.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the this compound peak area.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the exposed sample using the standard curve.
-
Calculate the percentage of degradation.
-
The appearance of well-resolved peaks other than the this compound peak indicates the formation of degradation products.
-
Data Presentation
Table 1: Hypothetical Photodegradation of this compound in Ethanol under UV Light (254 nm)
| Time (minutes) | Absorbance at λmax (Exposed) | Absorbance at λmax (Dark Control) | % this compound Remaining |
| 0 | 0.802 | 0.803 | 99.9% |
| 15 | 0.651 | 0.801 | 81.3% |
| 30 | 0.514 | 0.804 | 63.9% |
| 60 | 0.328 | 0.802 | 40.9% |
| 120 | 0.155 | 0.803 | 19.3% |
Note: This data is for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.
Visualizations
References
Technical Support Center: Optimization of Pteropodine Dosage for In Vivo Studies
Welcome to the technical support center for the utilization of Pteropodine in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo mouse model?
A1: Based on current literature, a starting dose range of 10-40 mg/kg administered via intraperitoneal (i.p.) injection is recommended for inflammatory models. For general safety and tolerability studies, doses up to 600 mg/kg have been used in mice without observed genotoxicity or cytotoxicity.[1][2] The lethal dose 50 (LD50) in mice has been established at 771 mg/kg, and doses up to 78% of the LD50 have been tested without genotoxic effects.[1] It is crucial to perform a dose-response study within a relevant therapeutic window for your specific disease model.
Q2: What is the known bioavailability and half-life of this compound?
A2: Specific pharmacokinetic data for this compound, including its bioavailability and half-life, are not extensively reported. However, studies on other oxindole alkaloids from Uncaria species provide some insight. For instance, oral bioavailability of related alkaloids in mice ranges from 27.3% to 68.9%, with half-lives (t1/2) between 0.7 and 4.4 hours.[3][4] These alkaloids are generally absorbed into the bloodstream and eliminated relatively quickly. This compound is likely metabolized by cytochrome P450 (CYP) enzymes.
Q3: What is the primary mechanism of action for this compound?
A3: this compound exhibits pleiotropic effects, meaning it acts on multiple molecular targets. Its known mechanisms include:
-
Anti-inflammatory effects: this compound has been shown to modulate the immune response, including effects on neutrophils and lymphocytes. It is suggested to have an inhibitory effect on the NF-κB signaling pathway.
-
Neuromodulatory effects: this compound acts as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors. This suggests its potential in neurological and psychiatric research.
Q4: Are there any known in vivo studies of this compound in cancer or neurodegenerative disease models?
A4: While this compound's anti-inflammatory and immunomodulatory properties are documented, specific in vivo studies on its efficacy in cancer or neurodegenerative disease models are limited in the currently available literature. However, other oxindole alkaloids have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease. For neurodegenerative models, doses of related compounds in the range of 2.5-50 mg/kg have been used in rodents. In the context of cancer, while direct studies on this compound are scarce, related research on neuroblastoma and glioblastoma xenograft models often employs a range of doses depending on the compound's potency and toxicity profile.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Problem: this compound, as an alkaloid, may exhibit poor solubility in aqueous solutions, leading to precipitation and inaccurate dosing.
-
Solution:
-
Vehicle Selection: this compound has been successfully dissolved in distilled water, sometimes with gentle heating (37°C). For other poorly soluble alkaloids, co-solvents can be effective. A common starting point is a mixture of DMSO and a vehicle like corn oil or saline, ensuring the final DMSO concentration is low (<1-5%) to avoid toxicity.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle may improve solubility.
-
Formulation Strategies: For long-term studies, consider advanced formulation techniques such as solid dispersions or nanoparticle formulations to enhance solubility and bioavailability.
-
Issue 2: Vehicle-Induced Toxicity
-
Problem: The vehicle used to dissolve this compound may have its own biological effects or toxicity, confounding experimental results.
-
Solution:
-
Run a Vehicle Control Group: Always include a control group of animals that receives only the vehicle to account for any effects of the solvent.
-
Minimize Co-solvent Concentration: If using co-solvents like DMSO, use the lowest concentration necessary to achieve dissolution.
-
Choose Biocompatible Vehicles: Whenever possible, use well-tolerated vehicles such as saline, PBS, or corn oil.
-
Issue 3: Inconsistent Results Between Experiments
-
Problem: High variability in experimental outcomes can be due to inconsistencies in this compound formulation and administration.
-
Solution:
-
Standardize Formulation Preparation: Prepare the this compound solution fresh for each experiment using a consistent, documented procedure. Check for any precipitation before administration.
-
Ensure Homogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound.
-
Precise Administration: Use appropriate techniques for the chosen route of administration (e.g., intraperitoneal injection) to ensure consistent delivery of the intended dose.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosage in Mice
| Study Type | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| Acute Toxicity | Mouse | 771 (LD50) | Intraperitoneal | Determination of lethal dose. | |
| Genotoxicity | Mouse | 100 - 600 | Intraperitoneal | No genotoxic or cytotoxic effects observed. | |
| Anti-inflammatory | Rat | 10, 20, 40 | Intraperitoneal | Dose-dependent inhibition of paw edema. | |
| Antigenotoxicity | Mouse | 100 - 600 | Intraperitoneal | Decreased frequency of sister-chromatid exchanges. |
Table 2: Pharmacokinetic Parameters of Structurally Related Oxindole Alkaloids in Mice (Oral Administration)
| Alkaloid | Bioavailability (%) | Half-life (t1/2) (hours) | Mean Residence Time (MRT) (hours) | Reference |
| Corynoxeine | 27.3 | 0.7 | 0.9 | |
| Isocorynoxeine | 32.7 | 1.6 | 1.6 | |
| Rhynchophylline | 49.4 | 4.4 | 1.7 | |
| Isorhynchophylline | 29.5 | 2.5 | 1.2 | |
| Hirsuteine | 51.0 | 2.4 | 1.6 | |
| Hirsutine | 68.9 | 2.0 | 1.8 |
Note: This data is for related compounds and should be used as a general guide for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (solid)
-
Sterile distilled water or 0.9% sterile saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath set to 37°C (optional)
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile distilled water or saline to achieve the desired concentration.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there is no precipitate before administration. If a suspension is formed, ensure it is homogenous before drawing each dose.
-
Administer the solution to the animal via intraperitoneal injection at the desired dosage volume.
-
Protocol 2: Acute Toxicity (LD50) Determination in Mice (Adapted from Lorke's method)
-
Phase 1:
-
Use three groups of three mice each.
-
Administer three different doses of this compound (e.g., 10, 100, 1000 mg/kg) intraperitoneally, with one dose per group.
-
Observe the animals for 24 hours for mortality.
-
-
Phase 2 (if no mortality in Phase 1):
-
Use four groups of one mouse each.
-
Administer four higher doses (e.g., 1600, 2900, 5000 mg/kg).
-
Observe for 24 hours for mortality.
-
-
Calculation:
-
The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Enhancing the Purity of Pteropodine Isolates
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Pteropodine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw).[1] It is a stereoisomer of Isothis compound, differing in the configuration at the C-7 position.[2] this compound is investigated for various pharmacological properties, including acting as a positive modulator of muscarinic M(1) and 5-HT(2) receptors, and exhibiting antimutagenic and antioxidant effects.[1][3]
Q2: What are the common methods for the initial extraction and purification of this compound?
A2: The initial extraction from dried, ground plant material is typically performed using maceration with a polar solvent like methanol.[4] Subsequent purification to separate this compound from the complex crude extract and its isomers involves various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly recycling HPLC, is effective for separating the diastereomers this compound and Isothis compound. Other reported methods include preparative Thin-Layer Chromatography (TLC) and Capillary Zone Electrophoresis (CZE) for analytical separation.
Q3: What are the primary factors that affect the stability and integrity of this compound during experiments?
A3: this compound stability is a critical concern, with isomerization being a major issue. Key factors include:
-
Heat: Elevated temperatures, such as those used in reflux extraction, can induce substantial isomerization of this compound into Isothis compound.
-
pH: Like many alkaloids, this compound's stability can be pH-dependent. Extreme pH values may lead to degradation or promote isomerization.
-
Light: Exposure to light can be a contributing factor to the degradation of photosensitive compounds. It is advisable to protect samples from direct light.
Q4: How can the purity of a this compound isolate be accurately assessed?
A4: The purity of this compound isolates is most commonly determined using chromatographic methods. High-Performance Liquid Chromatography coupled with a Photo Diode Array (HPLC-PDA) or Mass Spectrometry (HPLC-MS/MS) detector is standard for both identification and quantification. These techniques can effectively resolve this compound from its isomers and other impurities, allowing for accurate purity assessment based on peak area.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Issue 1: Low Yield of this compound Isolate
Q: My final yield of purified this compound is consistently low. What are the potential causes and solutions?
A: Low yield can stem from issues in the extraction, purification, or handling stages. Consider the following troubleshooting steps:
-
Inefficient Initial Extraction: The initial recovery from the plant matrix may be incomplete.
-
Solution: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-mesh) to maximize solvent contact. Use extraction methods that are effective but gentle, such as dynamic maceration or ultrasound-assisted extraction, as these have been shown to limit the isomerization that can be induced by harsher methods like reflux extraction.
-
-
Compound Degradation: this compound may be degrading during the process.
-
Solution: Avoid excessive heat at all stages. If evaporating solvent, use a rotary evaporator under reduced pressure at a low temperature. Protect your sample from light by using amber vials or covering flasks with aluminum foil.
-
-
Losses During Liquid-Liquid Extraction: Emulsions or improper pH can lead to significant loss of product.
-
Solution: If emulsions form, allow the separatory funnel to stand undisturbed or add a small amount of brine to help break the emulsion. Use a calibrated pH meter to ensure you are adjusting to the optimal pH for separating the alkaloid.
-
-
Suboptimal Chromatography: The chromatographic method may not be optimized for recovery.
-
Solution: Ensure the column is not overloaded, which can lead to poor separation and loss of product. Optimize the mobile phase and gradient to ensure this compound elutes as a sharp, well-defined peak without excessive tailing.
-
Issue 2: Isomer Contamination (Isothis compound)
Q: My purified sample shows significant contamination with Isothis compound. How can I improve the separation?
A: The separation of this compound from its C-7 diastereomer, Isothis compound, is a primary challenge.
-
Cause: These isomers have very similar polarities, making them difficult to separate with standard chromatography. Furthermore, this compound can convert to Isothis compound under certain conditions, particularly heat.
-
Solution 1: Advanced HPLC Techniques: Standard HPLC may be insufficient. Employing a recycling HPLC system can significantly enhance resolution. In one reported method, separation was achieved within two cycles, with this compound eluting at 64 minutes and Isothis compound at 77 minutes.
-
Solution 2: Optimize Chromatographic Conditions: Experiment with different column chemistries and mobile phase compositions. A slight change in selectivity could dramatically improve the separation.
-
Solution 3: Analytical Separation: For analytical purposes, Capillary Zone Electrophoresis (CZE) has been shown to achieve baseline separation of six oxindole alkaloids, including this compound and Isothis compound, in under 15 minutes.
Issue 3: Crystallization Failures
Q: I am unable to obtain crystals from my purified this compound isolate. It either remains in solution or oils out. What should I do?
A: Crystallization is a delicate process influenced by purity, solvent, concentration, and temperature.
-
Problem: No Crystals Form.
-
Cause: The solution is likely unsaturated (too much solvent).
-
Troubleshooting:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.
-
Add Seed Crystals: If available, add a tiny crystal of pure this compound.
-
Reduce Solvent: Carefully evaporate a portion of the solvent and allow the solution to cool again slowly.
-
Lower Temperature: Cool the solution to a lower temperature (e.g., 0°C or -20°C), but do so slowly to avoid rapid precipitation.
-
-
-
Problem: The Isolate "Oils Out".
-
Cause: The compound is coming out of solution above its melting point, or significant impurities are depressing the melting point.
-
Troubleshooting:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.
-
Change Solvent System: The ideal crystallization solvent should dissolve the compound when hot but poorly when cold. You may need to switch to a different solvent or use a co-solvent system (e.g., methanol/water). For indole, a related compound, a methanol:water ratio of 3:2 has been found to be effective.
-
Further Purification: If oiling out persists, it is a strong indicator of impurities. The sample may require another round of chromatography before attempting crystallization again.
-
-
Data Presentation
Table 1: Chromatographic Separation Parameters for this compound and Isomers
| Parameter | Recycling HPLC | Capillary Zone Electrophoresis (CZE) |
| Technique | Recycling High-Performance Liquid Chromatography | Capillary Zone Electrophoresis |
| Stationary/Mobile Phase | Not specified | Fused silica capillary tube |
| Eluent/Buffer | Not specified | 20mM Phosphate Buffer |
| pH | Not specified | 5.6 |
| Voltage | N/A | 10 kV |
| Detection | Not specified | UV at 254 nm |
| Retention Time (this compound) | 64 minutes (2 cycles) | Not specified |
| Retention Time (Isothis compound) | 77 minutes (2 cycles) | Not specified (baseline separation achieved) |
Table 2: Optimized Crystallization Conditions for Indole (Model Compound)
| Parameter | Optimal Condition |
| Solvent System | Methanol and Water |
| Solvent Ratio (Methanol:Water) | 3:2 |
| Crystallization Temperature | 0°C |
| Purity of Starting Material | >90% recommended |
| Expected Yield | >75% |
| Expected Purity | >99% |
Experimental Protocols
Protocol 1: General Extraction (Dynamic Maceration)
This protocol is adapted from methods shown to minimize isomerization.
-
Preparation: Weigh the dried, finely powdered plant material.
-
Extraction: Place the material in an appropriate vessel and add methanol to cover the sample completely.
-
Maceration: Agitate the mixture using a shaker or magnetic stirrer at room temperature for 24-48 hours. Protect the vessel from light.
-
Filtration: Filter the mixture through filter paper or glass wool to separate the extract from the solid plant material.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C to yield the crude extract.
-
Storage: Store the crude extract in a sealed, light-protected container at low temperature (-20°C) until further purification.
Protocol 2: Purity Analysis by HPLC-MS/MS
This protocol is based on parameters used for analyzing oxindole alkaloids.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound isolate in an appropriate solvent (e.g., Acetonitrile:Water, 50:50 v/v).
-
Filtration: Filter the sample through a 0.45 µm membrane filter prior to injection.
-
Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, potentially with an additive like ammonium acetate or formic acid.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Voltage: ~5.5 kV.
-
Heater Temperature: ~700 °C.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Troubleshooting Decision Tree for Crystallization.
References
- 1. Antigenotoxic, antioxidant and lymphocyte induction effects produced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, stereostructure, α-glucosidase inhibition, kinetics, and molecular docking studies of this compound and isothis compound from uncaria longiflora / Nurul Aina Suzlin Sulaiman - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Pteropodine & Impurity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of impurities in Pteropodine samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: The most prevalent impurities in this compound samples are its stereoisomers, particularly Isothis compound and Mitraphylline. This compound and Isothis compound are diastereomers at the spiro C-7 position.[1] The presence and ratio of these isomers can be significantly influenced by the extraction method used, as some techniques can induce isomerization.[2] Other potential impurities can include related oxindole alkaloids from the Uncaria tomentosa (Cat's Claw) plant, from which this compound is often isolated.
Q2: How can these impurities affect my experimental results?
Q3: What is the general approach to remove these impurities?
A3: The primary method for removing impurities from this compound samples is chromatography. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are effective in separating this compound from its isomers and other related alkaloids. The selection of the appropriate stationary phase, mobile phase, and gradient is crucial for achieving high purity.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of this compound samples.[4][5] By comparing the chromatogram of your sample to a certified this compound reference standard, you can identify and quantify the presence of impurities. The peak area percentage of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of purity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected biological activity in assays.
| Possible Cause | Troubleshooting Step |
| Presence of active impurities | Verify the purity of your this compound sample using analytical HPLC. Compare your results with a certified reference standard to identify and quantify any impurities, such as Isothis compound or Mitraphylline. |
| Incorrect compound identification | Confirm the identity of your primary compound as this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Degradation of this compound | Assess the stability of this compound under your experimental conditions (e.g., solvent, temperature, pH). Degradation can lead to the formation of new, unknown impurities. |
Issue 2: Poor separation of this compound from its isomers during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Adjust the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the pH of the buffer. A gradient elution may be necessary to achieve better separation. |
| Inappropriate HPLC column | Select a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher resolution. |
| Incorrect flow rate or temperature | Optimize the flow rate and column temperature. Lower flow rates and controlled temperatures can sometimes improve resolution. |
Quantitative Data Summary
The presence of stereoisomeric impurities can significantly alter the observed biological effects. The following table summarizes the differential activity of this compound and its stereoisomer, Mitraphylline, on key receptors.
| Compound | Target Receptor | Effect | EC50 (µM) | Fold Increase in Response |
| This compound | Muscarinic M(1) | Positive Modulator | 9.52 | 2.7 |
| 5-HT(2) | Positive Modulator | 13.5 | 2.4 | |
| Isothis compound | Muscarinic M(1) | Positive Modulator | 9.92 | 3.3 |
| 5-HT(2) | Positive Modulator | 14.5 | 2.5 | |
| Mitraphylline | Muscarinic M(1) | No Modulation | - | - |
| 5-HT(2) | No Modulation | - | - |
Data extracted from Morales-García et al., 2002.
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment of this compound
This protocol outlines a general method for the analysis of this compound and its common impurities. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
This compound, Isothis compound, and Mitraphylline reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Prepare a buffer of ammonium acetate in water, adjusting the pH with ammonium hydroxide. The exact concentration and pH should be optimized, but a starting point could be 10 mM at pH 7.5.
-
Mobile Phase A: Aqueous buffer
-
Mobile Phase B: Acetonitrile
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample and reference standards in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm
-
Column Temperature: 25°C
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over time to elute the compounds. A typical gradient might be from 10% to 90% B over 30 minutes.
-
An isocratic elution with an optimized ratio of A and B can also be used if baseline separation is achieved.
-
6. Data Analysis:
-
Identify the peaks corresponding to this compound, Isothis compound, and Mitraphylline by comparing their retention times with the reference standards.
-
Calculate the purity of the this compound sample by determining the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
Protocol 2: Preparative HPLC for Purification of this compound
This protocol provides a general framework for purifying this compound from a crude extract or a mixture of isomers.
1. Initial Sample Preparation:
-
Perform an initial extraction of the plant material (e.g., Uncaria tomentosa bark) using a suitable solvent like ethanol.
-
Partially purify the extract using acid-base partitioning to enrich the alkaloid fraction.
2. Instrumentation:
-
Preparative HPLC system with a fraction collector
-
A larger-scale C18 reversed-phase column suitable for preparative chromatography.
3. Method Development and Scaling:
-
Develop an optimized separation method on an analytical scale first (as described in Protocol 1) to determine the ideal mobile phase and gradient conditions.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
4. Purification Run:
-
Dissolve the enriched alkaloid fraction in the mobile phase.
-
Inject the sample onto the preparative column.
-
Run the optimized gradient elution.
-
Collect fractions at regular intervals using the fraction collector.
5. Fraction Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC (Protocol 1) to identify the fractions containing pure this compound.
-
Pool the pure fractions.
6. Final Steps:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Signaling Pathways
This compound has been shown to have anti-inflammatory effects, which may be mediated through the NF-κB signaling pathway. It also positively modulates muscarinic M(1) and 5-HT(2) receptors. The following diagrams illustrate these key signaling pathways.
Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.
Caption: Muscarinic M(1) Receptor Signaling Pathway.
Caption: 5-HT(2) Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for the long-term storage of Pteropodine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pteropodine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at 2°C to 8°C. Storing it in a refrigerator within this temperature range will help minimize degradation.
Q2: How should this compound be protected from environmental factors during storage?
This compound should be stored in a tightly sealed container to protect it from moisture and air. The use of desiccants is recommended if the compound is suspected to be hygroscopic. To prevent potential photodegradation, amber vials or containers that block light are advised. For enhanced protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is a good practice.
Q3: In what solvents is this compound soluble, and how should this compound solutions be stored?
This compound is slightly soluble in water but shows good solubility in several organic solvents. Common laboratory solvents for this compound include ethanol, ether, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: Is this compound sensitive to pH? How does this affect its stability in solution?
While specific data for this compound is limited, oxindole alkaloids, in general, can be sensitive to pH. It has been noted that pH can influence the isomerization of some oxindole alkaloids.[1] It is advisable to maintain a neutral pH for solutions unless experimental conditions require otherwise. Buffering the solution may help in maintaining a stable pH.
Q5: What are the potential degradation pathways for this compound?
Based on the general stability of alkaloids, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis. The presence of ester and other functional groups in its structure suggests that these are potential sites for chemical reactions leading to degradation.
Q6: How can I assess the purity and stability of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and detecting degradation products. A stability-indicating HPLC method can separate the intact this compound from any impurities or degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color or appearance of solid this compound. | Exposure to light, heat, or moisture. | Discard the sample if significant changes are observed. Review storage procedures and ensure the container is light-resistant and tightly sealed. Store at the recommended 2-8°C. |
| Precipitation observed in a stored this compound solution. | Solvent evaporation or exceeding the solubility limit at a lower temperature. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation. Consider preparing fresh solutions for critical experiments. |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the compound due to improper storage or handling of solutions. | Prepare fresh solutions from solid this compound stored under recommended conditions. Aliquot solutions to avoid multiple freeze-thaw cycles. Perform a purity check using HPLC. |
| Appearance of new peaks in the HPLC chromatogram of a this compound sample. | Degradation of this compound. | This indicates the formation of degradation products. Review the storage conditions of both the solid sample and the solution. If possible, identify the degradation products to understand the degradation pathway. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₄ |
| Molar Mass | 368.43 g/mol |
| Melting Point | 217-219 °C |
| Appearance | Powder |
| Recommended Storage | 2-8 °C |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol is a general guideline based on methods used for other oxindole alkaloids and should be optimized for your specific instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
-
Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 105°C) for a specified time, then dissolve for analysis.
-
Photodegradation: Expose the this compound solution to UV light.
-
-
Analysis:
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
Troubleshooting inconsistent results in Pteropodine bioassays
Welcome to the technical support center for pteropodine bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability or inconsistent results in my anti-inflammatory assays with this compound?
Answer:
Inconsistent results in anti-inflammatory assays using this compound can stem from several factors, ranging from the compound itself to the experimental model.
Potential Causes & Troubleshooting Steps:
-
This compound Purity and Stability:
-
Source and Purity: this compound is often isolated from natural sources like Uncaria tomentosa (Cat's Claw). The purity of the compound can vary between batches and suppliers, and contaminants could have biological activities of their own.[1][2] Always use highly purified this compound (ideally >99%) and verify its identity and purity via analytical methods like HPLC-MS.
-
Stereoisomers: Mitraphylline, a stereoisomer of this compound, has been shown to lack the same modulatory effects on certain receptors.[3] Ensure your this compound sample is free from significant contamination with its stereoisomers.
-
Degradation: Alkaloids can be sensitive to pH, light, and temperature.[4][5] Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them protected from light at -20°C or -80°C in a suitable solvent and validate their stability over time.
-
-
Experimental Model and Procedure:
-
Animal Models: In vivo models, such as TPA-induced ear edema or carrageenan-induced paw edema in rodents, can have inherent biological variability. Ensure proper acclimatization of animals, consistent application of the inflammatory agent, and standardized measurement techniques.
-
Assay Conditions: For in vitro assays, factors like cell line passage number, cell density, and incubation times need to be strictly controlled.
-
-
Solubility Issues:
-
Poor Solubility: Like many natural products, this compound may have limited aqueous solubility. Poor solubility can lead to inaccurate concentrations and variable results. Use a suitable solvent like DMSO for stock solutions and ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.
-
The following diagram outlines a troubleshooting workflow for inconsistent anti-inflammatory assay results.
Question 2: My this compound sample is not showing the expected neuromodulatory effects on 5-HT2 and M1 receptors in Xenopus oocytes. What could be wrong?
Answer:
Failure to observe the expected positive modulation of 5-HT2 and muscarinic M1 receptors by this compound in the Xenopus oocyte expression system can be due to several critical experimental factors.
Potential Causes & Troubleshooting Steps:
-
Oocyte Quality and RNA Injection:
-
The health and viability of the Xenopus oocytes are paramount. Use healthy, stage V-VI oocytes.
-
The quality and concentration of the injected rat cortex total RNA are crucial for receptor expression. Verify RNA integrity and concentration before injection.
-
-
This compound Concentration and Application:
-
This compound itself does not induce a current but enhances the response to acetylcholine and 5-HT. Ensure you are co-applying this compound with the agonist.
-
The effect is concentration-dependent, with maximal effects observed around 30 µM. Test a range of this compound concentrations.
-
-
Electrophysiology Setup:
-
Ensure your two-electrode voltage clamp setup is functioning correctly and that your electrodes have the appropriate resistance.
-
Verify that the recording solutions are correctly prepared and at the proper pH.
-
The following table summarizes the reported effects of this compound on agonist-induced currents in Xenopus oocytes expressing rat M1 and 5-HT2 receptors.
| Agonist | This compound Effect | Fold Increase in Response | This compound EC50 (µM) |
| Acetylcholine | Positive Modulator | 2.7 | 9.52 |
| 5-HT | Positive Modulator | 2.4 | 13.5 |
The signaling pathway for this compound's positive modulation of G-protein coupled M1 and 5-HT2 receptors is illustrated below.
Question 3: I am conducting antioxidant assays (e.g., DPPH) with this compound and my results are not reproducible. How can I improve this?
Answer:
Reproducibility issues in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are common and can be minimized with careful attention to detail.
Potential Causes & Troubleshooting Steps:
-
This compound Stability and Solvent Effects:
-
This compound has demonstrated strong free radical scavenging activity. However, the stability of this compound and the DPPH reagent can be affected by the solvent used. Ensure the solvent does not interfere with the assay.
-
The reaction is time-dependent. Standardize the incubation time for all samples.
-
-
Assay Conditions:
-
Light Sensitivity: The DPPH radical is light-sensitive. Perform the assay in the dark or under subdued light to prevent photodegradation of the reagent.
-
Concentration Range: Ensure you are working within the linear range of the assay. A dose-response curve should be generated to determine the appropriate concentration range for this compound. This compound has shown significant DPPH scavenging activity at a concentration of 250 µg/ml.
-
-
Spectrophotometer Readings:
-
Ensure the spectrophotometer is properly calibrated and warmed up before taking readings.
-
Use appropriate blanks for background correction.
-
The table below shows the reported antioxidant activity of this compound in the DPPH assay.
| Compound | Concentration (µg/ml) | % DPPH Radical Scavenging |
| This compound | 250 | 98.26 |
Detailed Experimental Protocols
1. Protocol: TPA-Induced Mouse Ear Edema Assay
This protocol is adapted from studies evaluating the anti-inflammatory potential of this compound.
-
Animals: Male CD-1 mice (25-30 g).
-
Materials:
-
This compound (dissolved in an appropriate vehicle).
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (dissolved in acetone).
-
Indomethacin (positive control).
-
Vehicle (negative control).
-
Micrometer caliper.
-
-
Procedure:
-
Divide mice into groups (negative control, positive control, and this compound treatment groups at various doses).
-
Topically apply the vehicle, indomethacin, or this compound to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Apply 2.5 µg of TPA in acetone to the right ear to induce inflammation.
-
After 4 hours, euthanize the mice and use a 7 mm punch to obtain ear tissue samples from both the right (treated) and left (untreated) ears.
-
Measure the weight of the ear punches. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.
-
Reported Results for TPA-Induced Ear Edema:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema |
| This compound | 10 | 72 |
| This compound | 20 | 75 |
| This compound | 40 | 81 |
| Indomethacin | - | ~72 |
2. Protocol: DPPH Radical Scavenging Assay
This is a general protocol for assessing the antioxidant activity of this compound.
-
Materials:
-
This compound solution at various concentrations.
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Methanol or other suitable solvent.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
In a 96-well plate, add a specific volume of this compound solution at different concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a standardized period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Potential of this compound in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pteropodine and Mitraphylline's Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor modulation properties of two structurally related pentacyclic oxindole alkaloids: Pteropodine and Mitraphylline. While sharing a common structural scaffold, these compounds exhibit distinct pharmacological profiles, particularly in their interactions with key neurotransmitter receptors. This document summarizes the available experimental data, outlines the methodologies used in these studies, and visualizes the relevant signaling pathways to offer a clear and objective comparison for research and drug development purposes.
Summary of Receptor Modulation Activities
The primary difference in the receptor modulation profiles of this compound and Mitraphylline lies in their targets within the central nervous system. This compound has been identified as a positive allosteric modulator of muscarinic M1 and serotonergic 5-HT2 receptors.[1] In contrast, Mitraphylline does not share this activity at M1 and 5-HT2 receptors but is recognized for its interaction with opioid receptors.
This compound: A Positive Allosteric Modulator
Experimental evidence from studies using Xenopus oocytes expressing rat cortical RNA demonstrates that this compound enhances the current responses evoked by acetylcholine (ACh) and serotonin (5-HT) in a concentration-dependent manner.[1] this compound itself does not activate these receptors but potentiates the effect of the endogenous agonists. This potentiation is achieved by significantly reducing the EC50 values of acetylcholine and 5-HT without affecting the maximal current response.[1] Further studies have shown that this compound does not affect metabotropic glutamate receptors (mGlu1/5) or ionotropic N-methyl-D-aspartate (NMDA), kainic acid, or glycine receptors.[1]
Mitraphylline: An Opioid Receptor Ligand
Mitraphylline's pharmacological activity is primarily associated with the opioid system. As a stereoisomer of this compound, it notably fails to modulate muscarinic M1 and 5-HT2 receptors.[1] While direct and comprehensive binding affinity data for Mitraphylline is limited in the reviewed literature, its close structural relationship to mitragynine, the primary alkaloid in Kratom, allows for informed inference. Mitragynine and its derivatives are known to act as agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, with a higher affinity for the µ-opioid receptor. Additionally, studies on mitragynine suggest a potential weak antagonistic action at NMDA receptors, a property that may be shared by Mitraphylline, though direct evidence is pending.
Quantitative Data Presentation
The following tables summarize the quantitative data on the receptor modulation activities of this compound and the related compound, mitragynine, as a proxy for Mitraphylline's opioid receptor interactions.
Table 1: this compound's Modulatory Effects on M1 and 5-HT2 Receptors in Xenopus Oocytes
| Receptor | Agonist | This compound Concentration | Effect on Agonist Response | EC50 of this compound (µM) |
| Muscarinic M1 | Acetylcholine | 30 µM (maximal effect) | 2.7-fold increase | 9.52 |
| 5-HT2 | 5-Hydroxytryptamine | 30 µM (maximal effect) | 2.4-fold increase | 13.5 |
Data sourced from Kang et al., 2002.
Table 2: Opioid Receptor Binding Affinities of Mitragynine (as a proxy for Mitraphylline)
| Receptor Subtype | Radioligand | Mitragynine Kᵢ (nM) |
| Mu (µ) | [³H]DAMGO | 339 |
| Kappa (κ) | [³H]U-69593 | 8500 |
| Delta (δ) | [³H]DPDPE | >10000 |
Data represents the binding affinities of mitragynine at human opioid receptors, as reported by Kruegel et al., 2016. It is important to note that these are values for mitragynine and are used as an estimation of Mitraphylline's potential activity.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard procedure for determining the binding affinity of a compound to opioid receptors using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]DAMGO for µ-receptors).
-
Test compound (e.g., Mitraphylline).
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
Varying concentrations of the test compound.
-
A fixed concentration of the radioligand.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the method used to assess the modulatory effects of compounds on G-protein coupled receptors expressed in Xenopus oocytes.
1. Materials:
-
Mature female Xenopus laevis frogs.
-
cRNA encoding the receptor of interest (e.g., M1 or 5-HT2 receptor).
-
Collagenase solution for oocyte defolliculation.
-
Barth's solution for oocyte incubation.
-
Two-electrode voltage-clamp setup with microelectrodes, amplifier, and data acquisition system.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine or serotonin).
-
Test compound solution (e.g., this compound).
2. Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the prepared oocytes with the cRNA of the target receptor and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply the agonist to the oocyte to elicit an inward current, which is a result of the activation of endogenous calcium-activated chloride channels following Gq-protein activation.
-
Modulator Application: Co-apply the test compound with the agonist to observe any potentiation or inhibition of the agonist-induced current.
-
Data Acquisition: Record the current responses before, during, and after the application of the agonist and test compound.
3. Data Analysis:
-
Measure the peak amplitude of the current responses.
-
Construct concentration-response curves for the agonist in the presence and absence of the modulator.
-
Determine the EC₅₀ values for the agonist and the modulator's effect on the agonist's potency.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams generated using Graphviz to illustrate the key signaling pathways and experimental workflows described.
References
Validating the anti-inflammatory effects of Pteropodine in different models
For Researchers, Scientists, and Drug Development Professionals
Pteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has demonstrated notable anti-inflammatory properties in various preclinical models. This guide provides a comparative analysis of this compound's anti-inflammatory effects against established non-steroidal anti-inflammatory drugs (NSAIDs), primarily Indomethacin, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a novel anti-inflammatory agent.
In Vivo Anti-Inflammatory Activity
This compound has been evaluated in several rodent models of acute inflammation, demonstrating significant dose-dependent anti-inflammatory effects. The primary comparator in these studies has been Indomethacin, a potent NSAID.
Data Summary: In Vivo Anti-Inflammatory Effects
| Model | Treatment | Dose | Inhibition of Edema/Pleurisy | Reference |
| Rat Paw Edema | This compound | 10 mg/kg | 51% | [1] |
| This compound | 20 mg/kg | 66% | [1] | |
| This compound | 40 mg/kg | 70% | [1] | |
| Ibuprofen (Positive Control) | 200 mg/kg | Not specified, used as control | [2] | |
| Rat Pleurisy | This compound | 10 mg/kg | 52% reduction in exudate volume | [2] |
| This compound | 20 mg/kg | 52% reduction in exudate volume | ||
| This compound | 40 mg/kg | 52% reduction in exudate volume | ||
| Prednisone (Positive Control) | 10 mg/kg | Significant reduction in exudate volume | ||
| Mouse Ear Edema | This compound | 0.010 mg/ear | 75.3% | |
| This compound | 0.020 mg/ear | 74.2% | ||
| This compound | 0.040 mg/ear | 81.4% | ||
| Indomethacin (Positive Control) | 0.5 mg/ear | 72.6% | ||
| Myeloperoxidase (MPO) Activity | This compound | 10, 20, 40 mg/kg | Significant inhibition |
In Vitro Anti-Inflammatory Activity & Mechanism of Action
Direct in vitro studies quantifying the effect of pure this compound on key inflammatory mediators are limited. However, studies on extracts of Uncaria tomentosa, from which this compound is isolated, provide insights into its potential mechanisms. These extracts have been shown to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways. For comparison, data on the in vitro activity of Indomethacin is provided.
Data Summary: In Vitro Anti-Inflammatory Effects
| Inflammatory Mediator | This compound (Data from Uncaria tomentosa extracts) | Indomethacin |
| Nitric Oxide (NO) | Inhibition of NO production by extracts in LPS-stimulated RAW 264.7 macrophages has been reported. | Dose-dependent inhibition of NO production in LPS-stimulated RAW 246.7 cells. |
| Prostaglandin E2 (PGE2) | Data not available for pure this compound. | Potent inhibitor of PGE2 synthesis via COX-1 and COX-2 inhibition. |
| TNF-α | Uncaria tomentosa extracts inhibit TNF-α production in LPS-stimulated THP-1 cells. | Can increase spontaneous and LPS-induced TNF-α production in adult peripheral blood mononuclear cells. |
| IL-6 | Uncaria tomentosa extracts may induce IL-6 production in macrophages. | Does not significantly affect IL-6 production in adult peripheral blood mononuclear cells. In vivo, it can decrease elevated IL-6 levels in response to chronic inflammation. |
| IL-1β | Data not available for pure this compound. | Can increase spontaneous secretion of IL-1β in adult peripheral blood mononuclear cells. |
Signaling Pathways
The anti-inflammatory effects of Uncaria tomentosa extracts are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway . Extracts have been shown to inhibit LPS-dependent activation of NF-κB components. The direct effect of pure this compound on the NF-κB and MAPK signaling pathways requires further investigation.
Experimental Protocols
1. Carrageenan-Induced Rat Paw Edema
-
Animals: Male Wistar rats.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats. The paw volume is measured before and at various time points after the carrageenan injection using a plethysmometer.
-
Treatment: this compound or the comparator (e.g., Ibuprofen) is administered orally or intraperitoneally at specified doses prior to carrageenan injection.
-
Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
2. LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure: Cells are seeded in culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound or Indomethacin) for a specified period. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS).
-
Endpoint: After incubation, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as NO (using the Griess reagent), PGE2, TNF-α, IL-6, and IL-1β (using ELISA kits).
Visualizing the Inflammatory Pathways
The following diagrams illustrate the general inflammatory signaling pathways that are likely modulated by anti-inflammatory agents like this compound.
Experimental workflows for in vivo and in vitro anti-inflammatory assays.
References
A comparative study of the alkaloid content in different Uncaria species
For Researchers, Scientists, and Drug Development Professionals
The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of plant species renowned for their rich content of bioactive alkaloids, which are pivotal to their therapeutic effects. This guide provides a comparative overview of the alkaloid content across different Uncaria species, supported by experimental data, to aid in research, species identification, and drug development. The primary bioactive constituents are indole and oxindole alkaloids, with their distribution and concentration varying significantly among species, influencing their pharmacological properties.[1][2][3]
Quantitative Comparison of Major Alkaloids
The alkaloid composition, particularly of tetracyclic and pentacyclic oxindole alkaloids, is a key differentiator among Uncaria species.[3] Variations in the content of these alkaloids can impact the therapeutic efficacy and are influenced by factors such as the species, geographical origin, and the part of the plant used.[4] The following table summarizes the quantitative data of four major alkaloids found in Uncaria rhynchophylla and Uncaria tomentosa from a comparative study.
| Alkaloid | Uncaria rhynchophylla (URE) | Uncaria tomentosa (UTE) |
| Rhynchophylline (RN) | 0.478% | 0.278% |
| Isorhynchophylline (IRN) | 0.163% | 0.531% |
| Corynoxeine (CX) | 0.178% | 0.010% |
| Isocorynoxeine (ICX) | 0.418% | 0.028% |
| Data sourced from a study by He et al. (2021) comparing the ethanol extracts of the two species. |
Another study analyzing 24 samples from seven Uncaria species found that the content of rhynchophylline (RC) and isorhynchophylline (IRC) ranged from 2.9–1612 mg/kg and 2.60–1299 mg/kg, respectively, highlighting the significant inter-species and intra-species variability. For instance, the hooks of Uncaria rhynchophylla are characterized by high levels of rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine, while the leaves contain higher levels of glycosidic indole alkaloids like vincoside lactam and strictosidine.
Experimental Protocols
Accurate quantification of alkaloid content is crucial for quality control and research. The following are detailed methodologies for alkaloid extraction and analysis based on established scientific literature.
Method 1: Ultrasonic-Assisted Extraction and HPLC Analysis
This method is suitable for the extraction and quantification of major oxindole alkaloids.
1. Sample Preparation:
-
Dry the plant material (e.g., hook-bearing stems) and grind it into a fine powder (approximately 60 mesh).
2. Extraction:
-
Accurately weigh 10.0 g of the powdered sample.
-
Immerse the powder in 100 mL of 1% HCl solution.
-
Perform ultrasonic extraction for 30 minutes. Repeat this step three times.
-
Filter and combine the extracts.
-
Basify the combined extract to a pH of 9–10 with a 10% ammonia solution.
-
Partition the basified extract with ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the total alkaloid extract as a yellowish powder.
-
Dry the extract completely using a nitrogen blow.
3. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid) is typically used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Detection: UV detection at a wavelength of 245 nm is suitable for these alkaloids.
-
Quantification: Prepare standard solutions of reference alkaloids (e.g., rhynchophylline, isorhynchophylline) at various concentrations to generate a calibration curve for accurate quantification.
Method 2: UPLC-ESI-Q-TOF/MS for Comprehensive Alkaloid Profiling
This advanced method allows for the simultaneous qualitative and quantitative analysis of a wide range of alkaloids.
1. Sample Preparation:
-
Obtain finely powdered plant material.
2. Extraction:
-
The optimal extraction is achieved through sonication with 75% methanol for 30 minutes.
3. UPLC-MS Analysis:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) is used.
-
This technique provides high-resolution separation and accurate mass measurements, enabling the identification of numerous alkaloids, including 19 oxindole alkaloids and 16 indole alkaloids in some studies.
-
The method can be validated for the simultaneous quantification of multiple components within a short analysis time (e.g., 10.5 minutes for 24 components).
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of alkaloids in Uncaria species.
Signaling Pathways and Pharmacological Activities
The alkaloids from Uncaria species, particularly rhynchophylline and isorhynchophylline, exert their pharmacological effects through various mechanisms. They are known to act on the cardiovascular and central nervous systems. Their actions include blocking calcium channels, opening potassium channels, and modulating neurotransmitter transport and metabolism. These mechanisms contribute to their observed effects, such as protection against cerebral ischemia and sedation.
The diverse alkaloid profiles among different Uncaria species underscore the importance of precise species identification and quantitative analysis for ensuring the consistency and efficacy of herbal medicines and for the development of new therapeutic agents.
References
Pteropodine's Anti-Inflammatory Efficacy: A Comparative Analysis Against Standard Drugs
For researchers and professionals in drug development, identifying novel anti-inflammatory agents with comparable or superior efficacy to existing standards is a significant pursuit. Pteropodine, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has demonstrated notable anti-inflammatory properties in preclinical studies. This guide provides a detailed comparison of this compound's efficacy against standard anti-inflammatory drugs, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the comparative efficacy of this compound against the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid prednisone in various rodent models of inflammation.
Table 1: Inhibition of TPA-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Edema (mg) | Inhibition (%) |
| Control (TPA) | 0.0025 | 23.7 ± 0.3 | 0 |
| Indomethacin | 0.5 | 6.5 ± 0.12 | 72.6 |
| This compound (PT-D1) | 0.010 | 5.7 ± 0.69 | 75.3 |
| This compound (PT-D2) | 0.020 | 4.4 ± 1.5 | 74.2 |
| This compound (PT-D3) | 0.040 | 3.1 ± 0.93 | 81.4 |
*Statistically significant difference with respect to the TPA control group (p < 0.001). Data from Paniagua-Pérez et al.[1][2]
Table 2: Inhibition of Myeloperoxidase (MPO) Activity in TPA-Induced Ear Edema
| Treatment Group | Dose (mg/ear) | Inhibition (%) |
| Control (TPA) | 0.0025 | 0 |
| Indomethacin | 0.50 | 94.66 |
| This compound (PT-D1) | 0.5 | 47.59 |
| This compound (PT-D2) | 1.0 | 72.24 |
| This compound (PT-D3) | 1.5 | 97.19 |
*Statistically significant difference with respect to the TPA control group (p ≤ 0.05). Data from Paniagua-Pérez et al.[1]
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) |
| This compound | 10 | 51 |
| This compound | 20 | 66 |
| This compound | 40 | 70 |
Data from Paniagua-Pérez et al.[1][3]
Table 4: Effects on Pleurisy in Rats
| Treatment | Dose (mg/kg) | Effect |
| This compound | 40 | 36% decrease in neutrophil count compared to negative control |
| This compound | 20 | 28% increase in lymphocyte content |
| This compound | 20 | 52% decrease in pleural exudate volume compared to negative control |
Data from Paniagua-Pérez et al.
Experimental Protocols
The data presented above were obtained from a key study by Paniagua-Pérez et al., which utilized the following methodologies to assess anti-inflammatory activity.
TPA-Induced Mouse Ear Edema
This model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Male CD-1 mice weighing between 30 and 35 g were used.
-
Induction of Inflammation: Inflammation was induced by the topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 20 µL of acetone to the right ear of each mouse. The left ear served as a control.
-
Treatment: One hour after TPA application, this compound (0.010, 0.020, and 0.040 mg/ear) or indomethacin (0.5 mg/ear) dissolved in acetone was applied to the TPA-treated ear.
-
Assessment: Four hours after treatment, the mice were euthanized, and a 7 mm central section of each ear was removed and weighed. The degree of edema was calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition was calculated relative to the control group that received only TPA.
Myeloperoxidase (MPO) Inhibition Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
-
Sample Preparation: Ear tissue samples obtained from the TPA-induced ear edema experiment were homogenized.
-
Enzyme Activity Measurement: The MPO activity in the homogenates was determined spectrophotometrically.
-
Calculation: The percentage of MPO inhibition was calculated by comparing the absorbance of the treated groups to the TPA control group.
Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating the systemic anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats were used.
-
Induction of Inflammation: Edema was induced by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Treatment: this compound was administered orally at doses of 10, 20, and 40 mg/kg of body weight.
-
Assessment: The volume of the paw was measured before and at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to the control group.
Pleurisy Assay in Rats
This model is used to assess the effects of anti-inflammatory agents on fluid exudation and leukocyte migration into the pleural cavity.
-
Animal Model: Wistar rats were organized into groups.
-
Induction of Pleurisy: Pleurisy was induced by the intrapleural injection of an inflammatory agent.
-
Treatment: this compound was administered at doses of 20 and 40 mg/kg.
-
Assessment: After a set period, the volume of pleural exudate was measured, and the number of neutrophils and lymphocytes in the exudate was counted.
Signaling Pathways and Experimental Workflow
Anti-Inflammatory Signaling Pathway of Uncaria tomentosa Alkaloids
Extracts of Uncaria tomentosa, the natural source of this compound, have been shown to exert their anti-inflammatory effects in part through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. The diagram below illustrates the general mechanism.
Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow for Comparing Anti-Inflammatory Drugs
The following diagram outlines a typical workflow for the preclinical comparison of a novel anti-inflammatory agent like this compound against a standard drug.
Caption: Workflow for in vivo comparison of anti-inflammatory agents.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pteropodine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Pteropodine, an oxindole alkaloid found in plants of the Uncaria and Mitragyna genera. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and drug development. This document outlines the performance of common analytical techniques, supported by representative experimental data, to aid in the selection of the most appropriate method for specific research needs.
The principles of analytical method validation and cross-validation outlined in this guide are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Cross-validation is necessary to demonstrate that two or more analytical methods or the same method in different laboratories can produce comparable data.
Overview of Analytical Methods
The most prevalent methods for the quantification of alkaloids like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is a widely accessible and robust technique. It offers good performance for the quantification of analytes that possess a UV chromophore, which this compound does.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices and for detecting low concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized below. These tables highlight the key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs. The data presented here are representative values derived from typical validation studies for natural products.
Table 1: Comparison of HPLC-UV Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (Recovery %) | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | LC-MS/MS |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (Recovery %) | 99.0 - 101.5 |
| Precision (RSD %) | < 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for sample preparation and analysis.
Sample Preparation from Biological Matrix (Plasma)
A general procedure for the extraction of this compound from plasma involves the following steps:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar and stable alkaloid).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) into the chromatographic system.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Column Temperature: 30°C.
LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Cross-Validation Process
Caption: General workflow for cross-validating two analytical methods.
Key Parameters for Analytical Method Validation
References
A Comparative Analysis of the Antioxidant Potential of Pteropodine and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Pteropodine with Quercetin, Curcumin, Resveratrol, and Vitamin C
In the quest for novel therapeutic agents to combat oxidative stress-associated pathologies, natural compounds have emerged as a promising frontier. This guide provides a comprehensive comparison of the antioxidant potential of this compound, an oxindole alkaloid found in Uncaria tomentosa (Cat's Claw), against the well-established natural antioxidants: Quercetin, Curcumin, Resveratrol, and Vitamin C. This analysis is based on available experimental data and aims to provide a valuable resource for researchers in drug discovery and development.
Quantitative Antioxidant Activity
Direct comparative studies evaluating the antioxidant potential of pure this compound against other natural compounds using standardized assays are limited in the current scientific literature. However, studies on extracts of Uncaria tomentosa, rich in this compound and other alkaloids, provide insights into its antioxidant capacity. It is important to note that the antioxidant activity of these extracts is a result of the synergistic effects of all their components, and not solely attributable to this compound.
The following tables summarize the available quantitative data from various in vitro antioxidant assays. Due to variations in experimental conditions across different studies, these values should be interpreted as indicative rather than absolute comparisons.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound/Extract | IC50 Value | Source |
| This compound | 98.26% scavenging at 250 µg/mL | [1] |
| Uncaria tomentosa (hydroalcoholic extract) | 0.113 µg/mL | [2][3] |
| Quercetin | ~5.5 µM | [4] |
| Curcumin | 53 µM | [5] |
| Resveratrol | >100 µM | |
| Vitamin C (Ascorbic Acid) | 82 µM |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound/Extract | IC50 Value/Activity | Source |
| Uncaria tomentosa (ethanolic extract) | Comparable to Trolox | |
| Quercetin | High activity | |
| Curcumin | High activity | |
| Resveratrol | Moderate activity | |
| Vitamin C (Ascorbic Acid) | High activity |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound/Extract | Value | Source |
| Uncaria tomentosa (hydroalcoholic extract) | 9.51 µM | |
| Quercetin | Highest among tested polyphenols | |
| Curcumin | High activity | |
| Resveratrol | Lower than Quercetin and Ascorbic Acid | |
| Vitamin C (Ascorbic Acid) | High activity |
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound/Extract | Value (µmol TE/g) | Source |
| Uncaria tomentosa (phenolic extracts) | 1500 - 18800 | |
| Quercetin | High activity | |
| Curcumin | Data not readily available for direct comparison | |
| Resveratrol | Data not readily available for direct comparison | |
| Vitamin C (Ascorbic Acid) | High activity |
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant effects of these natural compounds are not limited to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound: While specific signaling pathways for this compound are not extensively elucidated, research on alkaloids suggests potential involvement in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . The Nrf2 pathway is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.
Quercetin: This flavonoid is known to exert its antioxidant effects through multiple pathways. It can directly scavenge free radicals and also modulate signaling cascades such as the Nrf2 pathway and MAPK (Mitogen-activated protein kinase) pathways .
Curcumin: The principal curcuminoid in turmeric, Curcumin, is a potent antioxidant that influences several signaling pathways. It is a well-documented activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .
Resveratrol: This stilbenoid, famously found in red wine, exhibits its antioxidant and anti-aging properties by activating SIRT1 (Sirtuin 1) , which in turn can activate the AMPK (AMP-activated protein kinase) pathway. These pathways are crucial for cellular energy homeostasis and stress resistance.
Vitamin C (Ascorbic Acid): As a classic antioxidant, Vitamin C primarily acts as a potent, water-soluble, non-enzymatic free radical scavenger. It directly donates electrons to neutralize reactive oxygen species.
Visualizing the Pathways:
To illustrate the complex interplay of these compounds with cellular signaling, the following diagrams are provided in DOT language.
Caption: Putative antioxidant pathway of this compound via Nrf2 activation.
Caption: Antioxidant signaling pathways modulated by Quercetin.
Caption: Dual antioxidant and anti-inflammatory pathways of Curcumin.
Caption: Resveratrol's antioxidant mechanism via the SIRT1/AMPK pathway.
Caption: Direct free radical scavenging mechanism of Vitamin C.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and the nature of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction: An aliquot of the test sample is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at a specific wavelength (e.g., 734 nm).
-
Reaction: The test sample is added to the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance is recorded after a set time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Reaction: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change with that of a known standard (e.g., FeSO₄).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reaction Mixture: A reaction mixture containing the fluorescent probe (e.g., fluorescein), the test compound, and a radical initiator (AAPH) is prepared in a phosphate buffer.
-
Fluorescence Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a standard antioxidant, such as Trolox, and the results are expressed as Trolox Equivalents (TE).
Conclusion
This comparative guide highlights the antioxidant potential of this compound in the context of other well-known natural compounds. While direct quantitative comparisons for pure this compound are still emerging, data from Uncaria tomentosa extracts suggest a significant antioxidant capacity. Quercetin, Curcumin, and Resveratrol demonstrate potent antioxidant effects through both direct radical scavenging and modulation of key cellular signaling pathways. Vitamin C remains a fundamental and effective direct antioxidant.
For researchers, this guide underscores the need for further investigation into the specific mechanisms and quantitative antioxidant potential of isolated this compound. Such studies will be crucial in determining its therapeutic promise in combating oxidative stress-related diseases. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting future research in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive In Silico Analysis of Uncaria Tomentosa Extract: Chemical Profiling, Antioxidant Assessment, and CLASP Protein Interaction for Drug Design in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Pteropodine: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has demonstrated a range of pharmacological activities. This guide provides a comparative overview of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential. While a direct in vitro-in vivo correlation (IVIVC) has not been formally established in the literature, this document juxtaposes the existing findings to provide a foundational understanding for future research and development.
Summary of Quantitative Data
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound's activity.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Endpoint | Result |
| Antioxidant Activity | DPPH free radical | Scavenging | 98.26% at 250 µg/mL[1][2] |
| Receptor Modulation | Muscarinic M1 Receptor | EC50 | 9.52 µM[3][4] |
| Receptor Modulation | Serotonin 5-HT2 Receptor | EC50 | 13.5 µM[3] |
| Enzyme Inhibition | α-glucosidase | IC50 | 615.31 ± 7.65 µM |
Table 2: In Vivo Activity of this compound
| Model | Species | Activity | Dosing Regimen | Key Findings |
| Rat Paw Edema | Rat | Anti-inflammatory | 10, 20, 40 mg/kg (oral) | 51%, 66%, and 70% inhibition of edema, respectively |
| Pleurisy | Rat | Anti-inflammatory | 20, 40 mg/kg (oral) | Up to 28% increase in lymphocytes and 36% decrease in neutrophils |
| Mouse Ear Edema | Mouse | Anti-inflammatory | 0.04 mg/ear (topical) | 81.4% inhibition of edema |
| Antigenotoxicity | Mouse | Chemoprotective | 100-600 mg/kg | Significant decrease in doxorubicin-induced sister-chromatid exchanges and micronucleated polychromatic erythrocytes |
| Lymphocyte Production | Mouse | Immunomodulatory | 600 mg/kg | 25.8% increase in lymphocyte production over 96 hours |
Experimental Protocols
In Vitro Methodologies
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound. The methodology involves the following steps:
-
A solution of DPPH in methanol is prepared.
-
This compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). A decrease in absorbance indicates radical scavenging activity.
2. Muscarinic M1 and 5-HT2 Receptor Modulation in Xenopus Oocytes
This electrophysiological assay evaluates the effect of this compound on receptor function.
-
Total RNA is extracted from rat cerebral cortex and injected into Xenopus laevis oocytes to express muscarinic M1 and 5-HT2 receptors.
-
The oocytes are voltage-clamped, and the membrane current is recorded.
-
Acetylcholine or serotonin (5-HT) are applied to the oocytes to elicit a baseline current response mediated by the expressed receptors.
-
This compound is then co-applied with the agonist (acetylcholine or 5-HT), and the change in the current response is measured.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal enhancement of the agonist response, is determined.
3. α-Glucosidase Inhibition Assay
This enzymatic assay determines the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
A solution of α-glucosidase enzyme is prepared in a phosphate buffer.
-
This compound is dissolved and pre-incubated with the enzyme solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction mixture is incubated, and the enzymatic conversion of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined.
In Vivo Methodologies
1. Rat Paw Edema Model
This model is used to assess the anti-inflammatory activity of compounds.
-
Male Wistar rats are used in the study.
-
Edema is induced in the right hind paw by injecting an inflammatory agent (e.g., carrageenan or in a reversed passive Arthus reaction).
-
This compound is administered orally at different doses (10, 20, and 40 mg/kg) prior to the induction of edema.
-
The volume of the paw is measured at specific time points after the induction of inflammation using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the this compound-treated groups to that of a control group.
2. Rat Pleurisy Model
This model evaluates the effect of a compound on inflammatory cell migration.
-
Inflammation is induced in the pleural cavity of rats by injecting an irritant.
-
This compound is administered orally at different doses.
-
After a specific period, the animals are euthanized, and the pleural exudate is collected.
-
The volume of the exudate is measured, and the total and differential leukocyte counts (neutrophils and lymphocytes) are determined.
3. Mouse Ear Edema Model
This is another model to test for anti-inflammatory effects, particularly for topical application.
-
Edema is induced on the ear of a mouse by topical application of an inflammatory agent like croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
This compound is applied topically to the ear.
-
After a set amount of time, a biopsy punch is used to collect a standardized section of the ear.
-
The weight of the ear punch from the treated ear is compared to that of the untreated ear to determine the degree of edema inhibition.
4. Mouse Antigenotoxicity (Micronucleus Assay)
This assay assesses the protective effect of a compound against DNA damage.
-
Mice are treated with a known genotoxic agent, such as doxorubicin, to induce the formation of micronuclei in polychromatic erythrocytes.
-
This compound is administered to the mice at various doses (100-600 mg/kg) prior to the administration of the genotoxic agent.
-
Bone marrow or peripheral blood samples are collected, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
A significant reduction in the frequency of micronuclei in the this compound-treated groups compared to the control group indicates an antigenotoxic effect.
Visualizations
Caption: Workflow of the Rat Paw Edema Model.
Caption: this compound's Modulation of M1 and 5-HT2 Receptors.
Conclusion
The available data indicates that this compound exhibits a diverse range of biological activities both in vitro and in vivo. In vitro, it demonstrates antioxidant, receptor modulatory, and enzyme inhibitory properties at micromolar concentrations. In vivo, it shows significant anti-inflammatory, immunomodulatory, and antigenotoxic effects in rodent models at milligram per kilogram doses.
While a direct IVIVC has not been established, the observed in vivo anti-inflammatory and immunomodulatory effects may be, in part, attributable to its antioxidant and receptor modulating activities demonstrated in vitro. For instance, the modulation of the 5-HT2 receptor, which is involved in inflammatory processes, could contribute to its anti-inflammatory effects in vivo. Similarly, its antioxidant properties could play a role in its protective effects against chemically induced toxicity.
Further research is warranted to bridge the gap between the in vitro and in vivo findings. Pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, which would be crucial for establishing a meaningful IVIVC. Such studies would enable a more precise correlation between the concentrations effective in vitro and the doses that elicit a therapeutic response in vivo, thereby accelerating the translation of this promising natural compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Potential of this compound in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pteropodine's Mechanism of Action: A Comparative Guide for Researchers
Pteropodine, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its potential therapeutic effects, including neuro-modulatory, anti-inflammatory, and anti-cancer properties. However, the precise molecular mechanisms underlying these activities lack rigorous validation through genetic studies, such as gene knockouts. This guide provides a comparative analysis of this compound's proposed mechanisms of action against well-characterized alternative molecules, highlighting the experimental data available for each and underscoring the importance of knockout studies in drug development.
Executive Summary
This compound is hypothesized to exert its effects through three primary mechanisms: positive allosteric modulation of the muscarinic M1 receptor (CHRM1), modulation of the serotonin 5-HT2A receptor (HTR2A), and inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. While in vitro data provide initial support for these mechanisms, the absence of direct knockout studies for this compound necessitates a comparison with alternative, well-validated compounds to understand the potential functional outcomes of these interactions.
This guide compares this compound with VU0486846 (a selective CHRM1 positive allosteric modulator), Volinanserin (a selective HTR2A antagonist), and BAY 11-7082 (an IKK/NF-κB inhibitor). By examining the data from knockout mouse models for the targets of these molecules, we can infer the likely physiological consequences of this compound's activity, thereby emphasizing the need for similar targeted validation for this promising natural compound.
Positive Allosteric Modulation of the Muscarinic M1 Receptor
Proposed Mechanism for this compound: this compound is suggested to act as a positive allosteric modulator (PAM) of the muscarinic M1 (CHRM1) receptor. PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, acetylcholine. This mechanism is of significant interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.
Knockout Model Insights (CHRM1): Studies on CHRM1 knockout mice have been instrumental in defining the receptor's role in cognition. These mice exhibit significant cognitive impairments, particularly in tasks related to learning and memory. Furthermore, the absence of CHRM1 leads to alterations in cortical gene expression, some of which are associated with Alzheimer's disease and schizophrenia. These findings strongly suggest that positive modulation of CHRM1 could be a viable therapeutic strategy for these disorders.
Comparative Analysis: this compound vs. VU0486846
| Feature | This compound | VU0486846 (Alternative) |
| Mechanism | Positive Allosteric Modulator of CHRM1 | Potent and highly selective M1 PAM |
| EC50 | 9.52 µM (for potentiation of acetylcholine response in Xenopus oocytes)[1] | 0.31 µM (in human M1 cell line)[2] |
| Knockout Validation | Not available | Effects are absent in CHRM1 knockout mice, confirming on-target activity. |
| In Vivo Efficacy | Limited data available. | Robust efficacy in rodent models of cognition.[2] |
Signaling Pathway: Muscarinic M1 Receptor
Figure 1: Proposed modulation of the CHRM1 signaling pathway by this compound and VU0486846.
Modulation of the Serotonin 5-HT2A Receptor
Proposed Mechanism for this compound: this compound also acts as a positive modulator of the serotonin 5-HT2A (HTR2A) receptor.[1] The 5-HT2A receptor is a key player in the central nervous system, involved in processes such as mood, anxiety, and perception. Its modulation is a target for treating psychiatric disorders.
Knockout Model Insights (HTR2A): Mice lacking the HTR2A receptor exhibit a phenotype of reduced anxiety-like behavior. This provides strong evidence that antagonism or negative modulation of this receptor could be an effective anxiolytic strategy.
Comparative Analysis: this compound vs. Volinanserin
| Feature | This compound | Volinanserin (Alternative) |
| Mechanism | Positive Modulator of HTR2A | Selective HTR2A Antagonist |
| EC50 / Ki | EC50 of 13.5 µM (for potentiation of 5-HT response in Xenopus oocytes)[1] | Ki of 0.36 nM |
| Knockout Validation | Not available | Effects are consistent with the phenotype of HTR2A knockout mice. |
| Clinical Relevance | Preclinical | Investigated in clinical trials for insomnia and psychosis. |
Signaling Pathway: Serotonin 5-HT2A Receptor
Figure 2: Modulation of the 5-HT2A receptor signaling pathway by this compound and Volinanserin.
Inhibition of the NF-κB Signaling Pathway
Proposed Mechanism for this compound: Extracts of Uncaria tomentosa, from which this compound is isolated, have been shown to inhibit the NF-κB signaling pathway. This pathway is a master regulator of inflammation and is implicated in various inflammatory diseases and cancer. The direct effect of purified this compound on this pathway is less clear.
Knockout Model Insights (IKKβ/p65): Knockout of key components of the canonical NF-κB pathway, such as IKKβ (the kinase that phosphorylates the inhibitor of NF-κB) and p65/RelA (a core subunit of the NF-κB complex), results in embryonic lethality due to widespread apoptosis, particularly in the liver. This demonstrates the critical role of NF-κB in promoting cell survival and managing inflammatory responses. Conditional knockout models have further detailed its role in specific tissues and disease models, confirming that inhibition of this pathway is a potent anti-inflammatory strategy.
Comparative Analysis: this compound vs. BAY 11-7082
| Feature | This compound | BAY 11-7082 (Alternative) |
| Mechanism | Putative inhibitor of NF-κB pathway (based on extract data) | Irreversible inhibitor of IKK, preventing IκBα phosphorylation. |
| IC50 | Not determined for pure compound. | ~10 µM for inhibition of TNFα-induced IκBα phosphorylation. |
| Knockout Validation | Not available | Effects mimic the phenotype of IKKβ knockout in cellular and in vivo models. |
| Clinical Relevance | Preclinical | Widely used as a research tool; other IKK inhibitors have entered clinical trials. |
Signaling Pathway: NF-κB Inhibition
Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound and BAY 11-7082.
Experimental Protocols
1. Muscarinic M1 and 5-HT2A Receptor Functional Assay in Xenopus Oocytes
This protocol is based on the methodology used to determine the EC50 of this compound's modulatory effects.
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and treated with collagenase to remove follicular layers.
-
RNA Injection: Total RNA extracted from rat cerebral cortex (rich in CHRM1 and HTR2A) is injected into the oocytes. Oocytes are then incubated for 2-4 days to allow for receptor expression.
-
Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocyte is clamped at a holding potential of -70 mV.
-
Drug Application: Acetylcholine (for CHRM1) or serotonin (for HTR2A) is applied to elicit a baseline current response (mediated by calcium-activated chloride channels). This compound or an alternative modulator is then co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the agonist-induced current is measured, and concentration-response curves are generated to calculate the EC50 value of the modulator.
2. NF-κB Luciferase Reporter Gene Assay
This assay is a standard method to quantify the activity of the NF-κB pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured. Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, BAY 11-7082) for a defined period (e.g., 1 hour).
-
NF-κB Activation: The NF-κB pathway is stimulated with an appropriate agonist, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Firefly luciferase activity is normalized to the control (Renilla) luciferase activity. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control, and IC50 values are determined.
Conclusion and Future Directions
The available evidence suggests that this compound is a multi-target compound with potentially beneficial modulatory effects on key receptors and signaling pathways involved in cognition and inflammation. However, the validation of its mechanism of action is still in its early stages. The comparison with well-characterized molecules like VU0486846, Volinanserin, and BAY 11-7082, whose on-target effects are confirmed by knockout studies, highlights a critical gap in this compound research.
For this compound to advance as a credible therapeutic lead, future research must prioritize the validation of its molecular targets using genetic approaches. Specifically, studies using CHRM1, HTR2A, and IKKβ/p65 knockout models would be invaluable to confirm that the observed effects of this compound are indeed mediated through these targets. Such studies would not only solidify our understanding of this compound's mechanism of action but also provide a stronger rationale for its further development as a therapeutic agent.
References
Pteropodine's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic and mechanistic effects of Pteropodine, a pentacyclic oxindole alkaloid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to facilitate further investigation into this compound's therapeutic potential.
Comparative Cytotoxicity of this compound
This compound has demonstrated varied antiproliferative activity across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight its differential efficacy.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| PC3 | Prostate Cancer | ~5 | High |
| WiDr | Colon Cancer | ~5 | High |
| A549 | Lung Cancer | Not Specified | Moderate |
| HeLa | Cervical Cancer | Not Specified | Moderate |
| MCF7 | Breast Cancer | Not Specified | Moderate |
| T98G | Glioblastoma | No Response | Resistant |
Data sourced from a study on the antitumor activity of pentacyclic oxindole alkaloids from Uncaria tomentosa[1].
The data indicates that this compound is most potent against prostate (PC3) and colon (WiDr) cancer cells[1]. While it also shows activity against lung (A549), cervical (HeLa), and breast (MCF7) cancer cell lines, the effect is less pronounced[1]. Notably, glioblastoma cells (T98G) were found to be resistant to this compound, suggesting a cell-specific mechanism of action[1]. In contrast to these in vitro findings, a study in a mouse model did not find genotoxic or cytotoxic effects of this compound, underscoring the importance of further in vivo research[2].
Mechanistic Insights into this compound's Antitumor Activity
This compound's anticancer effects are primarily attributed to its ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest
In the highly sensitive PC3 and WiDr cancer cell lines, this compound was found to induce cell cycle arrest at the G1 phase. This arrest is associated with a reduction in the expression levels of G1-specific cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. By inhibiting these key regulators of the cell cycle, this compound effectively halts the proliferation of cancer cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in a concentration-dependent manner in PC3 prostate cancer cells. Further studies have indicated that this compound can induce apoptosis in T lymphoblastic cells through a pathway that is independent of the CD95/Fas death receptor. This suggests that this compound may activate the intrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating and understanding this compound's effects, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing this compound's cytotoxicity and apoptotic induction.
Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence of FITC and PI is measured for each cell.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified duration, then harvested by trypsinization, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing gently and stored at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. PI stains the cellular DNA, and RNase A degrades any double-stranded RNA to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. The percentage of cells in each phase is quantified to determine the effect of this compound on cell cycle progression.
References
Assessing the Synergistic Potential of Pteropodine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pteropodine's synergistic effects with other compounds, supported by available experimental data. We delve into its potential applications in combination therapies, detailing experimental protocols and visualizing key signaling pathways to facilitate further investigation.
This compound, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. While its standalone efficacy is under investigation, its potential to act synergistically with other therapeutic agents presents a compelling avenue for drug development. This guide synthesizes the current understanding of this compound's synergistic effects, offering a framework for assessing its combinatorial potential.
Synergistic Effects with Antibiotics: A Case Study with Isothis compound
While direct studies on the synergistic antibacterial effects of this compound are limited, research on its stereoisomer, Isothis compound, provides valuable insights and a robust experimental model. A study investigating the combination of Isothis compound with various antibiotics against Streptococcus mutans, a key bacterium in oral infections, demonstrated significant synergistic activity.
Table 1: Synergistic Antibacterial Activity of Isothis compound against Streptococcus mutans
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Isothis compound (µg/mL) | Isothis compound MIC Alone (µg/mL) | Isothis compound MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Amoxicillin | 0.098 | 0.024 | 31.25 | 7.81 | 0.5 | Synergism |
| Cephradine | 0.78 | 0.195 | 31.25 | 7.81 | 0.5 | Synergism |
| Cloxacillin | 0.098 | 0.024 | 31.25 | 7.81 | 0.5 | Synergism |
Data sourced from a study on Isothis compound, a stereoisomer of this compound.
Experimental Protocol: Checkerboard Assay
The synergistic effects of Isothis compound and antibiotics were determined using the checkerboard microdilution method.
-
Preparation of Compounds: Stock solutions of Isothis compound and the tested antibiotics (Amoxicillin, Cephradine, Cloxacillin) were prepared in an appropriate solvent and then diluted to various concentrations in Mueller-Hinton Broth (MHB).
-
Plate Setup: A 96-well microtiter plate was used. Serial dilutions of Isothis compound were made horizontally, while serial dilutions of the antibiotic were made vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well was inoculated with a standardized suspension of Streptococcus mutans (e.g., 0.5 McFarland standard, diluted to a final concentration of 5 x 10^5 CFU/mL).
-
Incubation: The plate was incubated at 37°C for 24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that visibly inhibited bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) Index was calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
Potential Synergistic Effects with Anticancer Agents: The Case of Doxorubicin
Studies have shown that this compound can mitigate the genotoxic effects of the chemotherapeutic drug Doxorubicin in mice[1]. This suggests a potential for this compound to be used as a supportive agent in chemotherapy to reduce side effects. While direct evidence of synergistic anticancer efficacy is still needed, the known mechanisms of both compounds allow for the formulation of a hypothesis for their combined action.
Doxorubicin primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells[2][3][4]. However, it also generates reactive oxygen species (ROS), which contribute to its cardiotoxic side effects. This compound is a known antioxidant and has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and cell survival.
A potential synergistic mechanism could involve this compound protecting healthy cells from Doxorubicin-induced oxidative stress while simultaneously sensitizing cancer cells to apoptosis by inhibiting pro-survival signaling pathways like NF-κB.
Table 2: Comparison of this compound and Doxorubicin Mechanisms
| Compound | Primary Mechanism of Action | Potential for Synergy |
| This compound | Antioxidant, NF-κB inhibition | - Reduces Doxorubicin-induced oxidative stress in healthy tissues. - May enhance Doxorubicin-induced apoptosis in cancer cells by blocking pro-survival signals. |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | - Primary anticancer effect. - ROS generation contributes to both anticancer activity and toxicity. |
Experimental Protocol: Assessing Synergy with Anticancer Drugs
To quantitatively assess the synergistic effects of this compound and Doxorubicin, the Combination Index (CI) method, based on the Chou-Talalay principle, is recommended.
-
Cell Culture: Select relevant cancer cell lines (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).
-
Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for both this compound and Doxorubicin individually using a cell viability assay (e.g., MTT, XTT).
-
Combination Studies: Treat the cancer cells with various concentrations of this compound and Doxorubicin in combination, typically at a constant ratio based on their individual IC50 values.
-
Cell Viability Assessment: Measure cell viability after treatment.
-
Calculation of Combination Index (CI): Use specialized software (e.g., CompuSyn) to calculate the CI value.
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Potential Synergistic Effects with Anti-inflammatory Compounds
This compound exhibits significant anti-inflammatory properties, suggesting its potential for combination therapy with other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.
This compound's anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway[5]. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. By targeting different key pathways in the inflammatory cascade, a combination of this compound and an NSAID could result in a more potent and comprehensive anti-inflammatory effect.
Table 3: Comparison of this compound and Ibuprofen Mechanisms
| Compound | Primary Anti-inflammatory Mechanism | Potential for Synergy |
| This compound | Inhibition of NF-κB signaling pathway | - Reduces the expression of a broad range of pro-inflammatory mediators. - May allow for lower doses of NSAIDs, reducing their side effects. |
| Ibuprofen | Inhibition of COX-1 and COX-2 enzymes | - Reduces the production of prostaglandins. - A different and complementary mechanism to this compound. |
Experimental Protocol: Assessing Anti-inflammatory Synergy
The synergistic anti-inflammatory effects of this compound and Ibuprofen can be evaluated in vitro using cell-based assays.
-
Cell Culture: Use a relevant cell line, such as macrophage-like RAW 264.7 cells.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Treat the stimulated cells with this compound, Ibuprofen, and their combination at various concentrations.
-
Measurement of Inflammatory Markers: Quantify the levels of key inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using methods like the Griess assay and ELISA.
-
Analysis of Synergy: Analyze the data using isobologram analysis or the Combination Index method to determine if the combination effect is synergistic, additive, or antagonistic.
Conclusion
The available evidence, particularly from studies on its stereoisomer, suggests that this compound holds significant promise as a synergistic agent in combination therapies. Its antioxidant and anti-inflammatory properties, mediated in part through the inhibition of the NF-κB pathway, provide a strong rationale for its investigation in combination with anticancer and anti-inflammatory drugs. The experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive framework for researchers to further explore and quantify the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic strategies. Further in-depth studies are warranted to validate these potential synergies and elucidate the underlying molecular mechanisms.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Pteropodine's Biological Effects: A Comparative Guide for Researchers
An Examination of Anti-inflammatory, Antioxidant, and Genotoxic Effects Across Reported Studies
Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the existing preclinical data on this compound's biological effects, with a focus on the reproducibility of these findings across different studies. This objective assessment is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.
A Note on Inter-Laboratory Reproducibility
A comprehensive review of the current literature reveals that a significant portion of the in-depth research on the anti-inflammatory effects of this compound originates from a single research group. While the data from this group is robust and internally consistent, the limited availability of studies from independent laboratories presents a challenge in definitively assessing the inter-laboratory reproducibility of these specific anti-inflammatory findings. In contrast, studies on the antioxidant and genotoxic properties of this compound appear to be from a more diverse range of research groups, allowing for a more direct comparison. This guide will present the available data with these considerations in mind.
Comparative Analysis of Biological Effects
This section summarizes the quantitative data from various studies on the key biological effects of this compound.
Anti-inflammatory Effects
The primary body of work on this compound's anti-inflammatory activity comes from a series of studies investigating its effects in rodent models of inflammation.[1][2][3]
Table 1: Summary of this compound's Anti-inflammatory Effects in Rodent Models
| Biological Endpoint | Animal Model | This compound Dosage | Observed Effect | Positive Control | Reference |
| Paw Edema Inhibition | Wistar rats | 10 mg/kg | 51-52% inhibition | Ibuprofen (200 mg/kg), Prednisone (10 mg/kg) | [1][2] |
| 20 mg/kg | 66% inhibition | ||||
| 40 mg/kg | 70-74% inhibition | ||||
| Pleural Exudate Volume Reduction | Wistar rats | 10, 20, 40 mg/kg | Up to 52% reduction | Prednisone (10 mg/kg) | |
| Neutrophil Count Reduction in Pleural Exudate | Wistar rats | 40 mg/kg | Up to 36% reduction | Prednisone (10 mg/kg) | |
| TPA-induced Ear Edema Inhibition | NIH mice | 0.04 mg/ear | 81% inhibition | Indomethacin (0.5 mg/ear) | |
| Myeloperoxidase (MPO) Inhibition | NIH mice | Not specified | Significant inhibition | Not specified |
Antioxidant Effects
The antioxidant properties of this compound have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Table 2: Summary of this compound's Antioxidant Activity
| Assay | This compound Concentration | Observed Effect | Reference |
| DPPH free radical scavenging | 250 µg/mL | 98.26% scavenging activity |
Genotoxicity and Antigenotoxicity
Studies have investigated the potential of this compound to induce genetic damage (genotoxicity) and its ability to protect against such damage (antigenotoxicity).
Table 3: Summary of this compound's Genotoxic and Antigenotoxic Effects in Mouse Models
| Assay | This compound Dosage | Genotoxic/Antigenotoxic Agent | Observed Effect | Reference |
| Sister Chromatid Exchange (SCE) | 100, 200, 300, 600 mg/kg | None | No increase in SCE | |
| 100-600 mg/kg | Doxorubicin (10 mg/kg) | Significant decrease in SCE frequency | ||
| Micronucleated Polychromatic Erythrocytes (MNPE) | 100, 200, 300, 600 mg/kg | None | No increase in MNPE | |
| 100-600 mg/kg | Doxorubicin (10 mg/kg) | Significant decrease in MNPE frequency |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Assays
1. Rat Paw Edema Test
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are administered this compound orally at doses of 10, 20, and 40 mg/kg. Positive controls receive ibuprofen (200 mg/kg) or prednisone (10 mg/kg).
-
A 0.1 mL solution of rabbit anti-ovalbumin antiserum is injected into the plantar surface of the right hind paw.
-
The contralateral paw is injected with saline as a control.
-
Immediately after, egg albumin (25 mg/kg) is injected intravenously to induce the Arthus reaction.
-
Paw volume is measured at 3 hours post-injection using a digital plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of treated animals to that of a control group.
-
2. Pleurisy Assay
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are administered this compound orally at doses of 10, 20, and 40 mg/kg. A positive control group receives prednisone (10 mg/kg).
-
Pleurisy is induced by intrapleural injection of 0.2 mL of anti-ovalbumin antibody followed by intravenous injection of bovine albumin (25 mg/kg).
-
After a set time, animals are euthanized, and the pleural exudate is collected.
-
The volume of the exudate is measured, and a cell count (neutrophils and lymphocytes) is performed.
-
Antioxidant Assay
1. DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solution.
-
Procedure:
-
A solution of this compound at a concentration of 250 µg/mL is prepared.
-
The this compound solution is mixed with a DPPH radical solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
-
Genotoxicity and Antigenotoxicity Assays
1. Sister Chromatid Exchange (SCE) Assay
-
Animals: Male mice.
-
Procedure:
-
For genotoxicity testing, animals are administered this compound intraperitoneally at doses of 100, 200, 300, and 600 mg/kg.
-
For antigenotoxicity testing, animals are treated with this compound prior to the administration of a known mutagen, doxorubicin (10 mg/kg).
-
A tablet of 5-bromo-2'-deoxyuridine (BrdU) is subcutaneously implanted to label the DNA during replication.
-
Bone marrow cells are collected, and metaphase spreads are prepared on microscope slides.
-
The slides are stained to differentiate sister chromatids, and the number of exchanges per cell is counted.
-
2. Micronucleated Polychromatic Erythrocytes (MNPE) Assay
-
Animals: Male mice.
-
Procedure:
-
The dosing regimen is the same as for the SCE assay.
-
Peripheral blood smears are prepared at various time points after treatment.
-
The smears are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by counting at least 1000 polychromatic erythrocytes per animal.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols and a proposed signaling pathway for this compound's anti-inflammatory effects.
References
Validating the Ethnobotanical Claims of Pteropodine-Containing Plants: A Scientific Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the scientific evidence validating the traditional ethnobotanical uses of Pteropodine-containing plants, primarily focusing on Uncaria tomentosa, commonly known as Cat's Claw. This plant has a long history of use in traditional medicine for treating a variety of ailments, including arthritis, inflammation, and infections.[1][2][3] This document compares the claimed ethnobotanical benefits with findings from modern scientific research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Ethnobotanical Uses and Investigated Bioactivities
Uncaria tomentosa has been traditionally used for its anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2] Scientific studies have largely focused on validating these claims, with this compound, a pentacyclic oxindole alkaloid, being a key compound of interest.
Quantitative Data Summary
The following tables summarize the quantitative data from various scientific studies investigating the biological activities of this compound and Uncaria tomentosa extracts.
Table 1: In Vivo Anti-inflammatory and Antioxidant Activities
| Plant/Compound | Assay | Animal Model | Doses Tested | Key Findings | Reference |
| This compound | Reversed Passive Arthus Reaction (Rat Paw Edema) | Rat | 10, 20, 40 mg/kg | Dose-dependent reduction in paw edema. | |
| This compound | DPPH Radical Scavenging | In vitro | 250 µg/mL | 98.26% scavenging of DPPH free radical. | |
| This compound | Lymphocyte Production | Mouse | 600 mg/kg | 25.8% increase in lymphocyte production over 96 hours. | |
| Uncaria tomentosa extract | Inhibition of TNF-α production | In vitro (RAW 264.7 cells) | IC50: 14.1 ng/mL | Potent inhibition of a key inflammatory cytokine. |
Table 2: In Vitro Receptor Modulation by this compound
| Receptor | Assay System | Agonist | This compound Concentration | Effect | EC50 (this compound) | Reference |
| Muscarinic M1 | Xenopus oocytes expressing rat cortex RNA | Acetylcholine | 1-30 µM | Positive allosteric modulation, 2.7-fold increase in ACh response. | 9.52 µM | |
| Serotonin 5-HT2 | Xenopus oocytes expressing rat cortex RNA | 5-Hydroxytryptamine (5-HT) | 1-30 µM | Positive allosteric modulation, 2.4-fold increase in 5-HT response. | 13.5 µM |
Experimental Protocols
Reversed Passive Arthus Reaction (RPAR) for In Vivo Anti-inflammatory Activity
This protocol is a standard method to induce a localized, acute inflammatory response.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Bovine serum albumin (BSA)
-
Rabbit anti-BSA serum
-
This compound (or plant extract) dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Positive control (e.g., Prednisolone)
-
Negative control (vehicle)
-
Plethysmometer or calipers
Procedure:
-
Sensitization: Administer rabbit anti-BSA serum intravenously to the rats.
-
Induction of Inflammation: After a specific time interval (e.g., 30 minutes), inject a solution of BSA subcutaneously into the plantar surface of the rat's hind paw. This induces an immune complex-mediated inflammatory reaction.
-
Treatment: Administer this compound (or extract), positive control, or negative control either orally or intraperitoneally at various time points before or after the BSA injection.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the BSA injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the negative control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay for In Vitro Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound (or plant extract) dissolved in methanol at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the this compound sample and the positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound sample or positive control to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Xenopus Oocyte Expression and Two-Electrode Voltage-Clamp Electrophysiology for Receptor Modulation
This technique allows for the functional study of ion channels and receptors expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
Total RNA extracted from rat cortex (or cRNA for specific receptors)
-
This compound (or other test compounds)
-
Agonists (e.g., Acetylcholine, 5-HT)
-
Two-electrode voltage-clamp setup (amplifier, microelectrodes, perfusion system)
-
Recording solution (e.g., Ringer's solution)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.
-
RNA Injection: Inject the oocytes with total RNA from the rat cortex. This will lead to the expression of various receptors, including muscarinic M1 and 5-HT2 receptors, on the oocyte membrane.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply the agonist (e.g., Acetylcholine or 5-HT) to the oocyte and record the evoked current response.
-
Wash out the agonist and then co-apply the agonist with this compound at various concentrations.
-
Record the current response in the presence of this compound.
-
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the agonist-evoked currents in the presence and absence of this compound to determine its modulatory effects.
Signaling Pathways and Mechanisms of Action
Scientific studies have elucidated some of the key signaling pathways through which this compound and its parent plant extracts exert their biological effects.
Positive Allosteric Modulation of M1 Muscarinic and 5-HT2 Receptors
This compound has been shown to act as a positive allosteric modulator of M1 muscarinic and 5-HT2 receptors. This means that it does not directly activate these receptors but enhances the response of the receptors to their natural ligands (acetylcholine and serotonin, respectively). Both of these receptors are Gq/11 protein-coupled receptors, and their activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Uncaria tomentosa extracts, which contain this compound, have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Uncaria tomentosa extracts have been shown to prevent the activation of NF-κB, likely by inhibiting the degradation of IκB.
Conclusion
The ethnobotanical claims of this compound-containing plants, particularly Uncaria tomentosa, are substantially supported by modern scientific research. The anti-inflammatory and immunomodulatory effects are validated through in vivo and in vitro studies, with clear mechanisms of action beginning to be understood. The positive allosteric modulation of key neurotransmitter receptors and the inhibition of the pro-inflammatory NF-κB pathway provide a strong scientific basis for the traditional uses of this plant in treating inflammatory conditions. Further research into the specific molecular targets of this compound and its synergistic effects with other phytochemicals in Uncaria tomentosa will be crucial for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and antioxidant activities of cat's claw (Uncaria tomentosa and Uncaria guianensis) are independent of their alkaloid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Pteropodine: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling pteropodine, an oxindole alkaloid with significant biological activity, must adhere to stringent disposal procedures due to its acute toxicity. This guide provides essential safety and logistical information to ensure the proper management of this compound waste, safeguarding both laboratory personnel and the environment.
This compound is classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed. Therefore, all waste streams containing this compound, including pure this compound, solutions, and contaminated labware, must be treated as hazardous waste. Disposal should always be conducted through a licensed environmental health and safety (EHS) vendor.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed |
This data is based on available safety information for this compound.
Standard Operating Procedure for this compound Disposal
The following step-by-step procedures are based on best practices for the management of highly toxic chemical waste in a laboratory setting.
Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect all solid waste, including unused or expired this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with this compound and any solvents used.
-
Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones).
-
-
Liquid this compound Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, mother liquors, and instrument effluents, in a dedicated, leak-proof, and sealable hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Label the container clearly with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Disposable items such as gloves, pipette tips, and plasticware that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Reusable glassware must be decontaminated before being returned to general use. A triple-rinse procedure is recommended:
-
Rinse 1: Use a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any this compound residue. Collect this rinsate as hazardous liquid waste.
-
Rinse 2 & 3: Wash with an appropriate laboratory detergent and water, followed by a final rinse with deionized water.
-
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to absorb the liquid.
-
-
Clean-up:
-
Carefully collect all contaminated materials (absorbent, paper towels, etc.) and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory cleaning agent, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.
Final Disposal
-
Storage: Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The high toxicity of this compound necessitates that all waste be handled by professional hazardous waste management services. Attempting to neutralize or degrade this compound without a validated protocol can be dangerous and is strongly discouraged.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling Pteropodine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Pteropodine. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management, ensuring the well-being of all personnel.
Immediate Safety Information
This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 2 , with the hazard statement H300: Fatal if swallowed [1][2]. Extreme caution must be exercised at all times when handling this compound.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory to prevent accidental exposure.
| Activity | Required PPE | Specifications |
| Handling Solid this compound (weighing, preparing solutions) | - Double Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 or higher particulate respirator | Gloves should be inspected for tears or punctures before use. A lab coat should be fully buttoned. Safety goggles must provide a complete seal around the eyes. |
| Handling Dilute Solutions of this compound | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | Standard laboratory attire for handling less hazardous chemical solutions. |
| Cleaning Spills | - Chemical-resistant gloves (Neoprene or Butyl Rubber)- Chemical-resistant apron or coveralls- Safety Goggles or Face Shield- Appropriate Respirator | Level of respiratory protection should be determined by the size and nature of the spill. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | Immediate Action |
| Ingestion | Call 911 or your local poison control center immediately. Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. |
| Inhalation | Move the individual to fresh air at once. If breathing has stopped or is difficult, administer artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage
-
Handling: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. Use appropriate tools to avoid direct contact.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled with the appropriate hazard warnings.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover with a damp cloth or paper towel to prevent dust from becoming airborne.
-
Clean-Up: Carefully scoop the contained material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminant, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathways
Key Experimental Methodologies
The following table summarizes key experimental protocols that have been utilized in this compound research.
| Experiment | Methodology | Key Findings |
| Genotoxicity and Cytotoxicity Assays [3][4] | - Sister Chromatid Exchange (SCE) Assay: Mice were treated with varying doses of this compound. Bone marrow cells were harvested and analyzed for SCE frequency.- Micronucleated Polychromatic Erythrocytes (MNPE) Assay: Peripheral blood smears were examined for the presence of micronuclei in erythrocytes. | This compound did not show genotoxic or cytotoxic effects in these murine models.[3] |
| Anti-inflammatory Activity Assessment | - TPA-Induced Ear Edema in Mice: this compound was topically applied to the ears of mice before the application of the inflammatory agent TPA. Ear thickness was measured to quantify inflammation.- Reversed Passive Arthus Reaction (RPAR) in Rats: Paw edema was induced in rats, and the effect of this compound administration on swelling was measured. | This compound demonstrated potent anti-inflammatory effects in both models. |
| Receptor Modulation Studies | - Xenopus Oocyte Expression System: Rat cortex mRNA was injected into Xenopus oocytes to express muscarinic M(1) and 5-HT(2) receptors. The effect of this compound on acetylcholine- and 5-HT-induced currents was measured using two-electrode voltage clamp. | This compound acts as a positive modulator of muscarinic M(1) and 5-HT(2) receptors. |
Signaling Pathways
Current research suggests that this compound exerts its effects through the modulation of specific receptor signaling and anti-inflammatory pathways.
Caption: this compound's dual action on receptor modulation and inflammation.
Experimental Workflow Example: In Vivo Anti-inflammatory Assay
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound in a rodent model.
Caption: Workflow for in vivo anti-inflammatory screening of this compound.
References
- 1. This compound and isothis compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H24N2O4 | CID 10429112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genotoxic and Cytotoxic Studies of Beta-Sitosterol and this compound in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
